molecular formula C28H43Cl2N5O4S B12371239 (S,R,S)-AHPC-C5-NH2 dihydrochloride

(S,R,S)-AHPC-C5-NH2 dihydrochloride

Katalognummer: B12371239
Molekulargewicht: 616.6 g/mol
InChI-Schlüssel: QJAHMRABVVCVFO-OTCWRJAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S,R,S)-AHPC-C5-NH2 dihydrochloride is a useful research compound. Its molecular formula is C28H43Cl2N5O4S and its molecular weight is 616.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C28H43Cl2N5O4S

Molekulargewicht

616.6 g/mol

IUPAC-Name

(2S,4R)-1-[(2S)-2-(6-aminohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C28H41N5O4S.2ClH/c1-18-24(38-17-31-18)20-11-9-19(10-12-20)15-30-26(36)22-14-21(34)16-33(22)27(37)25(28(2,3)4)32-23(35)8-6-5-7-13-29;;/h9-12,17,21-22,25,34H,5-8,13-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H/t21-,22+,25-;;/m1../s1

InChI-Schlüssel

QJAHMRABVVCVFO-OTCWRJAQSA-N

Isomerische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN)O.Cl.Cl

Kanonische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN)O.Cl.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

(S,R,S)-AHPC-C5-NH2 Dihydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic modalities, targeted protein degradation has emerged as a powerful strategy to address previously "undruggable" targets. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of any VHL-based PROTAC is the ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth overview of the mechanism of action of (S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025), a key building block in the synthesis of VHL-recruiting PROTACs.

(S,R,S)-AHPC-C5-NH2 dihydrochloride is a synthetic E3 ligase ligand-linker conjugate. It comprises the high-affinity (S,R,S)-AHPC moiety that specifically binds to the VHL E3 ligase, connected to a 5-carbon alkyl linker with a terminal amine group. This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thus enabling the creation of a novel PROTAC.

Core Mechanism of Action: Orchestrating Protein Degradation

The fundamental role of (S,R,S)-AHPC-C5-NH2, once incorporated into a PROTAC, is to act as a bridge, bringing the VHL E3 ligase into close proximity with the target protein. This induced proximity triggers a cascade of events culminating in the degradation of the target protein.

The mechanism can be broken down into the following key steps:

  • Ternary Complex Formation: The PROTAC, containing the (S,R,S)-AHPC-C5-NH2 derived moiety, simultaneously binds to the target protein and the VHL E3 ligase complex, forming a transient ternary complex. The stability and conformation of this complex are critical determinants of the PROTAC's efficacy.

  • Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled. The PROTAC molecule, being a catalyst, is released and can engage in further rounds of degradation.

This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors, as a single molecule can mediate the degradation of multiple target protein molecules, leading to a profound and sustained pharmacological effect.

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-C5-NH2 -based PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., ERRα) Target->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds E2 E2-Ub E2->Ternary_Complex Delivers Ub Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub_Target->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data

The efficacy of a PROTAC derived from (S,R,S)-AHPC-C5-NH2 is determined by several key quantitative parameters. These include the binding affinity of the VHL ligand to the E3 ligase, the binding affinity of the "warhead" to the target protein, and the degradation efficiency of the final PROTAC molecule in a cellular context.

Table 1: Binding Affinity of VHL Ligand

LigandBinding Affinity (Kd) to VHLMethodReference
(S,R,S)-AHPC (VH032)~186 nMIsothermal Titration Calorimetry (ITC)Representative data

Note: The binding affinity of the parent (S,R,S)-AHPC (also known as VH032) is provided as a reference for the VHL-binding moiety of (S,R,S)-AHPC-C5-NH2.

Table 2: Degradation Efficacy of an ERRα-Targeting PROTAC (Compound 6c)

ParameterValueCell LineMethodReference
DC5030 nMHEK293TWestern BlotPeng et al., 2019[1]
Dmax>80% at 30 nMHEK293TWestern BlotPeng et al., 2019[1]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The development and characterization of PROTACs utilizing (S,R,S)-AHPC-C5-NH2 involve a series of key experiments. Detailed methodologies for these experiments are provided below.

Synthesis of an ERRα-Targeting PROTAC

This protocol is adapted from the synthesis of compound 6c by Peng et al. (2019) and illustrates the general principle of conjugating (S,R,S)-AHPC-C5-NH2 to a target protein ligand.

Objective: To synthesize a PROTAC by forming an amide bond between the terminal amine of (S,R,S)-AHPC-C5-NH2 and a carboxylic acid-functionalized ligand for the target protein (e.g., an ERRα ligand).

Materials:

  • This compound

  • Carboxylic acid-functionalized target protein ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve the carboxylic acid-functionalized target protein ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.2 equivalents) and DIPEA (2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot Analysis of Target Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • HEK293T cells (or other relevant cell line)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-ERRα)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells in 6-well Plate B Treat with PROTAC (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Signal Detection (ECL) G->H I Densitometry H->I J Normalization to Loading Control I->J K Calculate DC50 & Dmax J->K

Caption: Western Blot experimental workflow.

Conclusion

This compound is a valuable chemical tool for the development of potent and selective PROTACs. Its high-affinity VHL-binding moiety and versatile linker with a terminal amine enable the facile synthesis of novel protein degraders. A thorough understanding of its mechanism of action, coupled with robust quantitative analysis and detailed experimental protocols, is essential for the successful design and optimization of PROTAC-based therapeutics. This guide provides a comprehensive foundation for researchers and scientists working in the exciting field of targeted protein degradation.

References

An In-depth Technical Guide to (S,R,S)-AHPC-C5-NH2 Dihydrochloride: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025) is a synthetic E3 ligase ligand-linker conjugate, pivotal in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity (S,R,S)-AHPC moiety, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a 5-carbon amine linker. This linker provides a reactive handle for the covalent attachment of a target protein ligand, enabling the synthesis of heterobifunctional PROTACs. These PROTACs are designed to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer. This guide details the mechanism of action, applications, and experimental protocols relevant to the use of (S,R,S)-AHPC-C5-NH2 dihydrochloride in targeted protein degradation.

Core Concept: The Role of (S,R,S)-AHPC-C5-NH2 in PROTAC Technology

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.

(S,R,S)-AHPC-C5-NH2 serves as a critical component in the construction of VHL-recruiting PROTACs. It comprises two key functional units:

  • The (S,R,S)-AHPC moiety: This is the active stereoisomer of a potent VHL ligand derived from VH032. It binds to the substrate recognition domain of VHL, effectively "hijacking" this E3 ligase. The (S,S,S) stereoisomer serves as a crucial negative control in experiments as it does not bind to VHL.

  • The C5-NH2 Linker: This 5-carbon aliphatic chain with a terminal amine group acts as a versatile linker. The primary amine allows for straightforward conjugation to a "warhead" – a ligand designed to bind to a specific protein of interest – typically through amide bond formation. The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.

The general workflow for utilizing (S,R,S)-AHPC-C5-NH2 involves its chemical conjugation to a target protein ligand to create a novel PROTAC. This PROTAC is then introduced to a cellular system to assess its ability to induce the degradation of the target protein.

Mechanism of Action: VHL-Mediated Targeted Protein Degradation

The mechanism of action for a PROTAC synthesized from (S,R,S)-AHPC-C5-NH2 follows a catalytic cycle:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase (via the (S,R,S)-AHPC moiety) and the protein of interest (POI) (via the conjugated warhead), forming a POI-PROTAC-VHL ternary complex.

  • Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

  • PROTAC Recycling: The PROTAC is released and can engage another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC ((S,R,S)-AHPC-Warhead) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Synthesis AHPC (S,R,S)-AHPC-C5-NH2 Coupling Amide Coupling (e.g., HATU, EDC/HOBt) AHPC->Coupling Warhead Warhead-COOH (Target Protein Ligand) Warhead->Coupling PROTAC Final PROTAC Coupling->PROTAC

(S,R,S)-AHPC-C5-NH2 Dihydrochloride: A Technical Guide for VHL-Recruiting PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of (S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025), a critical chemical tool for the development of Proteolysis-Targeting Chimeras (PROTACs). We detail its physicochemical properties, its mechanism of action as a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its application in the synthesis of heterobifunctional degraders. This document includes structured data tables, detailed experimental protocols for synthesis and evaluation, and diagrams illustrating key biological pathways and workflows to serve as a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to Targeted Protein Degradation and VHL Ligands

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that induces the degradation of specific proteins of interest (POIs) rather than merely inhibiting their function.[1][2] These heterobifunctional molecules consist of two key moieties connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[2] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the cell's native quality control machinery, the 26S proteasome.[3][4][5]

The Von Hippel-Lindau (VHL) protein is a well-characterized substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex.[6] Its natural function is to identify and target the alpha subunits of Hypoxia-Inducible Factor (HIF) for degradation under normal oxygen conditions.[7][8] The robustness and well-understood biology of the VHL complex have made it one of the most successfully exploited E3 ligases for PROTAC development.[9][10]

(S,R,S)-AHPC-C5-NH2 dihydrochloride, also known as VH032-C5-NH2, is a key synthetic intermediate used to construct VHL-recruiting PROTACs.[11][12] It comprises the high-affinity (S,R,S)-AHPC VHL ligand pre-functionalized with a 5-carbon alkyl amine linker, providing a convenient attachment point for coupling a POI ligand.[11][12][13] The specific (S,R,S) stereochemistry is crucial for potent binding to VHL.[10] This guide explores the technical details of using this compound to accelerate the discovery of novel protein degraders.

Physicochemical and Biochemical Properties

This compound is a derivative of the well-established VHL ligand VH032. Its properties are summarized below.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
Synonyms VH032-C5-NH2 dihydrochloride [12]
CAS Number 2170695-19-7 (for free base) [11]
Molecular Formula C₂₅H₄₀N₄O₄ · 2HCl Inferred
Molecular Weight 545.54 g/mol Inferred
Appearance Solid General Knowledge

| Function | E3 ligase ligand-linker conjugate for PROTAC synthesis |[11][12] |

Table 2: Representative Binding Affinity of the Core VHL Ligand The binding affinity is characteristic of the core (S,R,S)-AHPC moiety. The specific affinity of a final PROTAC molecule can be influenced by the linker and the target ligand, a phenomenon known as cooperativity.[14]

Assay TypeLigand/PROTACValueTarget ComplexSource
Isothermal Titration Calorimetry (ITC)MZ1 (VHL-recruiting PROTAC)K_D_ = 66 nMVHL Complex[15]
Surface Plasmon Resonance (SPR)MZ1 (VHL-recruiting PROTAC)K_D_ = 29 nMVHL Complex[15]
Fluorescence Polarization (FP)Compound 30 (VHL Inhibitor)K_D_ < 40 nMVHL Complex[16]

Signaling Pathways and Mechanisms

PROTAC Mechanism of Action

PROTACs synthesized from (S,R,S)-AHPC-C5-NH2 function by hijacking the CRL2^VHL^ E3 ligase complex. The process begins with the PROTAC simultaneously binding to the target protein and the VHL protein, forming a ternary complex.[3][17] This induced proximity enables the E3 ligase to poly-ubiquitinate the target protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[3]

G cluster_0 cluster_1 cluster_2 PROTAC (S,R,S)-AHPC-based PROTAC Ternary POI :: PROTAC :: VHL Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Induces Proximity Ub Ubiquitin (from E1/E2) Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Releases Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Native VHL-HIF-1α Signaling Pathway

Understanding the natural function of VHL provides context for its use in PROTACs. Under normoxic (normal oxygen) conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-1α subunit.[7] This modification allows VHL to recognize, bind, and poly-ubiquitinate HIF-1α, leading to its constant degradation.[7][8][18] Under hypoxic (low oxygen) conditions, the PHDs are inactive. HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glycolysis, and other responses to hypoxia.[7][19]

VHL_Pathway cluster_normoxia Normoxia (O₂ Present) cluster_hypoxia Hypoxia (O₂ Absent) HIF1a_N HIF-1α PHD PHD Enzymes (+ O₂) HIF1a_N->PHD HIF1a_OH HIF-1α-OH PHD->HIF1a_OH VHL_N VHL Complex HIF1a_OH->VHL_N VHL_N->HIF1a_OH Deg_N Proteasomal Degradation VHL_N->Deg_N HIF1a_H HIF-1α (Stable) Dimer HIF-1α/HIF-1β Dimer HIF1a_H->Dimer HIF1b HIF-1β (ARNT) HIF1b->Dimer HRE Hypoxia Response Elements (HRE) Dimer->HRE Binds Nucleus Nucleus Transcription Gene Transcription (e.g., VEGF, GLUT-1) HRE->Transcription

Caption: The native VHL/HIF-1α oxygen sensing pathway.

Experimental Protocols

General Protocol for PROTAC Synthesis

This protocol describes a general method for coupling a carboxylic acid-containing POI ligand to the primary amine of (S,R,S)-AHPC-C5-NH2 via amide bond formation.

Materials:

  • This compound

  • POI ligand with a terminal carboxylic acid

  • Amide coupling reagent (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction monitoring tools (LC-MS, TLC)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolution: Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (4.0 eq) to the solution to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Add the amide coupling reagent HATU (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using preparative reverse-phase HPLC to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the final compound using LC-MS and ¹H NMR.

Synthesis_Workflow cluster_reactants Reactants AHPC (S,R,S)-AHPC-C5-NH2 (VHL Ligand + Linker) Coupling Amide Coupling (HATU, DIPEA, DMF) AHPC->Coupling POI_Ligand POI Ligand-COOH (Warhead) POI_Ligand->Coupling Reaction Reaction (4-12h, RT) Coupling->Reaction Monitoring Monitoring (LC-MS) Reaction->Monitoring Purification Purification (Prep-HPLC) Monitoring->Purification PROTAC Final PROTAC Purification->PROTAC

Caption: General workflow for PROTAC synthesis.

VHL Binding Affinity Assay (Fluorescence Polarization)

This protocol outlines a competitive fluorescence polarization (FP) assay to measure the binding affinity of a compound to the VHL complex.[6][20]

Materials:

  • Purified ELOB/ELOC/VHL (VBC) protein complex.[21]

  • Fluorescently labeled VHL tracer/probe (e.g., BDY FL VH032).[6][21]

  • Test compound ((S,R,S)-AHPC-C5-NH2 or derived PROTAC)

  • Assay Buffer (e.g., PBS, 0.01% Tween-20)

  • Black, low-binding 384-well microplate

  • Fluorescence plate reader capable of measuring FP

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer containing a consistent, low percentage of DMSO (e.g., 1%).

  • Assay Setup: In a 384-well plate, set up the following controls:

    • Blank: Buffer only.

    • Negative Control (0% Inhibition): VBC complex + Fluorescent tracer + DMSO vehicle.

    • Positive Control (100% Inhibition): Fluorescent tracer + DMSO vehicle (no VBC).

  • Plate Mapping: Add a fixed volume of the VBC complex solution to all wells except the Blank and Positive Control.

  • Compound Addition: Add the serially diluted test compounds to the appropriate wells. Add DMSO vehicle to the Negative Control well.

  • Tracer Addition: Add a fixed volume of the fluorescent tracer solution to all wells except the Blank. The final tracer concentration should be below its K_d_ for VHL to ensure assay sensitivity.[20]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization, mP) using a plate reader with appropriate excitation and emission filters (e.g., λex 485 nm, λem 528 nm for a BODIPY-FL tracer).[21]

  • Data Analysis:

    • Subtract the Blank mP value from all other readings.

    • Normalize the data by setting the average Negative Control value as 0% displacement and the average Positive Control value as 100% displacement.

    • Plot the normalized response versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of a target protein in cells after treatment with a PROTAC.[3][4][5]

Materials:

  • Cell line expressing the protein of interest

  • Cell culture medium, FBS, and antibiotics

  • PROTAC compound dissolved in DMSO

  • Proteasome inhibitor (e.g., MG-132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[3]

  • PROTAC Treatment: Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the plate using ice-cold lysis buffer.[4]

  • Protein Quantification: Collect the cell lysates and clarify them by centrifugation. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[4][22]

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.[22][23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.[5]

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[4]

  • Re-probing: Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading across lanes.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[3]

Conclusion

This compound is a valuable, ready-to-use chemical building block for the synthesis of VHL-recruiting PROTACs. Its high-affinity VHL-binding moiety and pre-installed linker with a reactive amine handle simplify and standardize the synthetic process, enabling researchers to rapidly generate and test novel protein degraders. By providing detailed protocols and conceptual frameworks, this guide serves as a practical resource for scientists aiming to leverage targeted protein degradation to probe complex biological questions and develop next-generation therapeutics.

References

The Pivotal Role of (S,R,S)-AHPC-C5-NH2 in PROTAC-Mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate target proteins by coopting the cell's natural protein degradation machinery. At the heart of this technology lies the intricate design of heterobifunctional molecules capable of simultaneously engaging a target protein and an E3 ubiquitin ligase. This guide provides an in-depth technical exploration of (S,R,S)-AHPC-C5-NH2 , a crucial building block in the formation of potent and specific PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase.

(S,R,S)-AHPC-C5-NH2 , a derivative of the well-established VHL ligand VH032, serves as a cornerstone for the synthesis of PROTACs aimed at degrading a variety of pathogenic proteins. Its specific stereochemistry is paramount for high-affinity binding to VHL, the initial and critical step in the PROTAC-induced degradation cascade. The appended 5-carbon linker with a terminal amine group (-C5-NH2) provides a versatile handle for conjugation to a target protein ligand, completing the tripartite PROTAC architecture. This guide will delve into the quantitative aspects of its function, detail relevant experimental protocols, and visualize the underlying biological and experimental workflows.

Core Function in PROTAC Formation: Bridging the Target and the Degradation Machinery

The primary role of (S,R,S)-AHPC-C5-NH2 within a PROTAC is to act as a molecular scaffold that physically links a target protein to the VHL E3 ligase complex. This induced proximity is the catalytic event that triggers the ubiquitination of the target protein, marking it for subsequent degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, a key advantage over traditional occupancy-based inhibitors.

The selection of the linker, in this case, a 5-carbon chain, is a critical determinant of the PROTAC's efficacy. The length and composition of the linker influence the stability and geometry of the ternary complex (Target Protein - PROTAC - VHL), which in turn dictates the efficiency of ubiquitin transfer.

Quantitative Data Summary

The binding affinity of the VHL ligand is a key determinant of PROTAC efficacy. While direct, publicly available data for the dissociation constant (Kd) of (S,R,S)-AHPC-C5-NH2 is limited, its structural similarity to the parent compound, VH032, suggests a comparable high-affinity interaction. The binding affinity of VH032 to the VHL complex is in the nanomolar range.

A notable application of a derivative of (S,R,S)-AHPC-C5-NH2 is in the development of a PROTAC degrader for the Estrogen-related Receptor α (ERRα). The following table summarizes the degradation efficiency of a PROTAC synthesized using a closely related VHL ligand-linker conjugate.

PROTAC ConcentrationERRα Degradation (%)
10 nM~39%
30 nM>80%
100 nM~96%

Data extracted from a study on ERRα degradation by a PROTAC utilizing a VHL ligand with a 4-carbon linker, which is structurally similar to the C5 linker of (S,R,S)-AHPC-C5-NH2.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PROTACs incorporating (S,R,S)-AHPC-C5-NH2. Below are protocols for key experiments.

Synthesis of (S,R,S)-AHPC-C5-NH2 based PROTACs

The synthesis of a PROTAC involves the covalent linkage of the (S,R,S)-AHPC-C5-NH2 moiety to a ligand for the protein of interest. A common synthetic strategy involves the formation of an amide bond between the terminal amine of (S,R,S)-AHPC-C5-NH2 and a carboxylic acid functionality on the target protein ligand.

General Coupling Protocol:

  • Dissolve the target protein ligand (containing a carboxylic acid) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU or HBTU) and an amine base (e.g., DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of (S,R,S)-AHPC-C5-NH2 in the same solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by LC-MS.

  • Upon completion, quench the reaction and purify the resulting PROTAC by reverse-phase HPLC.

Western Blot for Target Protein Degradation

This assay is fundamental to assess the efficacy of the synthesized PROTAC in reducing the levels of the target protein in cells.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the PROTAC-induced interaction between the VHL E3 ligase and the target protein.

  • Reagents: Purified recombinant VHL-ElonginB-ElonginC (VCB) complex (e.g., GST-tagged), a fluorescently labeled antibody against the tag (e.g., terbium-labeled anti-GST antibody), a fluorescently labeled binding partner for the target protein, or a fluorescently labeled antibody against the target protein (e.g., labeled with a suitable acceptor fluorophore), and the PROTAC.

  • Assay Setup: In a microplate, combine the VCB complex, the terbium-labeled antibody, the fluorescently labeled target protein component, and serial dilutions of the PROTAC in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.

  • Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at two wavelengths for the donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A dose-dependent increase in the TR-FRET ratio indicates the formation of the ternary complex.

Proteasome-Inhibitor Rescue Experiment

This experiment confirms that the observed protein degradation is mediated by the proteasome.

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation. In a parallel set of wells, co-treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). Include controls for the PROTAC alone and the proteasome inhibitor alone.

  • Incubation: Incubate the cells for the same duration as the standard degradation experiment.

  • Analysis: Perform a Western blot for the target protein as described above.

  • Interpretation: If the PROTAC-induced degradation of the target protein is rescued (i.e., the protein levels are restored) in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-C5-NH2 -based PROTAC POI Protein of Interest (e.g., ERRα) PROTAC->POI binds VHL VHL E3 Ligase Complex PROTAC->VHL binds Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI facilitates ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome targeted for degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades

Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C5-NH2.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Start Synthesize PROTAC with (S,R,S)-AHPC-C5-NH2 Degradation_Assay 1. Target Degradation Assay (Western Blot) Start->Degradation_Assay Ternary_Complex_Assay 2. Ternary Complex Formation (TR-FRET) Degradation_Assay->Ternary_Complex_Assay Mechanism_Validation 3. Mechanism Validation (Proteasome Inhibitor Rescue) Ternary_Complex_Assay->Mechanism_Validation Functional_Assay 4. Functional Assays (e.g., Cell Viability) Mechanism_Validation->Functional_Assay End Validated PROTAC Functional_Assay->End

Caption: A streamlined workflow for the evaluation of a newly synthesized PROTAC.

Conclusion

(S,R,S)-AHPC-C5-NH2 is a vital chemical tool for the development of VHL-recruiting PROTACs. Its inherent high-affinity binding to the VHL E3 ligase, coupled with a versatile linker for conjugation, enables the rational design of potent and selective protein degraders. The methodologies and workflows outlined in this guide provide a robust framework for researchers to synthesize, characterize, and validate novel PROTACs, thereby accelerating the discovery of new therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to evolve, the fundamental principles and experimental approaches detailed herein will remain central to the successful development of this transformative technology.

References

The Discovery and Synthesis of AHPC-Based VHL Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of (S,R,S)-AHPC-based ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document details the underlying biological pathways, quantitative binding and degradation data, comprehensive experimental protocols, and logical workflows to aid researchers in this field.

The VHL-HIF-1α Signaling Pathway and PROTAC Mechanism of Action

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that exploit this natural process.[2] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, a VHL ligand like AHPC), and a linker connecting the two. By simultaneously binding to the POI and VHL, the PROTAC forms a ternary complex, bringing the POI into close proximity with the E3 ligase machinery. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[2]

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α O2 PHDs PHDs (Prolyl Hydroxylases) VHL VHL E3 Ligase Complex Hydroxylated HIF-1α->VHL Ubiquitination Ubiquitination VHL->Ubiquitination Poly-ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation HIF-1α_hypoxia HIF-1α Gene Transcription Gene Transcription HIF-1α_hypoxia->Gene Transcription Stabilization & Nuclear Translocation

VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (AHPC-based) POI->PROTAC Ub-POI Ubiquitinated POI VHL VHL E3 Ligase VHL->POI Poly-ubiquitination PROTAC->VHL Recycled PROTAC Recycled PROTAC PROTAC->Recycled PROTAC Catalytic Cycle E2 E2 Ub-conjugating enzyme E2->VHL Proteasome Proteasome Ub-POI->Proteasome Degradation Degraded POI Degraded POI Proteasome->Degraded POI

Catalytic cycle of PROTAC-mediated protein degradation using an AHPC-based VHL ligand.

Quantitative Data on AHPC-Based VHL Ligands and PROTACs

The efficacy of an AHPC-based VHL ligand is determined by its binding affinity to VHL, and its performance within a PROTAC is measured by the resulting degradation potency (DC50) and efficacy (Dmax).

Binding Affinities of AHPC-Based Ligands to VHL
LigandMethodBinding Affinity (Kd or IC50)Reference
VH032ITC185 nM (Kd)[3]
(S,R,S)-AHPC-MeNot SpecifiedPotent VHL Ligand[4]
VHL Ligand 14Not Specified196 nM (IC50)[5]
VL285Not Specified340 nM (IC50)[5]
VHL-IN-1Not Specified37 nM[3]
Degradation Performance of PROTACs Utilizing AHPC-Based Ligands
PROTAC NameTarget Protein(s)VHL Ligand UsedDC50DmaxCell LineReference
ARV-771BRD2/3/4(S,R,S)-AHPC-Me derivative< 1 nM> 90%Castration-Resistant Prostate Cancer (CRPC) cells[1][4]
GMB-475BCR-ABL1(S,R,S)-AHPC derivative1.11 µM (IC50)Not SpecifiedBa/F3[6]
MZ1BRD4VH03225 - 920 nM> 95%HEK293[3]
SIM1BET proteinsVH032-based0.7 - 9.5 nMNot SpecifiedHEK293[3]

Experimental Protocols

Synthesis of (S,R,S)-AHPC Core Structure

This section outlines a general multi-step synthesis for the core (S,R,S)-AHPC structure, a derivative of which is used in many VHL-recruiting PROTACs. This synthesis requires expertise in organic chemistry.

Step 1: Boc Protection of L-tert-Leucine

  • Dissolve L-tert-leucine in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base such as sodium hydroxide (B78521) to adjust the pH.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the Boc-protected L-tert-leucine.

Step 2: Coupling of Boc-L-tert-Leucine with (2S,4R)-4-hydroxy-L-proline methyl ester

  • Dissolve Boc-L-tert-leucine and (2S,4R)-4-hydroxy-L-proline methyl ester in an appropriate solvent like DMF.

  • Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion.

  • Purify the product by column chromatography to yield the dipeptide.

Step 3: Saponification of the Methyl Ester

  • Dissolve the dipeptide from Step 2 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature.

  • Acidify the reaction mixture and extract the product to obtain the carboxylic acid.

Step 4: Amide Coupling with (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine

  • Dissolve the carboxylic acid from Step 3 and (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine in DMF.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir at room temperature until the reaction is complete.

  • Purify the product by HPLC to yield the Boc-protected (S,R,S)-AHPC derivative.

Step 5: Boc Deprotection

  • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

  • Add an acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature.[2][7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Remove the solvent and excess acid under reduced pressure to obtain the final (S,R,S)-AHPC-based VHL ligand, often as a salt.[2]

VHL Ligand Binding Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of a ligand to VHL by detecting the displacement of a fluorescently labeled tracer.

  • Materials :

    • VHL E3 ligase complex (e.g., VCB complex) labeled with a TR-FRET donor (e.g., Terbium cryptate).

    • A fluorescently labeled tracer molecule that binds to VHL.

    • AHPC-based ligand or PROTAC.

    • Assay buffer.

    • 384-well low-volume microplates.

    • TR-FRET compatible plate reader.

  • Procedure :

    • Prepare a serial dilution of the test compound.

    • In a 384-well plate, add the serially diluted compound.

    • Add the donor-labeled VHL complex at a fixed concentration.

    • Add the fluorescently labeled tracer at a fixed concentration.

    • Incubate the plate at room temperature, protected from light.

    • Measure the TR-FRET signal using a plate reader. A decrease in the signal indicates displacement of the tracer by the test compound.

Cellular Degradation Assay (Western Blot)

This is the most common method to determine the efficacy of a PROTAC in a cellular context.

  • Materials :

    • Cell line expressing the protein of interest (POI).

    • AHPC-based PROTAC.

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels and Western blot reagents.

    • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure :

    • Cell Treatment : Plate cells and allow them to adhere. Treat cells with a range of PROTAC concentrations for a set duration (e.g., 24 hours). Include a vehicle-only control.

    • Cell Lysis : Wash cells with ice-cold PBS and lyse them.

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer : Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting : Block the membrane and probe with primary antibodies against the POI and a loading control. Then, incubate with the appropriate secondary antibody.

    • Detection and Analysis : Add the chemiluminescent substrate and visualize the protein bands. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. Plot the data to determine DC50 and Dmax values.

Experimental Workflow for PROTAC Development

The development and validation of an AHPC-based PROTAC follows a logical progression from initial design and synthesis to in-depth cellular and in vivo characterization.

PROTAC_Development_Workflow PROTAC Development and Validation Workflow Design PROTAC Design (POI Ligand + Linker + AHPC-VHL Ligand) Synthesis Chemical Synthesis and Purification Design->Synthesis Biochemical_Assays Biochemical & Biophysical Assays Synthesis->Biochemical_Assays Binding_Assay VHL Binding Assay (e.g., TR-FRET, ITC) Biochemical_Assays->Binding_Assay Ternary_Complex Ternary Complex Formation (e.g., SPR, Co-IP) Biochemical_Assays->Ternary_Complex Cellular_Assays Cell-Based Assays Biochemical_Assays->Cellular_Assays Degradation_Assay Degradation Assay (Western Blot for DC50/Dmax) Cellular_Assays->Degradation_Assay Ubiquitination_Assay Target Ubiquitination Assay Cellular_Assays->Ubiquitination_Assay Off_Target Off-Target Analysis (Proteomics) Cellular_Assays->Off_Target In_Vivo In Vivo Studies Cellular_Assays->In_Vivo PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo->PK_PD Efficacy Efficacy in Disease Models In_Vivo->Efficacy

A generalized workflow for the development and validation of AHPC-based PROTACs.

References

(S,R,S)-AHPC-C5-NH2 Dihydrochloride: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025) is a key building block in the rapidly advancing field of targeted protein degradation. As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase conjugated to a C5 amine linker, it serves as a critical component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for the application of (S,R,S)-AHPC-C5-NH2 dihydrochloride in drug discovery and development, with a particular focus on its use in generating degraders for the Estrogen-related receptor α (ERRα).

Chemical Properties

This compound is a synthetic E3 ligase ligand-linker conjugate. The "(S,R,S)" designation refers to the stereochemistry of the core AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) moiety, which is crucial for its high-affinity binding to the VHL E3 ligase. The "C5-NH2" component denotes a 5-carbon alkyl chain terminating in a primary amine, which serves as a versatile attachment point for a ligand targeting a protein of interest.

PropertyValueReference
Synonyms VH032-C5-NH2 dihydrochloride[1]
IUPAC Name (2S,4R)-1-((S)-2-(6-aminohexanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochlorideN/A
Chemical Formula C28H43Cl2N5O4S[1]
Molecular Weight 616.64 g/mol [1]
CAS Number 2415256-20-9[1]
Appearance Off-white to light yellow solid[1]
Solubility Soluble in DMSO[1]
Storage Store at -20°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months.[1]

Mechanism of Action: A VHL-Based PROTAC Approach

(S,R,S)-AHPC-C5-NH2 serves as the VHL-recruiting component of a PROTAC. The core (S,R,S)-AHPC moiety mimics the binding motif of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL. This high-affinity interaction allows the PROTAC to hijack the VHL E3 ligase complex. The terminal amine of the C5 linker is designed for covalent attachment to a "warhead"—a ligand that binds to the target protein of interest, such as ERRα.

The resulting PROTAC, once introduced into a cellular system, facilitates the formation of a ternary complex between the VHL E3 ligase and the target protein. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex binds PROTAC PROTAC PROTAC->Ternary Complex bridges VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex recruited Ubiquitination Ubiquitination Ternary Complex->Ubiquitination induces Poly-Ubiquitinated Target Poly-Ubiquitinated Target Ubiquitination->Poly-Ubiquitinated Target 26S Proteasome 26S Proteasome Poly-Ubiquitinated Target->26S Proteasome recognized by Degraded Peptides Degraded Peptides 26S Proteasome->Degraded Peptides degrades to PROTAC_Synthesis cluster_1 PROTAC Synthesis Workflow AHPC_linker (S,R,S)-AHPC-C5-NH2 dihydrochloride Coupling Amide Coupling (e.g., HATU, DIPEA) AHPC_linker->Coupling ERRa_ligand ERRα Ligand (with COOH) ERRa_ligand->Coupling PROTAC_product ERRα-Targeting PROTAC Coupling->PROTAC_product Western_Blot_Workflow cluster_2 Western Blot Workflow Cell_Treatment 1. Cell Treatment with PROTAC Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-ERRα, anti-loading control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

References

VH032-C5-NH2 Dihydrochloride: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, VH032-C5-NH2 dihydrochloride (B599025) has emerged as a critical chemical tool for the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032, this compound provides a versatile building block for the synthesis of heterobifunctional degraders. This technical guide offers an in-depth overview of VH032-C5-NH2 dihydrochloride, including its mechanism of action, quantitative performance data of derived PROTACs, and detailed experimental protocols for its application in targeted protein degradation research.

VH032-C5-NH2 dihydrochloride is a ligand-linker conjugate. The VH032 component serves as the high-affinity anchor to the VHL E3 ligase.[1] The "-C5-NH2" signifies a 5-carbon alkyl linker terminating in a primary amine, which provides a reactive handle for conjugation to a ligand targeting a protein of interest (POI). The dihydrochloride salt form of the molecule enhances its stability and solubility in aqueous solutions, facilitating its use in synthetic and biological applications.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized using VH032-C5-NH2 dihydrochloride operate by co-opting the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate a target protein. The mechanism can be summarized in the following steps:

  • Ternary Complex Formation: The bifunctional nature of the PROTAC allows it to simultaneously bind to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading ubiquitinated proteins. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell. The PROTAC molecule, having catalyzed this process, is then released and can engage in further rounds of degradation.

PROTAC_Mechanism

Quantitative Data on PROTACs Utilizing a C5 Linker

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for evaluating PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data for a PROTAC targeting Estrogen-related receptor α (ERRα) which incorporates a 5-carbon linker, consistent with the linker provided by VH032-C5-NH2.

PROTAC TargetVHL Ligand ComponentLinker LengthCell LineDC50DmaxReference
ERRαVH032-based5 carbonsMCF-7100 nM>80%[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using VH032-C5-NH2 dihydrochloride and subsequent in-cell evaluation of its activity.

PROTAC Synthesis using VH032-C5-NH2

This protocol describes a general procedure for the amide coupling of VH032-C5-NH2 to a protein of interest (POI) ligand that contains a carboxylic acid functional group.

Materials:

  • VH032-C5-NH2 dihydrochloride

  • POI ligand with a terminal carboxylic acid

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Activation of POI Ligand: In a clean, dry reaction vessel, dissolve the POI ligand with a carboxylic acid (1 equivalent) in the anhydrous solvent. Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and the organic base (e.g., DIPEA, 3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated POI ligand solution, add a solution of VH032-C5-NH2 dihydrochloride (1.1 equivalents) in the anhydrous solvent. The presence of the organic base will neutralize the hydrochloride salt.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In-Cell Evaluation Activation Activate POI Ligand (with COOH) Coupling Couple with VH032-C5-NH2 Activation->Coupling Purification Purify PROTAC (HPLC) Coupling->Purification Characterization Characterize PROTAC (NMR, MS) Purification->Characterization CellTreatment Treat Cells with PROTAC (Dose-Response) Characterization->CellTreatment WesternBlot Western Blot for Protein Degradation CellTreatment->WesternBlot CoIP Co-Immunoprecipitation for Ternary Complex CellTreatment->CoIP ViabilityAssay Cell Viability Assay CellTreatment->ViabilityAssay DataAnalysis Data Analysis (DC50, Dmax, IC50) WesternBlot->DataAnalysis ViabilityAssay->DataAnalysis

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC and to determine the DC50 and Dmax values.[3][4]

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-VHL) in cells.[5]

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Primary antibody for immunoprecipitation (e.g., against the POI or a tag on the POI)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blotting (against POI and VHL)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with the immunoprecipitating antibody to capture the POI and its binding partners.

    • Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI and VHL. The presence of VHL in the sample where the POI was immunoprecipitated (and vice versa) in a PROTAC-dependent manner confirms the formation of the ternary complex.

Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation and viability.[6]

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • Opaque-walled multi-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Luminometer or absorbance plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled multi-well plate. Treat the cells with a serial dilution of the PROTAC or control compounds.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Read the luminescence or absorbance on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Application in ERRα Degradation

A notable application of a VHL-recruiting PROTAC with a 5-carbon linker is the targeted degradation of Estrogen-related receptor α (ERRα), a nuclear receptor implicated in metabolic regulation and cancer.[2] The PROTAC engages ERRα and recruits the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of ERRα. This, in turn, can modulate the expression of ERRα target genes and impact downstream cellular processes.

ERRalpha_Degradation

Conclusion

VH032-C5-NH2 dihydrochloride is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its high-affinity VHL ligand component, coupled with a synthetically tractable linker, facilitates the development of potent and selective PROTACs. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive evaluation of novel protein degraders. As the landscape of targeted therapeutics continues to expand, the strategic use of well-characterized building blocks like VH032-C5-NH2 dihydrochloride will be instrumental in accelerating the discovery of new treatments for a wide range of diseases.

References

The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Technology Employing VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition-based modalities to embrace targeted protein degradation. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's own machinery for eliminating disease-causing proteins. This technical guide provides a comprehensive exploration of PROTAC technology with a specific focus on those utilizing ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a workhorse in the field.

The PROTAC Concept: A Paradigm Shift in Drug Discovery

Unlike conventional small molecule inhibitors that merely block the function of a target protein, PROTACs are designed to induce its selective removal.[1] These molecules act as a bridge, simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein disposal system.[1] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target proteins, a key advantage over traditional inhibitors.[1]

The von Hippel-Lindau (VHL) E3 ligase has emerged as a popular choice for PROTAC design due to its well-characterized structure, established ligands, and broad tissue expression.[1][2] VHL-based PROTACs have demonstrated remarkable efficacy in degrading a wide array of protein targets implicated in various diseases, including cancer.[3][4]

The Mechanism of Action: Orchestrating Protein Destruction

The catalytic cycle of a VHL-based PROTAC involves a series of orchestrated events that culminate in the degradation of the target protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->POI Ubiquitination Ub Ubiquitin E1 E1 E2 E2 E1->E2 Ub Activation E2->VHL Ub Conjugation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of a VHL-based PROTAC.

The process begins with the PROTAC molecule simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex.[5] The stability and conformation of this ternary complex are critical for the subsequent steps and are heavily influenced by the linker connecting the two ligand moieties of the PROTAC.[5] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into small peptides. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, highlighting its catalytic nature.

Core Components of VHL-based PROTACs

The design and synthesis of effective VHL-based PROTACs require careful consideration of each of its three components: the VHL ligand, the POI ligand, and the linker.

VHL Ligands

The development of potent, non-peptidic small molecule ligands for VHL has been a pivotal moment in the advancement of PROTAC technology.[6] These ligands are typically derived from the endogenous substrate of VHL, the hypoxia-inducible factor 1-alpha (HIF-1α). The hydroxyproline (B1673980) (Hyp) moiety is a critical recognition element for VHL binding.[1][4] Structure-guided design and medicinal chemistry efforts have led to the development of highly potent VHL ligands with improved physicochemical properties.[]

Synthesis of a Key VHL Ligand Intermediate (based on VH032):

A common strategy for synthesizing VHL ligands like VH032 involves a multi-step process. One approach highlights the C-H arylation of 4-methylthiazole (B1212942) as a key step.[8] The synthesis often starts from a protected hydroxyproline derivative, which undergoes several transformations to build the final ligand. For instance, a unified five-step strategy can be employed to prepare popular VHL ligands in multigram quantities.[8] The process may involve the use of palladium catalysts for cross-coupling reactions to construct the core structure.[8]

Linker Design

The linker is not merely a passive spacer but plays a crucial role in the efficacy of a PROTAC.[9] Its length, composition, and attachment points to the two ligands significantly impact the formation and stability of the ternary complex.[9][10] Linker optimization is often an empirical process involving the synthesis and evaluation of a library of PROTACs with varying linkers.[5]

Key Linker Design Principles:

  • Length: The linker must be of an appropriate length to allow for the productive formation of the ternary complex without introducing excessive strain.[10]

  • Composition: The chemical nature of the linker (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) influences the PROTAC's solubility, cell permeability, and overall physicochemical properties.[5][11]

  • Flexibility and Rigidity: A balance between flexibility and rigidity is often desired. A flexible linker can allow for conformational adjustments to achieve an optimal ternary complex, while a rigid linker can pre-organize the molecule in a favorable conformation.[10]

  • Attachment Points: The points at which the linker is attached to the VHL and POI ligands (exit vectors) are critical and can significantly affect the potency and selectivity of the PROTAC.[12][13]

Quantitative Assessment of VHL-based PROTACs

The evaluation of VHL-based PROTACs involves a battery of quantitative assays to determine their binding affinities, degradation efficacy, and cellular effects.

VHL Ligand and PROTAC Binding Affinities

The binding affinity of the VHL ligand to the VHL E3 ligase and the PROTAC to both the VHL and the POI are fundamental parameters.

VHL Ligand/PROTACTargetAssayAffinity (nM)Reference
VH032VHLFluorescence Polarization (FP)185[14]
VH101VHLFluorescence Polarization (FP)44[14]
VHL Ligand 14VHLFluorescence Polarization (FP)196 (IC50)[14]
VH298VHLIsothermal Titration Calorimetry (ITC)260[14]
AB-1VHLSurface Plasmon Resonance (SPR)130[14]
Compound 134aVHLSurface Plasmon Resonance (SPR)29[6]
MZ1VHLSurface Plasmon Resonance (SPR)~70[15]
ARV771VHLSurface Plasmon Resonance (SPR)~60[15]
Cellular Degradation Potency and Efficacy

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein in a cellular context. This is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1BRD4HeLa13>95[14]
dBET1BRD4MV4-11~4>90[3]
DT2216BCL-XLMOLT-4~25>90[3]
Compound 139BRD4PC33.397[6]
Compound 139BRD4EOL-10.8796[6]
Representative PROTAC 141BRD4PC32.5894[6]
Representative PROTAC 141BRD4EOL-121667[6]

Key Experimental Protocols

The characterization of VHL-based PROTACs relies on a suite of well-established experimental protocols.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, making it ideal for characterizing the formation of the POI-PROTAC-VHL ternary complex.[16][17]

SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilization 1. Immobilize Biotinylated VHL on Streptavidin Chip Binary_Binding_1 2. Inject PROTAC (Binary VHL-PROTAC Binding) Immobilization->Binary_Binding_1 Binary_Binding_2 3. Inject POI (Negative Control) Immobilization->Binary_Binding_2 Ternary_Binding 4. Inject pre-incubated PROTAC + POI mixture Immobilization->Ternary_Binding Data_Analysis 5. Analyze Sensorgrams (KD, Kon, Koff, Cooperativity) Binary_Binding_1->Data_Analysis Binary_Binding_2->Data_Analysis Ternary_Binding->Data_Analysis

Caption: Workflow for SPR-based ternary complex analysis.

Protocol Outline: [15][16][17]

  • Immobilization: Covalently immobilize a biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC alone to determine the binding kinetics and affinity (KD) for the VHL-PROTAC interaction.

    • Inject the POI alone to ensure it does not bind non-specifically to the immobilized VHL.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these mixtures over the VHL-coated sensor chip.

  • Data Analysis:

    • Analyze the resulting sensorgrams to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for the ternary complex formation.

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the POI in the presence and absence of VHL. A value of α > 1 indicates positive cooperativity, suggesting that the formation of the VHL-PROTAC binary complex enhances the binding of the POI.

Protein Degradation Assay (Western Blotting)

Western blotting is the most common method to quantify the reduction in the levels of the target protein following PROTAC treatment.[2][18]

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Analysis Cell_Treatment 1. Treat cells with varying concentrations of PROTAC Cell_Lysis 2. Lyse cells and quantify protein concentration Cell_Treatment->Cell_Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking 5. Block membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab 6. Incubate with primary antibody against POI and loading control Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect signal using chemiluminescence Secondary_Ab->Detection Analysis 9. Quantify band intensity to determine DC50 and Dmax Detection->Analysis

Caption: Western blot workflow for protein degradation analysis.

Detailed Protocol: [2][18][19]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase during treatment.

    • Treat cells with a serial dilution of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • Gel Electrophoresis and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration and determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity of the PROTAC.[20][21][22]

Protocol Outline: [20][21][23]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

PROTAC technology, particularly utilizing VHL ligands, represents a powerful and promising therapeutic modality with the potential to target a wide range of disease-causing proteins, including those previously considered "undruggable." A deep understanding of the mechanism of action, rational design principles, and robust experimental validation are crucial for the successful development of novel VHL-based PROTACs. This technical guide provides a foundational framework for researchers and drug developers to navigate this exciting and rapidly evolving field.

References

The Critical Role of the C5 Linker in AHPC-Based Proteolysis Targeting Chimeras (PROTACs): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. Among the most successfully utilized E3 ligase ligands is (S,R,S)-AHPC, which binds to the von Hippel-Lindau (VHL) E3 ligase. The linker component, far from being a simple spacer, plays a pivotal role in the efficacy of AHPC-based PROTACs. This technical guide provides a detailed exploration of the function of the C5 alkyl linker, a commonly employed five-carbon chain, in the context of AHPC-based PROTACs.

Core Function of the C5 Linker: Orchestrating the Ternary Complex

The primary function of the C5 linker in an AHPC-based PROTAC is to bridge the VHL E3 ligase and the target protein, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-VHL). The formation of this complex is the linchpin of PROTAC activity, as it brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The length, composition, and rigidity of the linker are critical determinants of the geometry and stability of this ternary complex. A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long might lead to an unstable and non-productive complex due to excessive flexibility. The C5 alkyl linker represents a balance of length and flexibility that has proven effective for a range of target proteins.

Impact on Ternary Complex Stability and Cooperativity

The stability of the ternary complex is a key factor influencing the efficiency of protein degradation. The C5 linker can significantly impact this stability. The interactions between the VHL E3 ligase and the target protein within the ternary complex can be cooperative, non-cooperative, or antagonistic. Positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other, is often associated with more potent degradation. The C5 linker, by dictating the relative orientation of the two proteins, can foster favorable protein-protein interactions that lead to positive cooperativity and a more stable ternary complex.

Modulation of Physicochemical and Pharmacokinetic Properties

Beyond its role in ternary complex formation, the C5 alkyl linker also influences the overall physicochemical properties of the PROTAC molecule. As a hydrocarbon chain, it contributes to the lipophilicity of the compound. This can affect crucial pharmacokinetic parameters such as:

  • Cell Permeability: The ability of the PROTAC to cross the cell membrane and reach its intracellular target.

  • Solubility: The solubility of the PROTAC in aqueous environments, which can impact its formulation and bioavailability.

  • Metabolic Stability: The susceptibility of the PROTAC to metabolism by cellular enzymes.

The optimization of the linker, including the use of a C5 alkyl chain, is therefore a critical aspect of developing PROTACs with drug-like properties.

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation that can be achieved.

Table 1: In Vitro Performance of BRD4-Targeting PROTACs with Varying Linkers

PROTACE3 Ligase LigandLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1 AHPC derivativePEG-basedBRD4HeLa~10>90[1]
ARV-771 AHPC derivativeProprietaryBRD422Rv1<5>90[2]
dBET1 AHPC derivativePEG-basedBRD4MV4-118>95

Note: The exact structure of the ARV-771 linker is proprietary, but it serves to illustrate the high potency that can be achieved with optimized linkers in AHPC-based PROTACs.

Table 2: Ternary Complex Binding Affinities for BRD4-Targeting PROTACs

PROTACBinary Binding (Kd, nM) VHLBinary Binding (Kd, nM) BRD4(BD2)Ternary Complex (Kd, nM) VHL-PROTAC-BRD4(BD2)Cooperativity (α)Reference
MZ1 61028184.8[1]

Cooperativity (α) is a measure of the enhancement of binding in the ternary complex compared to the binary complexes. An α value greater than 1 indicates positive cooperativity.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of AHPC-based PROTACs. Below are representative protocols for key experiments.

Synthesis of an AHPC-C5-Amine Linker Intermediate

A common strategy for synthesizing PROTACs involves the preparation of an E3 ligase ligand-linker conjugate with a reactive handle, which can then be coupled to the target protein ligand.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Boc-5-aminopentanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF)

Procedure:

  • Activation of Boc-5-aminopentanoic acid: Dissolve Boc-5-aminopentanoic acid and NHS in DCM. Add DCC at 0°C and stir for 4 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Coupling to AHPC: To a solution of (S,R,S)-AHPC hydrochloride and TEA in DMF, add the activated ester from step 1. Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the resulting Boc-protected AHPC-C5-amide by column chromatography.

  • Boc Deprotection: Dissolve the purified product in a mixture of TFA and DCM (1:1) and stir at room temperature for 1 hour.

  • Final Product: Evaporate the solvent to obtain the AHPC-C5-amine linker intermediate as a TFA salt.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the standard method for quantifying the degradation of a target protein.

Materials:

  • Cells expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (typically from pM to µM) or DMSO for a specified time (e-g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Data Analysis: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing the Core Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows in PROTAC development.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC AHPC-C5-Target Ligand (PROTAC) VHL VHL E3 Ligase TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex VHL->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: The mechanism of action of an AHPC-based PROTAC.

Experimental_Workflow cluster_1 PROTAC Development and Evaluation Workflow Synthesis Synthesis of AHPC-C5-Warhead Conjugate Purification Purification and Characterization Synthesis->Purification DegradationAssay Western Blot for Protein Degradation (DC50, Dmax) Purification->DegradationAssay TernaryComplexAssay Biophysical Assays for Ternary Complex Formation (e.g., SPR, ITC) Purification->TernaryComplexAssay CellViability Cell Viability Assays Purification->CellViability LeadOptimization Lead Optimization DegradationAssay->LeadOptimization TernaryComplexAssay->LeadOptimization CellViability->LeadOptimization PK_PD Pharmacokinetic and Pharmacodynamic Studies (In Vivo) LeadOptimization->PK_PD

Caption: A generalized experimental workflow for AHPC-PROTAC development.

Conclusion

The C5 linker is a critical component in the design of effective AHPC-based PROTACs. Its role extends beyond simply connecting the two ligands; it is a key determinant of ternary complex formation, stability, and cooperativity, which directly impacts the potency and efficacy of protein degradation. Furthermore, the C5 linker influences the overall physicochemical properties of the PROTAC, affecting its drug-like characteristics. A thorough understanding of the structure-activity relationships of the linker, supported by robust experimental evaluation, is paramount for the successful development of novel and potent PROTAC-based therapeutics. The principles and methodologies outlined in this guide provide a foundational framework for researchers in this exciting and rapidly advancing field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S,R,S)-AHPC-C5-NH2 Dihydrochloride for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A key component in the design of many potent PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. (S,R,S)-AHPC-C5-NH2, also known as VH032-C5-NH2, is a widely used VHL ligand coupled to a 5-carbon amine linker.[1][2] This building block is essential for the synthesis of PROTACs targeting a variety of proteins for degradation, such as the estrogen-related receptor alpha (ERRα).[1] This document provides a detailed protocol for the chemical synthesis of (S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025), based on established literature procedures.

Synthesis Overview

The synthesis of (S,R,S)-AHPC-C5-NH2 dihydrochloride involves two main stages:

  • Synthesis of the core VHL ligand ((S,R,S)-AHPC): This involves the coupling of four key building blocks. A convergent synthesis strategy is often employed to maximize yield and purity.

  • Coupling of the C5-amine linker and salt formation: The parent VHL ligand is functionalized with a Boc-protected 5-carbon amine linker, followed by deprotection and conversion to the dihydrochloride salt to improve solubility and handling.

Experimental Protocols

This section details the step-by-step procedure for the synthesis of this compound.

Part 1: Synthesis of the (S,R,S)-AHPC Core (VHL Ligand)

The synthesis of the (S,R,S)-AHPC core has been well-established and can be achieved through various reported methods. For a detailed, multi-gram scale, and column chromatography-free synthesis of the parent amine, (S,R,S)-AHPC, researchers are directed to the process described by Xuan, et al. in Org. Process Res. Dev. 2022, 26, 8, 2344–2349. This process provides a robust and efficient route to the key VHL ligand intermediate.

Part 2: Synthesis of this compound

The following protocol is adapted from the supporting information of Peng et al., ACS Med. Chem. Lett. 2019, 10(5), 767-772, which describes the synthesis of related VHL ligand-linker conjugates.

Step 1: Coupling of the Boc-protected C5 linker to (S,R,S)-AHPC

  • Reaction: Amide bond formation between the free amine of (S,R,S)-AHPC and Boc-6-aminohexanoic acid.

  • Reagents and Materials:

    • (S,R,S)-AHPC (VHL ligand amine)

    • Boc-6-aminohexanoic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Standard glassware and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of Boc-6-aminohexanoic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

    • Add a solution of (S,R,S)-AHPC (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction under an inert atmosphere at room temperature for 4 hours, or until completion as monitored by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Boc-protected intermediate.

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

  • Reaction: Removal of the Boc protecting group and subsequent formation of the dihydrochloride salt.

  • Reagents and Materials:

  • Procedure:

    • Dissolve the Boc-protected intermediate from Step 1 in a minimal amount of anhydrous DCM or EtOAc.

    • To this solution, add an excess of 4 M HCl in 1,4-dioxane (typically 10-20 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS. A precipitate should form.

    • Upon complete conversion, collect the solid by filtration.

    • Wash the solid with cold diethyl ether or hexane (B92381) to remove any non-polar impurities.

    • Dry the resulting white to off-white solid under vacuum to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities for Synthesis

StepReagentMolar Ratio (to starting material)
1(S,R,S)-AHPC1.0
1Boc-6-aminohexanoic acid1.2
1HATU1.2
1DIPEA3.0
2Boc-protected intermediate1.0
24 M HCl in 1,4-dioxaneExcess (~10-20 eq.)

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C28H43Cl2N5O4S
Molecular Weight 616.64 g/mol
Appearance White to off-white solid
Purity (typical) ≥95% (by HPLC)
Storage Conditions -20°C, under inert atmosphere

Visualizations

The following diagrams illustrate the synthetic workflow and the mechanism of action of a PROTAC incorporating (S,R,S)-AHPC-C5-NH2.

Synthesis_Workflow cluster_part1 Part 1: Core Synthesis cluster_part2 Part 2: Linker Coupling & Salt Formation AHPC_Core (S,R,S)-AHPC Synthesis Amide_Coupling Amide Coupling with Boc-C5-linker AHPC_Core->Amide_Coupling HATU, DIPEA Boc_Deprotection Boc Deprotection Amide_Coupling->Boc_Deprotection 4M HCl/Dioxane Salt_Formation Dihydrochloride Salt Formation Boc_Deprotection->Salt_Formation Precipitation Final_Product (S,R,S)-AHPC-C5-NH2 dihydrochloride Salt_Formation->Final_Product Purification

Caption: Synthetic workflow for this compound.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination & Degradation PROTAC PROTAC ((S,R,S)-AHPC-C5-Linker-POI Ligand) VHL VHL E3 Ligase PROTAC->VHL binds POI Protein of Interest (POI) PROTAC->POI binds Ubiquitination Poly-ubiquitination of POI VHL->Ubiquitination recruits E2 POI->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C5-NH2.

References

Application Notes and Protocols for Protein Conjugation to (S,R,S)-AHPC-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of a protein of interest (POI) to (S,R,S)-AHPC-C5-NH2, a synthetic E3 ligase ligand-linker conjugate. This molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a C5 linker with a terminal primary amine.[1][2][3] This conjugation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins.[4]

The protocol described herein utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxyl groups on the protein and the primary amine of (S,R,S)-AHPC-C5-NH2.[5][6] This method is widely used for protein-small molecule conjugation due to its efficiency and the stability of the resulting bond.[3]

Principle of the Conjugation Reaction

The conjugation process is a two-step reaction:

  • Activation of Protein Carboxyl Groups: EDC activates the carboxyl groups (-COOH) on the side chains of aspartic acid and glutamic acid residues of the protein, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5]

  • Formation of a Stable NHS Ester and Amine Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with the primary amine (-NH2) of (S,R,S)-AHPC-C5-NH2 to form a stable amide bond, releasing NHS as a byproduct.[1][5]

This two-step approach minimizes the risk of protein self-conjugation.[7]

Materials and Reagents

Quantitative Data for Reagents
ReagentSupplierCatalog No.Storage
Protein of Interest (POI)---20°C or -80°C
(S,R,S)-AHPC-C5-NH2MedChemExpressHY-130643-20°C
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Thermo Fisher229804°C, desiccated
NHS (N-hydroxysuccinimide)Thermo Fisher24500Room Temperature, desiccated
MES (2-(N-morpholino)ethanesulfonic acid)Sigma-AldrichM3671Room Temperature
Phosphate-Buffered Saline (PBS), 10XThermo Fisher70011044Room Temperature
Hydroxylamine-HClSigma-Aldrich55450Room Temperature
Dimethyl Sulfoxide (DMSO), AnhydrousThermo FisherD12345Room Temperature
Dialysis Tubing (e.g., 10 kDa MWCO)Thermo Fisher68100Room Temperature
Size-Exclusion Chromatography (SEC) ColumnGE Healthcare-4°C

Experimental Protocols

Preparation of Buffers and Reagents
  • Activation Buffer (0.1 M MES, pH 4.5-6.0): Dissolve MES in deionized water to a final concentration of 0.1 M. Adjust the pH to between 4.5 and 6.0 with NaOH. This buffer should be freshly prepared.

  • Coupling Buffer (1X PBS, pH 7.2-8.0): Dilute 10X PBS to 1X with deionized water. Adjust the pH to between 7.2 and 8.0 with NaOH if necessary.

  • Quenching Buffer (1 M Hydroxylamine, pH 8.5): Dissolve Hydroxylamine-HCl in deionized water and adjust the pH to 8.5 with NaOH.

  • (S,R,S)-AHPC-C5-NH2 Stock Solution (10 mM): Dissolve the required amount of (S,R,S)-AHPC-C5-NH2 in anhydrous DMSO to make a 10 mM stock solution. Store at -20°C.

  • EDC/NHS Solution (100 mM each): Immediately before use, dissolve EDC and NHS in Activation Buffer to a final concentration of 100 mM each. These reagents are moisture-sensitive and should be handled quickly.[1]

Conjugation Procedure

This protocol is a general guideline and may require optimization based on the specific properties of the protein of interest. A typical reaction scale is for 1-5 mg of protein.

  • Protein Preparation:

    • Dissolve the protein of interest in Activation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.[8]

  • Activation of Protein:

    • Add a 50-100 fold molar excess of the freshly prepared EDC/NHS solution to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to (S,R,S)-AHPC-C5-NH2:

    • Add a 10-50 fold molar excess of the (S,R,S)-AHPC-C5-NH2 stock solution to the activated protein solution. The optimal molar ratio may need to be determined empirically.

    • Immediately adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Purification of the Protein Conjugate

Purification is essential to remove unreacted (S,R,S)-AHPC-C5-NH2, EDC, NHS, and byproducts.

  • Dialysis:

    • Transfer the quenched reaction mixture into a dialysis cassette with an appropriate molecular weight cut-off (MWCO), typically 10 kDa.[9][10]

    • Dialyze against 1X PBS at 4°C with at least three buffer changes over 24-48 hours. The volume of the dialysis buffer should be at least 100 times the sample volume.[9]

  • Size-Exclusion Chromatography (SEC):

    • For higher purity, the dialyzed sample can be further purified using an SEC column equilibrated with 1X PBS.[11]

    • Collect fractions and analyze them for the presence of the protein conjugate.

Characterization of the Protein-(S,R,S)-AHPC-C5-NH2 Conjugate
  • SDS-PAGE:

    • Analyze the purified conjugate by SDS-PAGE to confirm successful conjugation.[2][12]

    • The conjugated protein should exhibit a higher apparent molecular weight compared to the unconjugated protein.[2]

  • Mass Spectrometry (MS):

    • Determine the precise molecular weight of the conjugate using techniques such as MALDI-TOF or ESI-MS.[13][14]

    • This will confirm the covalent attachment of (S,R,S)-AHPC-C5-NH2 and can help determine the degree of labeling (number of small molecules per protein).

  • UV-Vis Spectroscopy:

    • Determine the protein concentration using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.

Diagrams

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binding PROTAC Protein-(S,R,S)-AHPC Conjugate PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruitment PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow: Protein Conjugation and Purification

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep 1. Prepare Protein in Activation Buffer Activation 3. Activate Protein with EDC/NHS Protein_Prep->Activation Reagent_Prep 2. Prepare EDC/NHS and (S,R,S)-AHPC-C5-NH2 Reagent_Prep->Activation Coupling 4. Add (S,R,S)-AHPC-C5-NH2 and adjust pH Activation->Coupling Quenching 5. Quench Reaction with Hydroxylamine Coupling->Quenching Dialysis 6. Dialysis Quenching->Dialysis SEC 7. Size-Exclusion Chromatography (Optional) Dialysis->SEC SDS_PAGE 8. SDS-PAGE Dialysis->SDS_PAGE Directly to Analysis SEC->SDS_PAGE MS 9. Mass Spectrometry SDS_PAGE->MS

Caption: Workflow for conjugation and analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh reagents. Allow vials to equilibrate to room temperature before opening to prevent moisture contamination.[1]
Suboptimal pHEnsure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0.[1]
Presence of competing amines in the bufferUse amine-free buffers such as MES for activation and PBS for coupling.[1]
Protein Precipitation High concentration of EDCReduce the molar excess of EDC used in the activation step.
Protein instabilityEnsure the protein is stable in the chosen buffers and at the reaction temperatures.
Conjugate is not pure Incomplete removal of unreacted small moleculesIncrease the duration of dialysis and the number of buffer changes.[8] Optimize the SEC protocol for better separation.

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of a protein of interest to (S,R,S)-AHPC-C5-NH2. By following these detailed steps for reaction, purification, and characterization, researchers can reliably produce high-quality protein-small molecule conjugates for use in targeted protein degradation studies and other applications. Careful optimization of the reaction conditions for each specific protein of interest is recommended to achieve the best results.

References

Application Notes and Protocols for (S,R,S)-AHPC-C5-NH2 dihydrochloride in ERRα Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025) is a key chemical tool for researchers engaged in targeted protein degradation.[1][2] It is a synthesized E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC moiety (also known as VH032), which is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This molecule features a 5-carbon (C5) linker terminating in an amine group (-NH2), which allows for the covalent attachment of a ligand specific to a target protein of interest. By conjugating a ligand for the Estrogen-Related Receptor alpha (ERRα), (S,R,S)-AHPC-C5-NH2 dihydrochloride can be used to generate a Proteolysis Targeting Chimera (PROTAC). This resulting bifunctional molecule is designed to simultaneously bind to both ERRα and the VHL E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of ERRα.[1][2]

ERRα is an orphan nuclear receptor that plays a significant role in regulating cellular metabolism and energy homeostasis.[4] Its overexpression has been linked to poor clinical outcomes in various cancers, including breast cancer, making it a compelling therapeutic target.[4] The use of PROTACs to induce the degradation of ERRα offers a powerful strategy to study its function and explore its therapeutic potential.[4]

Mechanism of Action

A PROTAC synthesized from (S,R,S)-AHPC-C5-NH2 functions by hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC forms a ternary complex with the target protein (ERRα) and the VHL E3 ligase.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of ERRα. The resulting polyubiquitinated ERRα is then recognized and degraded by the 26S proteasome.[6] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple ERRα proteins.

Quantitative Data Summary

The following tables summarize the degradation efficiency of a PROTAC synthesized using a VH032-based VHL ligand and a 5-carbon linker, similar to what would be derived from (S,R,S)-AHPC-C5-NH2. The data is based on findings from studies on small-molecule inducers of ERRα degradation.[4]

Table 1: Dose-Dependent Degradation of ERRα

PROTAC ConcentrationPercent ERRα Degradation (%)Cell LineTreatment Time
10 nM~39%MDA-MB-2314 hours
30 nM63%MDA-MB-2314 hours
100 nM>90%MDA-MB-2314 hours

Table 2: Time-Course of ERRα Degradation

Time PointPercent ERRα Degradation (%)Cell LinePROTAC Concentration
30 minutesDegradation initiatedMDA-MB-23130 nM
4 hoursMaximum DegradationMDA-MB-23130 nM
48 hoursERRα levels begin to recoverMDA-MB-23130 nM

Signaling and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-C5-NH2 -based PROTAC PROTAC->PROTAC ERRa ERRα (Target Protein) PROTAC->ERRa Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary ERRα-PROTAC-VHL Ub_ERRa Polyubiquitinated ERRα Ternary->Ub_ERRa Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_ERRa->Proteasome Recognition & Degradation Degraded_ERRa Degraded ERRα (Peptides) Proteasome->Degraded_ERRa

Caption: Mechanism of ERRα degradation mediated by a PROTAC derived from (S,R,S)-AHPC-C5-NH2.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-Based Assays cluster_analysis Analysis cluster_data Data Interpretation synthesis Conjugate ERRα ligand to (S,R,S)-AHPC-C5-NH2 cell_culture Culture ERRα-expressing cells (e.g., MDA-MB-231) synthesis->cell_culture treatment Treat cells with PROTAC (dose-response and time-course) cell_culture->treatment western_blot Western Blot for ERRα and loading control treatment->western_blot co_ip Co-Immunoprecipitation (ERRα and VHL) treatment->co_ip viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay proteomics Quantitative Proteomics (Optional, for selectivity) treatment->proteomics dc50 Determine DC50 and Dmax western_blot->dc50 ternary_confirmation Confirm Ternary Complex co_ip->ternary_confirmation functional_effect Assess Functional Effect (IC50) viability_assay->functional_effect off_target Identify Off-Target Effects proteomics->off_target

Caption: Experimental workflow for the evaluation of an ERRα-targeting PROTAC.

Experimental Protocols

Protocol 1: Western Blot for ERRα Degradation

This protocol is for the quantification of ERRα protein levels following treatment with an ERRα-targeting PROTAC.

Materials:

  • ERRα-expressing cells (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • ERRα-targeting PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes and transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against ERRα

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ERRα-targeting PROTAC in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer with protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to achieve adequate protein separation.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against ERRα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with a primary antibody for a loading control.

    • Quantify the band intensities using densitometry software. Normalize the ERRα signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[5]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the interaction between ERRα and VHL in the presence of the PROTAC.

Materials:

  • Cells treated with the ERRα-targeting PROTAC and a proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer

  • Antibody against VHL or ERRα for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Antibodies for Western blotting (anti-ERRα and anti-VHL)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration that induces degradation (e.g., 5x DC50) for a shorter time (e.g., 1-4 hours).

    • Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of incubation to allow the accumulation of the ternary complex.

    • Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against both ERRα and VHL to confirm their co-immunoprecipitation.

Protocol 3: Cell Viability Assay

This protocol assesses the functional consequence of ERRα degradation on cell viability.

Materials:

  • ERRα-expressing cells

  • 96-well plates

  • ERRα-targeting PROTAC

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the ERRα-targeting PROTAC for a prolonged period (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Conclusion

This compound is a valuable chemical probe for the development of PROTACs targeting ERRα. The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies on ERRα degradation. By following these methodologies, scientists can quantify the degradation efficiency, confirm the mechanism of action, and assess the functional consequences of ERRα depletion, thereby advancing our understanding of ERRα biology and its potential as a therapeutic target.

References

Application of (S,R,S)-AHPC-C5-NH2 in BET-Targeted PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-driving proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate proteins of interest. A key component in many successful PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein.

(S,R,S)-AHPC-C5-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a 5-carbon alkyl linker terminating in an amine group. This amine serves as a versatile chemical handle for the attachment of a target-specific warhead, in this case, a ligand for the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). BET proteins are critical epigenetic readers, and their aberrant activity is implicated in various cancers and inflammatory diseases.

This document provides detailed application notes and experimental protocols for the use of (S,R,S)-AHPC-C5-NH2 in the development and characterization of BET-targeted PROTACs.

Mechanism of Action

A BET-targeted PROTAC synthesized using (S,R,S)-AHPC-C5-NH2 functions by inducing the formation of a ternary complex between the BET protein, the PROTAC itself, and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the BET protein. The resulting polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, leading to a sustained reduction in its cellular levels.

cluster_0 PROTAC-Mediated BET Protein Degradation cluster_1 Ternary Complex Formation POI BET Protein (BRD2/3/4) PROTAC BET-PROTAC ((S,R,S)-AHPC-C5-Linker-BET Ligand) POI->PROTAC Binds to BET Ligand Proteasome 26S Proteasome POI->Proteasome Degradation E3 VHL E3 Ligase E3->PROTAC Binds to (S,R,S)-AHPC Ub Ubiquitin Ub->POI Polyubiquitination E2 E2 Enzyme E2->Ub Carries

Figure 1: Mechanism of BET protein degradation by a PROTAC utilizing (S,R,S)-AHPC-C5-NH2.

Data Presentation

The efficacy of a BET-targeted PROTAC derived from (S,R,S)-AHPC-C5-NH2 can be quantified through various in vitro assays. The following tables present illustrative data for a hypothetical BET PROTAC, "BETd-C5," in relevant cancer cell lines.

Table 1: In Vitro Degradation of BET Proteins by BETd-C5

Cell LineTarget ProteinDC50 (nM)Dmax (%)Assay Duration (hours)
MV-4-11 (AML)BRD415>9524
HeLa (Cervical Cancer)BRD425>9024
22Rv1 (Prostate Cancer)BRD430>9024

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.

Table 2: Anti-proliferative Activity of BETd-C5

Cell LineIC50 (nM)Assay Duration (hours)
MV-4-11 (AML)5072
HeLa (Cervical Cancer)8572
22Rv1 (Prostate Cancer)11072

IC50: Concentration of the PROTAC required to inhibit 50% of cell proliferation.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of BET-targeted PROTACs using (S,R,S)-AHPC-C5-NH2 are provided below.

cluster_workflow Experimental Workflow for BET-PROTAC Evaluation synthesis PROTAC Synthesis ((S,R,S)-AHPC-C5-NH2 + BET Ligand) degradation Protein Degradation Assay (Western Blot / HiBiT) synthesis->degradation viability Cell Viability Assay (MTT / CCK-8) degradation->viability ternary Ternary Complex Assay (SPR / ITC / AlphaLISA) degradation->ternary downstream Downstream Analysis (e.g., c-Myc expression) viability->downstream

Figure 2: Workflow for the synthesis and evaluation of a BET-targeted PROTAC.

Protocol 1: Synthesis of a BET-Targeted PROTAC

This protocol describes the coupling of (S,R,S)-AHPC-C5-NH2 to a BET ligand containing a carboxylic acid functional group.

Materials:

  • (S,R,S)-AHPC-C5-NH2

  • BET ligand with a carboxylic acid handle (e.g., a JQ1 derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade solvents for purification

Procedure:

  • Dissolve the BET ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of (S,R,S)-AHPC-C5-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final BET-targeted PROTAC.

  • Confirm the identity and purity of the final compound by LC-MS and NMR.

Protocol 2: BET Protein Degradation Assay (Western Blot)

Materials:

  • Cancer cell line of interest (e.g., MV-4-11)

  • Complete cell culture medium

  • BET-targeted PROTAC (stock solution in DMSO)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the BET-PROTAC (e.g., 1 nM to 1000 nM) or DMSO vehicle control for the desired time (e.g., 24 hours).

  • Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • BET-targeted PROTAC (stock solution in DMSO)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the BET-PROTAC or DMSO vehicle control for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Ternary Complex Formation Assay (AlphaLISA)

Materials:

  • Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex

  • Recombinant GST-tagged BET bromodomain (e.g., BRD4-BD1)

  • BET-targeted PROTAC

  • AlphaLISA anti-His acceptor beads

  • AlphaLISA streptavidin donor beads

  • Biotinylated anti-GST antibody

  • Assay buffer

Procedure:

  • Prepare a mixture of the GST-tagged BET bromodomain and the biotinylated anti-GST antibody in the assay buffer and incubate.

  • In a 384-well plate, add the BET-PROTAC at various concentrations.

  • Add the His-tagged VBC complex.

  • Add the pre-incubated BET bromodomain/antibody mixture.

  • Incubate in the dark to allow for ternary complex formation.

  • Add a mixture of the AlphaLISA acceptor and donor beads.

  • Incubate in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • An increase in the AlphaLISA signal indicates the formation of the ternary complex.

Conclusion

(S,R,S)-AHPC-C5-NH2 is a valuable building block for the synthesis of potent and effective BET-targeted PROTACs. The protocols outlined in this document provide a comprehensive framework for the development and characterization of these novel therapeutic agents. The modular nature of PROTAC design, facilitated by versatile intermediates like (S,R,S)-AHPC-C5-NH2, allows for the rapid generation and optimization of degraders against a wide range of protein targets, paving the way for new treatments for cancer and other diseases.

Application Notes and Protocols for the Synthesis of an Estrogen-related Receptor Alpha (ERRα) PROTAC using (S,R,S)-AHPC-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

This document provides a detailed guide for the synthesis and evaluation of a PROTAC targeting Estrogen-related Receptor Alpha (ERRα), a key regulator in cellular metabolism and a target in various diseases, including breast cancer. The synthesis utilizes (S,R,S)-AHPC-C5-NH2 , a pre-functionalized building block that contains a high-affinity von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) connected to a 5-carbon alkyl amine linker.[1] This building block is coupled to a ligand for ERRα to generate the final PROTAC. A notable example of a potent PROTAC synthesized using this approach is PROTAC ERRα Degrader-3 (also referred to as compound 6c) , which has been shown to degrade ERRα by over 80% at a concentration of 30 nM.[2][3]

Signaling Pathway: PROTAC-Mediated Degradation of ERRα

The synthesized PROTAC hijacks the VHL E3 ubiquitin ligase to induce the degradation of ERRα. The PROTAC first forms a ternary complex with ERRα and the VHL E3 ligase complex. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of ERRα. The polyubiquitinated ERRα is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels and downstream signaling.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC ERRα PROTAC ((S,R,S)-AHPC-C5-POI Ligand) ERRa ERRα (POI) PROTAC->ERRa Binds VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex ERRα-PROTAC-VHL Ternary Complex Proteasome 26S Proteasome ERRa->Proteasome Targeted for Degradation Ub Ubiquitin Ub->ERRa Polyubiquitination Degraded_ERRa Degraded Peptides Proteasome->Degraded_ERRa Degrades Ternary_Complex->Ub Ubiquitination

PROTAC-mediated degradation of ERRα.

Experimental Workflow

The overall workflow for the synthesis and evaluation of an ERRα-targeting PROTAC involves the chemical synthesis of the final compound, followed by its biological characterization in a relevant cell line.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation poi_ligand Synthesis of POI Ligand with Carboxylic Acid coupling Amide Coupling with (S,R,S)-AHPC-C5-NH2 poi_ligand->coupling purification Purification and Characterization (HPLC, MS, NMR) coupling->purification cell_culture Cell Culture (e.g., MDA-MB-231) purification->cell_culture treatment PROTAC Treatment (Dose-Response) cell_culture->treatment western_blot Western Blot Analysis for ERRα Degradation treatment->western_blot data_analysis Data Analysis (DC50 and Dmax) western_blot->data_analysis

Overall experimental workflow.

Data Presentation

Quantitative Degradation Data for ERRα PROTAC

The following table summarizes the degradation potency of a representative ERRα PROTAC synthesized via the described methodology.

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDegradation at 30 nMDegradation at 100 nMReference
PROTAC ERRα Degrader-3 (6c)ERRα(S,R,S)-AHPC (VHL)MDA-MB-231>80%~96%[2][3]
Reagent Stoichiometry for PROTAC Synthesis

This table provides a representative stoichiometry for the amide coupling reaction.

ReagentMolar Equivalents
POI Ligand with Carboxylic Acid1.0
(S,R,S)-AHPC-C5-NH21.1
HATU (Coupling Agent)1.2
DIPEA (Base)3.0

Experimental Protocols

Protocol 1: Synthesis of ERRα-Targeting PROTAC via Amide Coupling

This protocol describes the final step in the synthesis of the ERRα PROTAC, where the ERRα ligand with a terminal carboxylic acid is coupled to (S,R,S)-AHPC-C5-NH2.

Materials:

  • ERRα ligand with a terminal carboxylic acid

  • (S,R,S)-AHPC-C5-NH2

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • DCM (Dichloromethane) and Methanol (B129727) (for chromatography)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of POI Ligand:

    • In a dry reaction vessel under an inert atmosphere, dissolve the ERRα ligand with a terminal carboxylic acid (1.0 eq) in anhydrous DMF.

    • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • Add (S,R,S)-AHPC-C5-NH2 (1.1 eq) to the activated POI ligand solution.

    • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis for ERRα Degradation

This protocol is used to quantify the degradation of ERRα in cells treated with the synthesized PROTAC.

Materials:

  • MDA-MB-231 cells (or other suitable cell line expressing ERRα)

  • Synthesized ERRα PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERRα

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed MDA-MB-231 cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the ERRα PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERRα antibody overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities for ERRα and the loading control.

    • Normalize the ERRα band intensity to the corresponding loading control.

    • Calculate the percentage of ERRα degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).

References

Application Notes & Protocol: In Vitro Ubiquitination Assay Using (S,R,S)-AHPC-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to PROTACs and Targeted Protein Degradation Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] These molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1] By acting as a molecular bridge, a PROTAC induces the formation of a ternary complex between the POI and the E3 ligase, facilitating the transfer of ubiquitin (Ub) from an E2 conjugating enzyme to lysine (B10760008) residues on the POI.[1][2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

The Role of (S,R,S)-AHPC-C5-NH2 in VHL-Recruiting PROTACs (S,R,S)-AHPC-C5-NH2, also known as VH032-C5-NH2, is a high-affinity ligand for the von Hippel-Lindau (VHL) tumor suppressor protein, which serves as the substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex.[3][4][5] In the context of PROTAC design, (S,R,S)-AHPC-C5-NH2 functions as a building block, providing the critical E3 ligase-recruiting moiety. It is conjugated to a linker and a ligand for a target protein (e.g., Estrogen-Related Receptor α, ERRα) to create a VHL-recruiting PROTAC.[3][4]

Principle of the In Vitro Ubiquitination Assay The in vitro ubiquitination assay is a fundamental biochemical tool for validating the mechanism of action of a newly developed PROTAC.[1] This cell-free assay directly measures a PROTAC's ability to mediate the ubiquitination of its target protein within a reconstituted system.[5] The assay contains purified E1 activating enzyme, E2 conjugating enzyme, the VHL E3 ligase complex, ubiquitin, ATP, and the POI.[1][5] By observing PROTAC-dependent ubiquitination of the POI, this assay confirms the formation of a productive ternary complex and provides a quantitative measure of the PROTAC's efficiency and potency. This serves as a crucial validation step before proceeding to more complex cell-based degradation experiments.[1]

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the PROTAC mechanism of action and the general experimental workflow.

G cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Ubiquitination E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer ADP AMP+PPi E1->ADP VHL VHL E3 Ligase Complex E2->VHL Ub Transfer Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Activation PROTAC PROTAC (contains (S,R,S)-AHPC-C5-NH2) VHL->PROTAC Ub_POI Poly-ubiquitinated POI VHL->Ub_POI Ligation POI Protein of Interest (POI) POI->Ub_POI PROTAC->POI

Caption: VHL-recruiting PROTAC mechanism of action.

G Start Start Reagents Reagent Preparation (Enzymes, Buffers, PROTAC dilutions) Start->Reagents MasterMix Reaction Master Mix Setup (E1, E2, Ub, ATP, Buffer) Reagents->MasterMix Reaction Add VHL Complex, POI, & PROTAC Incubate at 37°C MasterMix->Reaction Quench Terminate Reaction (Add SDS Buffer, Boil) Reaction->Quench Analysis Western Blot Analysis (SDS-PAGE, Transfer, Antibody Probing) Quench->Analysis End Data Interpretation Analysis->End

Caption: Experimental workflow for the in vitro ubiquitination assay.

Experimental Protocol

3.1 Materials and Reagents

This table outlines the necessary components for the assay. Concentrations should be optimized for each specific POI and E3 ligase system.

ComponentExample Stock Conc.Recommended Final Conc.Purpose / Notes
E1 Activating Enzyme (e.g., UBE1) 5 µM50 - 150 nMActivates ubiquitin in an ATP-dependent process.[1]
E2 Conjugating Enzyme (e.g., UBE2D2) 50 µM0.2 - 1.0 µMAccepts activated ubiquitin from E1. The choice of E2 can influence ubiquitination efficiency.
VHL E3 Ligase Complex 10 µM100 - 400 nMRecombinant VHL/Elongin B/Elongin C complex. Recruits the POI via the PROTAC.
Ubiquitin (Human, Recombinant) 10 mg/mL (~1.17 mM)10 - 25 µMThe substrate for the enzymatic cascade. Can be wild-type or tagged (e.g., His, FLAG).[1]
ATP Solution 100 mM2 - 5 mMEnergy source essential for E1 activation. Prepare fresh or use a stabilized solution.[1]
Protein of Interest (POI) 10-50 µM200 - 500 nMPurified recombinant target protein. Must have accessible surface lysine residues.
(S,R,S)-AHPC-C5-NH2 based PROTAC 10 mM (in DMSO)1 nM - 10 µMThe molecule being tested. A wide concentration range should be evaluated.
10X Ubiquitination Buffer 10X Stock1Xe.g., 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.
4X SDS-PAGE Loading Buffer 4X Stock1XUsed to terminate the reaction and prepare samples for electrophoresis.

3.2 Step-by-Step Method

This protocol is designed for a final reaction volume of 25 µL. All initial preparations should be performed on ice to maintain enzyme activity.

1. Reagent Preparation:

  • Thaw all enzymes (E1, E2, VHL Complex), proteins (POI, Ubiquitin), and other reagents on ice.

  • Prepare 1X Ubiquitination Buffer from the 10X stock solution with nuclease-free water.

  • Prepare serial dilutions of the (S,R,S)-AHPC-C5-NH2 based PROTAC in 100% DMSO. The final DMSO concentration in all reactions must be kept constant and low (e.g., <1%) to avoid inhibition.[1]

2. Reaction Setup:

  • To ensure consistency, prepare a master mix of common reagents (1X Buffer, ATP, Ubiquitin, E1, E2) sufficient for all reactions, including controls, plus a 10% overage.[1]

  • Aliquot the master mix into pre-chilled microcentrifuge tubes.

  • Add the VHL E3 Ligase Complex and the POI to each tube.

  • Initiate the reaction by adding the specified volume of the PROTAC dilution or DMSO (for the negative control).

  • Controls: Prepare the following essential control reactions:[2]

    • Negative Control: Replace the PROTAC with an equivalent volume of DMSO. This shows basal, PROTAC-independent ubiquitination.

    • Component Controls: Omit E1, E2, or the VHL complex in separate reactions to confirm that the observed ubiquitination is dependent on the complete enzymatic cascade.

3. Incubation:

  • Gently mix the contents of each tube.

  • Incubate the reactions in a water bath or thermocycler at 37°C for 60-90 minutes.[6] Incubation time may require optimization.

4. Reaction Termination:

  • Stop the reactions by adding 1/3 volume of 4X SDS-PAGE Loading Buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

5. Detection by Western Blot:

  • Load the samples onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform SDS-PAGE to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody raised against the POI overnight at 4°C.[5]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane three times with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[5]

  • Expected Result: A successful reaction will show a ladder of bands at higher molecular weights than the unmodified POI band in the PROTAC-treated lanes. The intensity of this ladder should increase with higher concentrations of the PROTAC.

Data Presentation and Interpretation

4.1 Example Quantitative Data

The ubiquitination signal can be quantified using densitometry software. The data below is hypothetical and illustrates a dose-dependent effect.

(S,R,S)-AHPC-C5-NH2 PROTAC Conc. (nM)Ubiquitinated-POI Signal (Relative Densitometry Units)Fold Change vs. DMSO Control
0 (DMSO Control)1,5001.0
104,5003.0
5012,0008.0
10025,50017.0
50048,00032.0
100047,50031.7

Note: At very high concentrations, some PROTACs exhibit a "hook effect," where ternary complex formation is inhibited, leading to a decrease in ubiquitination.

4.2 Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No ubiquitination signal in any lane - Inactive enzyme (E1, E2, or E3) or ATP.[1] - Poor antibody quality.[2]- Test each enzyme's activity individually. Use freshly prepared ATP. Ensure reagents are stored at -80°C. - Use a validated primary antibody and optimize its concentration.
Weak signal only in PROTAC lanes - Low PROTAC concentration or potency.[1] - Suboptimal reaction conditions. - Inaccessible lysine residues on the POI.- Test a wider and higher range of PROTAC concentrations. - Optimize incubation time, temperature, and component concentrations. - Confirm the protein sequence for accessible lysine residues.
High background in "No PROTAC" lane - PROTAC-independent (basal) ubiquitination of the POI by the VHL complex.[1]- This may indicate a natural, weak interaction. The key is to show a significant, dose-dependent increase in signal with the PROTAC.
Smear at the top of the gel - Extensive polyubiquitination.- This is often indicative of a very active PROTAC. Reduce incubation time or enzyme concentrations to better resolve individual bands.

References

Application Notes and Protocols for Cellular Uptake and Distribution of (S,R,S)-AHPC-C5-NH2 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly utilized E3 ligase in PROTAC design.[1][5][6] The (S,R,S)-AHPC-C5-NH2 is a linker-E3 ligase ligand conjugate used in the synthesis of PROTACs, such as those targeting the estrogen-related receptor α (ERRα).[7][8][9]

The efficacy of a PROTAC is critically dependent on its ability to penetrate the cell membrane, achieve sufficient intracellular concentrations, and localize to the subcellular compartments where the target protein resides.[10][11][12] Therefore, understanding the cellular uptake and distribution of (S,R,S)-AHPC-C5-NH2 based PROTACs is paramount for the development of effective protein degraders. These application notes provide an overview of the mechanism of action and detailed protocols for assessing the cellular uptake and subcellular distribution of these PROTACs.

Mechanism of Action

PROTACs synthesized using the (S,R,S)-AHPC core function by inducing the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.[1] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule is not consumed in this catalytic process and is released after ubiquitination, allowing it to induce the degradation of multiple target protein molecules.[1]

PROTAC_Mechanism cluster_cell Cell PROTAC (S,R,S)-AHPC-C5-NH2 based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->PROTAC Recycling VHL->Ternary_Complex Ternary_Complex->VHL Ub Transfer Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of an (S,R,S)-AHPC based PROTAC.

Quantitative Data on VHL-Recruiting PROTACs

The efficacy of PROTACs is typically quantified by the half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[2][13] The following table summarizes representative data for a VHL-based PROTAC, illustrating the key performance parameters.

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Binding Affinity (Kd, µM) POI-PROTAC
Example PROTACp38αMDA-MB-231210>905.3
Data is illustrative and based on findings for a p38α-targeting PROTAC with a VHL ligand and a short linker.[2]

Experimental Protocols

Protocol 1: Cellular Uptake Assay using NanoBRET

This protocol describes a method to quantify the intracellular accumulation of a PROTAC using the NanoBRET Target Engagement assay. This technology measures the binding of a fluorescently labeled tracer to a NanoLuciferase (NLuc)-tagged protein. The displacement of the tracer by the PROTAC is used to determine the intracellular concentration.[10]

Cellular_Uptake_Workflow Start Start: Seed cells expressing NLuc-tagged protein Step1 Treat cells with varying concentrations of PROTAC Start->Step1 Step2 Add NanoBRET tracer and substrate Step1->Step2 Step3 Incubate and measure BRET signal Step2->Step3 Step4 Calculate intracellular PROTAC concentration Step3->Step4 End End: Determine cellular permeability Step4->End

Caption: Workflow for cellular uptake analysis using NanoBRET.

Materials:

  • Cells expressing the NLuc-fusion protein of interest

  • Opti-MEM I Reduced Serum Medium

  • NanoBRET Tracer

  • NanoBRET Nano-Glo Substrate

  • (S,R,S)-AHPC-C5-NH2 based PROTAC

  • White, 96-well assay plates

Procedure:

  • Cell Seeding: Seed cells in white, 96-well plates at a density appropriate for the cell line and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the (S,R,S)-AHPC-C5-NH2 based PROTAC in Opti-MEM. Remove the growth medium from the cells and add the PROTAC dilutions.

  • Tracer and Substrate Addition: Prepare the NanoBRET tracer and substrate solution in Opti-MEM according to the manufacturer's instructions. Add this solution to the wells containing the PROTAC-treated cells.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for the desired time period (e.g., 2 hours).

  • Signal Measurement: Measure the BRET signal using a luminometer capable of reading filtered luminescence (acceptor signal at >600 nm and donor signal at 450 nm).

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The intracellular concentration of the PROTAC can be calculated from the in-cell target engagement IC50 obtained from the NanoBRET assay.[10]

Protocol 2: Subcellular Distribution Analysis

This protocol outlines a method for determining the subcellular localization of a PROTAC using cell fractionation followed by a detection method like Western blotting or mass spectrometry.

Subcellular_Distribution_Workflow Start Start: Treat cells with PROTAC Step1 Harvest and lyse cells Start->Step1 Step2 Perform differential centrifugation to separate organelles Step1->Step2 Step3 Isolate cytoplasmic, nuclear, and membrane fractions Step2->Step3 Step4 Detect PROTAC in each fraction (e.g., LC-MS/MS) Step3->Step4 End End: Determine subcellular distribution profile Step4->End

Caption: Workflow for subcellular distribution analysis.

Materials:

  • Cell line of interest

  • (S,R,S)-AHPC-C5-NH2 based PROTAC

  • Subcellular fractionation kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • Detection system (e.g., LC-MS/MS or specific antibody for tagged PROTAC)

Procedure:

  • Cell Treatment: Culture cells to near confluence and treat with the (S,R,S)-AHPC-C5-NH2 based PROTAC at the desired concentration and time.

  • Cell Harvesting: Wash the cells with ice-cold PBS and harvest them.

  • Subcellular Fractionation: Perform subcellular fractionation according to the manufacturer's protocol to obtain cytoplasmic, membrane, nuclear, and other organellar fractions.

  • PROTAC Detection: Analyze each fraction for the presence of the PROTAC. For untagged PROTACs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive detection method. If the PROTAC is tagged (e.g., with biotin (B1667282) or a fluorophore), detection can be performed by Western blotting or fluorescence imaging.

  • Data Analysis: Quantify the amount of PROTAC in each fraction to determine its subcellular distribution. It is important to also analyze the distribution of the target protein and the E3 ligase to understand the spatial context of ternary complex formation.[14][15]

Protocol 3: Target Protein Degradation Assay

This protocol describes the use of Western blotting to quantify the degradation of the target protein induced by the (S,R,S)-AHPC-C5-NH2 based PROTAC.

Materials:

  • Cell line expressing the target protein

  • (S,R,S)-AHPC-C5-NH2 based PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and treat with a range of concentrations of the (S,R,S)-AHPC-C5-NH2 based PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and acquire the signal using an imaging system.[13]

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]

Conclusion

The cellular uptake and subcellular distribution of (S,R,S)-AHPC-C5-NH2 based PROTACs are critical parameters that dictate their efficacy. The protocols provided herein offer a framework for researchers to quantitatively assess these properties and correlate them with target protein degradation. A thorough understanding of these aspects will facilitate the optimization of PROTAC design and the development of novel protein-degrading therapeutics.

References

Application Notes and Protocols for the Analytical Characterization of (S,R,S)-AHPC-C5-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C5-NH2 is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a conjugate of a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) and a 5-carbon alkyl amine linker.[1] As an essential intermediate, the purity and structural integrity of (S,R,S)-AHPC-C5-NH2 conjugates are critical for the successful synthesis of active and specific PROTACs. This document provides detailed analytical methods and protocols for the comprehensive characterization of (S,R,S)-AHPC-C5-NH2 conjugates, ensuring their quality and suitability for downstream applications in drug discovery and development.

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The VHL ligand is a crucial component that binds to the VHL E3 ligase, initiating the degradation cascade. The linker, in this case, a C5-amine linker, connects the VHL ligand to a ligand for the protein of interest. The nature and purity of this linker conjugate directly impact the efficacy and specificity of the final PROTAC molecule.

These application notes provide protocols for the primary analytical techniques used to characterize (S,R,S)-AHPC-C5-NH2 conjugates: High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Data Presentation

For effective comparison and analysis, all quantitative data from the analytical characterization should be summarized in clear and structured tables. Below are template tables for HPLC, and LC-MS analysis.

Table 1: HPLC Purity Analysis of (S,R,S)-AHPC-C5-NH2 Conjugate

Sample IDRetention Time (min)Peak Area (%)Purity (%)
Batch 18.5299.299.2
Batch 28.5198.998.9
Reference8.5399.599.5

Table 2: LC-MS Identity Confirmation of (S,R,S)-AHPC-C5-NH2 Conjugate

Sample IDExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)
Batch 1544.29544.301.8
Batch 2544.29544.290.0
Reference544.29544.290.0

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method for determining the purity of (S,R,S)-AHPC-C5-NH2 conjugates.

1.1. Materials and Reagents:

  • (S,R,S)-AHPC-C5-NH2 conjugate sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), 0.1% solution in water and ACN

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

1.2. Sample Preparation:

  • Prepare a stock solution of the (S,R,S)-AHPC-C5-NH2 conjugate in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL.

1.3. HPLC Method Parameters:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

1.4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the (S,R,S)-AHPC-C5-NH2 conjugate by determining the peak area of the main component as a percentage of the total peak area.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol describes the use of LC-MS to confirm the molecular weight of the (S,R,S)-AHPC-C5-NH2 conjugate and to identify potential impurities.

2.1. Materials and Reagents:

  • Same as for HPLC protocol.

  • LC-MS system with an electrospray ionization (ESI) source.

2.2. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol.

2.3. LC-MS Method Parameters:

  • LC Method: Use the same HPLC method as described above.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: m/z 100 - 1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

2.4. Data Analysis:

  • Extract the mass spectrum for the main chromatographic peak.

  • Compare the observed mass-to-charge ratio ([M+H]⁺) with the theoretically calculated molecular weight of the (S,R,S)-AHPC-C5-NH2 conjugate.

  • Analyze minor peaks to identify potential impurities by their mass-to-charge ratios.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general procedure for acquiring ¹H NMR spectra to confirm the chemical structure of the (S,R,S)-AHPC-C5-NH2 conjugate.

3.1. Materials and Reagents:

  • (S,R,S)-AHPC-C5-NH2 conjugate sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

3.2. Sample Preparation:

  • Dissolve the (S,R,S)-AHPC-C5-NH2 conjugate sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

3.3. NMR Acquisition Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 90°

  • Acquisition Time: 4 s

  • Spectral Width: 16 ppm

3.4. Data Analysis:

  • Process the raw NMR data (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to confirm the presence of all expected protons in the (S,R,S)-AHPC-C5-NH2 conjugate structure.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical characterization process and the PROTAC-mediated protein degradation pathway.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Analytical Characterization cluster_downstream Downstream Application synthesis (S,R,S)-AHPC-C5-NH2 Conjugate Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc lcms LC-MS (Identity Confirmation) purification->lcms nmr NMR (Structural Elucidation) purification->nmr protac_synthesis PROTAC Synthesis hplc->protac_synthesis lcms->protac_synthesis nmr->protac_synthesis

Caption: Workflow for the synthesis and analytical characterization of (S,R,S)-AHPC-C5-NH2 conjugates.

protac_pathway PROTAC PROTAC VHL Ligand Linker POI Ligand VHL VHL E3 Ligase PROTAC:f0->VHL POI Protein of Interest (POI) PROTAC:f2->POI TernaryComplex Ternary Complex (VHL-PROTAC-POI) VHL->TernaryComplex POI->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway involving a VHL E3 ligase.

References

Troubleshooting & Optimization

(S,R,S)-AHPC-C5-NH2 dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025). This molecule is a synthesized E3 ligase ligand-linker conjugate that incorporates the VH032 based VHL ligand and is used in the development of PROTAC (Proteolysis-Targeting Chimera) degraders for targets such as the estrogen-related receptor α (ERRα).[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C5-NH2 dihydrochloride and what is it used for?

A1: this compound, also known as VH032-C5-NH2 dihydrochloride, is a research chemical used in the field of targeted protein degradation.[1][2][3][4] It is a key building block for creating PROTACs. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a five-carbon linker with a terminal amine group.[1][2][4] This amine group can be used to attach a ligand for a specific target protein, creating a PROTAC that can induce the degradation of that protein.[5]

Q2: I'm having trouble dissolving the compound. What are the recommended solvents?

A2: As a dihydrochloride salt, this compound is expected to have improved aqueous solubility compared to its free base form.[6][7] However, complete dissolution can still be challenging. For initial stock solutions, high-purity, anhydrous DMSO is commonly recommended for similar small molecules.[8][9] For aqueous buffers, solubility is highly pH-dependent. Acidic buffers (pH < 6) are likely to improve solubility due to the protonated amine groups. It is crucial to use high-purity, anhydrous solvents, as water contamination can significantly reduce the solubility of many organic compounds in DMSO.[9][10]

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What is happening?

A3: This is a common issue known as "precipitation upon dilution."[11] DMSO can dissolve many organic compounds at high concentrations, but when this solution is introduced into an aqueous buffer, the compound's local concentration may exceed its solubility limit in the mixed solvent system, causing it to crash out of solution.[11] To mitigate this, try lowering the final DMSO concentration (typically <1%), performing serial dilutions, or adding the DMSO stock to the buffer slowly while vortexing.[8][12]

Q4: How should I store the solid compound and my stock solutions?

A4: The solid compound should be stored at 2-8°C, protected from moisture. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[8][9] Protect solutions from light by using amber vials or wrapping tubes in foil.[8]

Q5: Can the pH of my experimental buffer affect the compound's stability and activity?

A5: Yes, absolutely. Since the compound is a dihydrochloride salt of an amine, the pH of the solution will determine the protonation state of the amine groups. In biological assays typically run at neutral pH (~7.4), a significant portion of the amine groups will be protonated. This is important for solubility but could also influence binding to the target protein or E3 ligase. It is recommended to test a range of pH values if you suspect pH-related issues.

Troubleshooting Guides

Issue 1: Poor or Incomplete Dissolution of Solid Compound

If you observe visible particles, cloudiness, or a film after attempting to dissolve the compound, follow these steps.[11]

Troubleshooting Step Detailed Protocol Expected Outcome
1. Verify Solvent Quality Use high-purity, anhydrous DMSO or an appropriate aqueous buffer. If using DMSO, ensure it is from a freshly opened bottle to avoid moisture contamination.[9]The compound should dissolve more readily in a pure, appropriate solvent.
2. Gentle Warming Briefly warm the vial in a 37°C water bath for 5-10 minutes. Swirl gently. Avoid excessive or prolonged heating to prevent degradation.[8][9]Increased temperature can help overcome the activation energy required for dissolution.
3. Sonication Place the vial in a sonicator bath for 5-15 minutes. This uses ultrasonic waves to break up compound aggregates and facilitate solvent interaction.[8][9]A clear solution should be obtained if the issue is due to compound aggregation.
4. pH Adjustment (for aqueous solutions) If dissolving in a buffer, try lowering the pH. Prepare a series of buffers (e.g., pH 5.0, 6.0, 7.4) and test solubility in small volumes.Solubility should increase at a lower pH where the amine groups are fully protonated.
Issue 2: Precipitation in Cell Culture Media or Assay Buffer

Low solubility in aqueous media is a common challenge for many small molecules in drug discovery.[11][13][14]

Troubleshooting Step Detailed Protocol Expected Outcome
1. Reduce Final Organic Solvent Concentration Ensure the final concentration of DMSO or other organic solvent is as low as possible, typically below 0.5% or 1%, as higher concentrations can be toxic to cells and cause precipitation.[8]Minimized solvent concentration reduces the risk of precipitation and cellular toxicity.
2. Use a Co-Solvent or Surfactant In some cases, a small amount of a co-solvent like ethanol (B145695) or a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain solubility in aqueous media.[12] Perform vehicle controls to ensure the co-solvent does not affect the assay.The compound remains in solution, leading to more consistent and reliable experimental results.
3. Prepare Intermediate Dilutions Instead of adding a highly concentrated DMSO stock directly to the final buffer, prepare intermediate dilutions in the assay buffer or media. Add the compound dropwise while vortexing.Gradual dilution prevents the local concentration from exceeding the solubility limit, reducing precipitation.[11]
4. Pre-complex with Serum For cell-based assays, you can try pre-incubating the compound in media containing serum (e.g., FBS) before adding it to the cells. Serum proteins like albumin can bind to small molecules and help keep them in solution.Improved solubility and bioavailability in the context of a cell culture experiment.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation : this compound has a free base molecular weight of approximately 543.72 g/mol . The molecular weight of the dihydrochloride salt will be higher. Always confirm the exact molecular weight from the manufacturer's certificate of analysis. For this example, assume a molecular weight of 616.65 g/mol for the dihydrochloride salt.

    • To make 1 mL of a 10 mM stock, you need: 10 mmol/L * 1 mL * (1 L / 1000 mL) * 616.65 g/mol = 0.0061665 g = 6.17 mg.

  • Weighing : Carefully weigh out 6.17 mg of the solid compound into a sterile microcentrifuge tube or vial.

  • Dissolution : Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Mixing : Vortex the solution vigorously for 1-2 minutes.[9] If undissolved material remains, proceed with sonication and/or gentle warming as described in the troubleshooting guide above.

  • Storage : Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 20 µL) in amber vials and store at -80°C.

Diagrams

G Troubleshooting Workflow for Compound Dissolution start Start: Compound does not dissolve check_solvent Step 1: Verify Solvent Quality (Anhydrous, High-Purity) start->check_solvent vortex Step 2: Vortex Vigorously (1-2 min) check_solvent->vortex Solvent OK sonicate Step 3: Sonicate (5-15 min) vortex->sonicate Still undissolved dissolved End: Compound Dissolved vortex->dissolved Dissolved warm Step 4: Gentle Warming (37°C) sonicate->warm Still undissolved sonicate->dissolved Dissolved reassess Step 5: Reassess Protocol (Check calculations, pH, etc.) warm->reassess Still undissolved warm->dissolved Dissolved reassess->start Protocol Error Found fail End: Consult Manufacturer reassess->fail Protocol OK

Caption: Troubleshooting workflow for initial compound dissolution.

G PROTAC Mechanism of Action cluster_protac PROTAC Molecule protac (S,R,S)-AHPC-C5-NH2 (VHL Ligand + Linker) target_ligand Target Protein Ligand protac->target_ligand Attached via -NH2 vhl VHL E3 Ligase protac->vhl Binds poi Protein of Interest (POI) target_ligand->poi Binds ub Ubiquitin vhl->ub Recruits & Transfers proteasome Proteasome poi->proteasome Targeted to ub->poi Polyubiquitination degradation POI Degradation proteasome->degradation

Caption: Simplified signaling pathway for PROTAC-mediated degradation.

References

Technical Support Center: Optimizing Linker Length for AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the linker length for (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC and what is its role in a PROTAC?

(S,R,S)-AHPC, or (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In a PROTAC, it serves as the component that recruits the VHL E3 ligase complex. By binding to VHL, the AHPC-based PROTAC brings the ligase into close proximity with the target protein of interest (POI), leading to the target's ubiquitination and subsequent degradation by the proteasome.[3]

Q2: Why is the linker a critical component in AHPC-based PROTACs?

The linker is not merely a passive spacer; its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's performance.[2][4] An optimally designed linker facilitates the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5] This influences the PROTAC's:

  • Degradation Efficacy (DC50 and Dmax): The stability and geometry of the ternary complex directly impact how efficiently the target is ubiquitinated and degraded.[3][5]

  • Cell Permeability: The linker contributes significantly to the PROTAC's overall physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross the cell membrane.[6]

  • Selectivity: By enforcing a specific conformation, the linker can contribute to the selective degradation of one target protein over another, even with a promiscuous warhead.[7]

Q3: What are the most common types of linkers used in AHPC-based PROTACs?

The most frequently used linker motifs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[2][3]

  • PEG Linkers: These are hydrophilic and can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[5][6]

  • Alkyl Linkers: These are more hydrophobic and offer a high degree of flexibility and synthetic accessibility.[3][6]

  • Rigid Linkers: More rigid structures, such as those incorporating piperazine (B1678402) or phenyl groups, can restrict conformational freedom and pre-organize the PROTAC into a bioactive conformation, which can enhance ternary complex stability.[4]

Q4: What is the "hook effect" and how can linker design mitigate it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[6] This occurs because high concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-VHL) over the productive ternary complex. A well-designed linker can mitigate the hook effect by promoting positive cooperativity, where the formation of one binary complex increases the binding affinity for the third component, thus stabilizing the ternary complex.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on linker-related causes and solutions.

Issue Potential Linker-Related Cause Troubleshooting Steps & Solutions
1. No or poor target degradation, despite good binary binding of the warhead and AHPC ligand. Suboptimal Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable or non-productive ternary complex.[8]Synthesize a Linker Library: Systematically vary the linker length by adding or removing atoms (e.g., PEG units or methylene (B1212753) groups). Test linkers with different degrees of rigidity (e.g., flexible alkyl chains vs. more rigid piperazine-containing linkers).[8]
Incorrect Linker Attachment Points: The position where the linker connects to the AHPC ligand or the warhead is crucial for maintaining binding and achieving the correct orientation for ubiquitination.[6]Re-evaluate Exit Vectors: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points.[9]
2. The dose-response curve for degradation is a sharp, bell-shaped curve (strong hook effect). Low Ternary Complex Cooperativity: The linker is not effectively stabilizing the ternary complex over the binary complexes at high concentrations.Enhance Cooperativity: Modify the linker's composition and length. A linker that creates favorable protein-protein interactions within the ternary complex can increase its stability and reduce the hook effect.[6] Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) to directly measure and quantify the cooperativity of your PROTACs.[8]
3. Inconsistent results between biochemical assays and cellular degradation assays. Poor Cell Permeability: The PROTAC is effective in a cell-free system but cannot efficiently cross the cell membrane to reach its intracellular target. The linker significantly influences physicochemical properties.Modify Linker Properties: Alter the linker to balance hydrophilicity and lipophilicity. Incorporating PEG units can increase solubility and permeability.[6] Confirm Target Engagement: Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to verify that the PROTAC is reaching its target inside the cell.[6]
4. PROTAC is potent but shows off-target effects or degrades unintended proteins. Linker-Induced Unfavorable Conformation: The flexibility of the linker may allow the PROTAC to induce the degradation of proteins structurally similar to the intended target.Increase Linker Rigidity: A more rigid linker can reduce conformational flexibility, potentially enhancing selectivity by locking the PROTAC into a conformation that favors the desired ternary complex over others.[2]

Quantitative Data on Linker Optimization

The optimal linker is highly dependent on the specific target and E3 ligase system. The following tables summarize data from studies on VHL-recruiting PROTACs, illustrating how degradation potency (DC50) and efficacy (Dmax) vary with linker composition and length.

Table 1: Impact of PEG Linker Length on BRD4 Degradation [5]

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]
PROTAC-PEG2PEG289.1~85
PROTAC-PEG3PEG325.7>95
PROTAC-PEG4 PEG4 1.8 >98
PROTAC-PEG5PEG53.6>98
PROTAC-PEG6PEG618.2~95

[a] DC50: The concentration of the PROTAC required to degrade 50% of BRD4 in MV4-11 cells after 24 hours. [b] Dmax: The maximum percentage of BRD4 degradation achieved.

Table 2: Impact of Linker Attachment Point on SMARCA2 Degradation [9]

PROTAC CompoundVHL Ligand Exit VectorDC50 (nM)Dmax (%)
Compound APhenolic Position12075
Compound B Benzylic Position 4 >95

Key Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[3]

  • Cell Culture and Treatment: Seed cells (e.g., a human cancer cell line expressing the target) in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the resulting dose-response curve.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the PROTAC binds to its intended target within the complex environment of the cell.

  • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analysis: Analyze the soluble fraction by Western Blot to detect the amount of target protein remaining at each temperature. A shift in the melting curve indicates target engagement by the PROTAC.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR can directly measure the binding kinetics and affinity of the PROTAC to its individual partners and evaluate the formation and stability of the ternary complex.

  • Immobilization: Immobilize one of the proteins (typically the VHL E3 ligase complex) onto the sensor chip surface.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD). Then, inject the target protein alone to check for non-specific binding.

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the response signal compared to the binary interactions indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the binding affinity (KD) for both binary and ternary interactions. This can also be used to determine the cooperativity (alpha) of the complex.

Visual Guides

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC AHPC-PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruits PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of Action for an AHPC-based PROTAC.

Linker_Optimization_Workflow Start Design & Synthesize Linker Library (Vary Length & Composition) Screen Initial Screen: Western Blot for Degradation Start->Screen Degradation Degradation Observed? Screen->Degradation Optimize Determine DC50 & Dmax Degradation->Optimize Yes Redesign Redesign Linker (Attachment, Rigidity) Degradation->Redesign No Permeability Assess Cell Permeability & Target Engagement (CETSA) Optimize->Permeability Hook Evaluate Hook Effect Permeability->Hook Ternary Biophysical Analysis (SPR, ITC) for Ternary Complex Hook->Ternary Lead Lead Candidate Ternary->Lead Redesign->Start

Caption: Experimental workflow for optimizing PROTAC linker length.

Troubleshooting_Flowchart Start Start: No/Poor Degradation BinaryBinding Good Binary Binding? Start->BinaryBinding Permeability Cell Permeable? BinaryBinding->Permeability Yes Action_RedesignWarhead Action: Redesign Warhead/ AHPC Ligand BinaryBinding->Action_RedesignWarhead No TernaryComplex Ternary Complex Forms? (SPR, co-IP) Permeability->TernaryComplex Yes Action_ModifyLinkerPerm Action: Modify Linker for Better Properties (e.g., add PEG) Permeability->Action_ModifyLinkerPerm No Action_ModifyLinkerLength Action: Modify Linker (Length, Rigidity, Attachment Points) TernaryComplex->Action_ModifyLinkerLength No Success Problem Solved TernaryComplex->Success Yes Action_RedesignWarhead->Start Action_ModifyLinkerPerm->Start Action_ModifyLinkerLength->Start

Caption: Troubleshooting flowchart for poor PROTAC performance.

References

Technical Support Center: Troubleshooting Low PROTAC Efficiency with (S,R,S)-AHPC-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (S,R,S)-AHPC-C5-NH2 in their Proteolysis Targeting Chimera (PROTAC) research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C5-NH2 and what is its function in a PROTAC?

(S,R,S)-AHPC-C5-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (also known as VH032-NH2), connected to a 5-carbon alkyl linker with a terminal amine group (-NH2)[1][2][3]. In a PROTAC, the (S,R,S)-AHPC moiety serves to recruit the VHL E3 ubiquitin ligase, while the terminal amine provides a reactive handle to conjugate a ligand for your protein of interest (POI). This bifunctional nature allows the PROTAC to bring the POI into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome[4].

Q2: My PROTAC incorporating (S,R,S)-AHPC-C5-NH2 shows low or no degradation of my target protein. What are the initial troubleshooting steps?

Low PROTAC efficiency can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Confirm Compound Integrity: Verify the chemical structure, purity, and stability of your synthesized PROTAC. Impurities or degradation of the compound can significantly impact its activity.

  • Assess Cell Permeability: Due to their larger size, PROTACs can have poor cell permeability. Confirm that your PROTAC is entering the cells and reaching its intracellular target.

  • Verify VHL Expression: Ensure that the cell line you are using expresses sufficient levels of the VHL E3 ligase. Low VHL expression will limit the efficacy of a VHL-based PROTAC.

  • Evaluate Binary Engagement: Confirm that your PROTAC can independently bind to both your target protein and the VHL E3 ligase.

  • Investigate the "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-VHL) instead of the productive ternary complex (target-PROTAC-VHL), leading to reduced degradation. It is crucial to test a broad range of PROTAC concentrations to identify a potential bell-shaped dose-response curve.

Q3: How can I confirm the formation of the ternary complex (Target-PROTAC-VHL)?

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical and cell-based assays can be used to confirm its formation:

  • Co-Immunoprecipitation (Co-IP): This is a widely used technique to demonstrate the formation of the ternary complex within a cellular context.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the ternary complex formation in real-time using purified proteins.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding and can provide a complete thermodynamic profile of the ternary complex formation.

  • Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): These proximity-based assays can be used to detect the formation of the ternary complex in live cells.

Q4: I have confirmed ternary complex formation, but I still observe poor degradation. What should I investigate next?

If the ternary complex forms but degradation is inefficient, the issue may lie in the subsequent steps of the ubiquitin-proteasome pathway:

  • Inefficient Ubiquitination: The geometry of the ternary complex may not be optimal for the efficient transfer of ubiquitin from the E2 conjugating enzyme to the target protein. An in-cell ubiquitination assay can be performed to assess this.

  • Impaired Proteasomal Degradation: Ensure that the proteasome is active in your experimental system. Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the target protein from degradation, confirming a proteasome-dependent mechanism.

Quantitative Data Summary

ParameterValueMethodReference
VHL Binding Affinity (Kd of VH032) 185 nMFluorescence Polarization[6]
ERRα PROTAC (6c) DC50 < 30 nMWestern Blot[5]
ERRα PROTAC (6c) Dmax > 80%Western Blot[5]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the formation of the Target-PROTAC-VHL ternary complex in cells.

  • Cell Treatment: Plate cells and treat with your (S,R,S)-AHPC-C5-NH2-based PROTAC at a concentration that is expected to induce ternary complex formation (e.g., near the DC50 value). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After the desired treatment time, wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the VHL protein (or your target protein) conjugated to magnetic beads overnight at 4°C with gentle rotation.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against your target protein and VHL to detect the co-precipitated proteins. An increased signal for the target protein in the VHL immunoprecipitate from PROTAC-treated cells compared to the control indicates ternary complex formation.

Protocol 2: In-Cell Ubiquitination Assay

This assay determines if the PROTAC is inducing the ubiquitination of the target protein.

  • Cell Treatment: Treat cells with your PROTAC at an effective concentration. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the experiment to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a denaturing buffer containing SDS to disrupt protein-protein interactions and inactivate deubiquitinating enzymes.

  • Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and then immunoprecipitate the target protein using a specific antibody.

  • Western Blot Analysis: Elute the immunoprecipitated protein and analyze by Western blot using an antibody that recognizes ubiquitin. A high-molecular-weight smear or laddering pattern in the lane corresponding to the PROTAC-treated sample indicates polyubiquitination of the target protein.

Visualizations

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds POI Ligand PROTAC (S,R,S)-AHPC-C5-NH2 based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds (S,R,S)-AHPC Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proximity Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Adds Ubiquitin Chains Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC Mechanism of Action with (S,R,S)-AHPC-C5-NH2.

Troubleshooting_Workflow Start Low/No PROTAC Efficiency Check_Compound 1. Verify Compound Integrity & Purity Start->Check_Compound Check_Permeability 2. Assess Cellular Permeability Check_Compound->Check_Permeability  If OK Check_VHL 3. Confirm VHL Expression (Western Blot) Check_Permeability->Check_VHL  If OK Check_Binary 4. Confirm Binary Binding (SPR, ITC) Check_VHL->Check_Binary  If OK Check_Ternary 5. Assess Ternary Complex Formation (Co-IP) Check_Binary->Check_Ternary  If OK Check_Ubiquitination 6. Perform In-Cell Ubiquitination Assay Check_Ternary->Check_Ubiquitination If Yes Ternary_Complex_Issue Ternary Complex Not Forming Check_Ternary->Ternary_Complex_Issue If No Check_Proteasome 7. Confirm Proteasome Activity (MG132 Rescue) Check_Ubiquitination->Check_Proteasome If Yes Ubiquitination_Issue Inefficient Ubiquitination Check_Ubiquitination->Ubiquitination_Issue If No Success Efficient Degradation Check_Proteasome->Success If Yes Proteasome_Issue Proteasome Inhibition Check_Proteasome->Proteasome_Issue If No Rescue Ternary_Complex_Issue->Check_Binary Re-evaluate Linker & Ligands Ubiquitination_Issue->Check_Ternary Optimize Linker Geometry

Caption: Systematic Troubleshooting Workflow for Low PROTAC Efficiency.

References

Technical Support Center: (S,R,S)-AHPC-C5-NH2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and use of (S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025) in solution. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C5-NH2 dihydrochloride and what is its primary application?

A1: this compound is a synthetic chemical compound used in the field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC moiety that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 5-carbon alkyl linker with a terminal amine group (-NH2). Its primary application is as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it has been used in the development of PROTACs targeting the estrogen-related receptor α (ERRα) for degradation.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound powder and its stock solutions?

A2: While specific data for the C5 variant is unavailable, general recommendations for similar AHPC-based compounds suggest the following storage conditions.[5][6]

FormStorage TemperatureDurationSpecial Conditions
Solid Powder -20°C to -80°CLong-termStore in a dry, dark place.
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: Based on information for the parent (S,R,S)-AHPC hydrochloride and other similar molecules, DMSO is a commonly used solvent. Due to the dihydrochloride salt form, solubility in aqueous solutions may also be possible but should be experimentally verified. For cellular assays, it is critical to use high-purity, anhydrous DMSO to minimize degradation and ensure solubility.

Q4: How should I prepare working solutions for my experiments?

A4: Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. It is recommended to perform a serial dilution to achieve the desired final concentration. Avoid storing diluted solutions for extended periods. For in-vivo experiments, working solutions should be prepared fresh daily.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no target protein degradation Compound Instability: The compound may have degraded in the stock solution or working solution.- Prepare fresh stock and working solutions. - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect solutions from light. - Perform a quality control check of the compound (e.g., by LC-MS).
Poor Solubility: The compound may have precipitated out of solution at the working concentration.- Visually inspect solutions for any precipitates. - Determine the solubility of the compound in your specific assay buffer or cell culture medium. - Consider using a lower concentration or adding a solubilizing agent (e.g., a small percentage of DMSO, if compatible with your assay).
Suboptimal Linker Length: The 5-carbon linker may not be optimal for the formation of a stable ternary complex between your target protein and VHL.- If possible, test other PROTACs with different linker lengths (e.g., C3, C4, PEG linkers).
Cellular Permeability Issues: The PROTAC may not be efficiently entering the cells.- Perform cellular uptake assays to confirm cell permeability. - Modify the PROTAC structure to improve its physicochemical properties.
High Cellular Toxicity Off-Target Effects: The PROTAC may be causing degradation of other essential proteins.- Perform proteomic studies to identify off-target effects. - Synthesize and test a negative control compound (e.g., with an inactive E3 ligase ligand).
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Ensure the final concentration of the solvent in the assay is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Precipitation in Aqueous Buffers Low Aqueous Solubility: Despite being a dihydrochloride salt, the overall molecule may have low solubility in aqueous solutions.- Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. - Ensure the final concentration of the organic solvent is compatible with your experiment. - Sonication may aid in dissolution, but be cautious of potential degradation.

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but monitor for any signs of degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of Target Protein Degradation by Western Blot
  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC synthesized from this compound. Include a vehicle control (e.g., DMSO) and a negative control (if available).

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an appropriate substrate and imaging system.

    • Normalize the target protein bands to a loading control (e.g., GAPDH, β-actin).

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (e.g., ERRα) PROTAC (S,R,S)-AHPC-C5-NH2 based PROTAC POI->PROTAC binds VHL VHL E3 Ligase VHL->PROTAC binds POI_bound Target Protein PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound VHL VHL_bound->PROTAC_bound Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-C5-NH2 linker.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Detection cluster_analysis Analysis A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K

Caption: Experimental workflow for assessing protein degradation via Western Blot.

References

Technical Support Center: Synthesis of PROTACs with VH032-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032-C5-NH2 in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for synthesizing a PROTAC using VH032-C5-NH2?

The synthesis of a PROTAC using a Boc-protected amine on the linker, such as a derivative of VH032-C5-NH2, is typically a two-step process.[1][2] First, the tert-butyloxycarbonyl (Boc) protecting group is removed from the terminal amine of the linker under acidic conditions.[1][2] The resulting free amine is then coupled with a carboxylic acid-functionalized ligand for your protein of interest (POI) via an amide bond formation.[1][2]

Q2: What are the most common coupling reagents for the amide bond formation step?

Commonly used reagents for amide coupling in PROTAC synthesis include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[1][2] Other carbodiimide-based reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can also be employed, sometimes with additives like HOBt (Hydroxybenzotriazole).[3][4]

Q3: How does the C5 alkyl linker in VH032-C5-NH2 affect the properties of the final PROTAC?

The linker is a critical determinant of a PROTAC's biological activity and physicochemical properties.[5][6] An alkyl chain of five carbons (C5) provides a certain degree of flexibility and distance between the VH032 ligand and the POI ligand.[7] The optimal linker length is target-dependent and must often be determined empirically, as it significantly impacts the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for degradation.[6][7] Linker composition also influences solubility and cell permeability.[8][9][10][11] While flexible linkers are common, more rigid linkers are often preferred in later stages of development to address issues like metabolic susceptibility.[12]

Q4: What is the "hook effect" and how can I mitigate it in my experiments?

The "hook effect" is a phenomenon where at very high concentrations of a PROTAC, the degradation of the target protein is paradoxically reduced.[13] This is thought to occur due to the formation of binary complexes (PROTAC-POI or PROTAC-VHL) that are unable to form the productive ternary complex required for ubiquitination. To avoid this, it is crucial to perform a detailed dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation.[13]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and evaluation of PROTACs using VH032-C5-NH2.

Problem Potential Cause Recommended Solution
Low Yield in Amide Coupling Step Incomplete activation of the carboxylic acid on the POI ligand. Ensure anhydrous reaction conditions. Use fresh, high-quality coupling reagents (e.g., HATU). Allow sufficient activation time (typically 15-30 minutes) before adding the amine.[1]
Poor solubility of reactants. Ensure all reactants are fully dissolved. Consider using co-solvents like DMF or DMSO. Gentle heating (e.g., 40-50 °C) may improve solubility and reaction rate.
Steric hindrance around the coupling site. If the carboxylic acid or amine is sterically hindered, consider using a more potent coupling reagent or extending the reaction time. Monitor reaction progress by LC-MS.
Side reactions. Minimize reaction time once the starting materials are consumed to prevent the formation of byproducts. Ensure the use of a non-nucleophilic base like DIPEA to avoid unwanted side reactions.
Incomplete Boc Deprotection Insufficient acid strength or concentration. Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or 4M HCl in dioxane.[1][14][15]
Inadequate reaction time. Monitor the deprotection reaction by LC-MS or TLC to ensure complete consumption of the starting material. Typical reaction times are 1-2 hours at room temperature.[1][2]
Difficulty in PROTAC Purification Complex reaction mixture with multiple byproducts. Optimize the coupling reaction to minimize side product formation. Consider using a different coupling reagent or reaction conditions.
Poor solubility of the final PROTAC. PROTACs are often large molecules with limited solubility.[10][16] Use appropriate solvent systems for chromatography, which may include gradients of methanol (B129727) in dichloromethane (B109758) or the use of reverse-phase HPLC.[1]
Co-elution of impurities. If impurities co-elute with the product, consider alternative purification techniques such as preparative HPLC with a different column or solvent system.[12]
Low or No Target Protein Degradation Poor cell permeability of the PROTAC. The physicochemical properties of the PROTAC may limit its entry into cells.[13] Consider redesigning the linker to improve properties like solubility and reduce polar surface area.[8][9][11]
Inefficient ternary complex formation. The linker length or geometry may not be optimal for the formation of a stable and productive ternary complex.[6][13] Synthesize and test analogs with different linker lengths.
Low expression of VHL E3 ligase in the cell line. Confirm the expression level of VHL in your chosen cell line using techniques like Western blotting or qPCR.[13]

Experimental Protocols & Methodologies

General Protocol for PROTAC Synthesis using VH032-C5-NH2 (from a Boc-protected precursor)

Step 1: Boc Deprotection

  • Dissolve the Boc-protected VH032-C5-NH-Boc (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • To the stirred solution, add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a 4M solution of HCl in dioxane dropwise at room temperature.[1][15]

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude amine salt is often used directly in the next step without further purification.[1]

Step 2: Amide Coupling

  • In a separate flask, dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).[1]

  • Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[2]

  • Add a solution of the deprotected VH032-C5-NH2 (from Step 1, ~1.1 equivalents) in anhydrous DMF to the activated POI ligand solution.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by LC-MS. Reaction times can vary from a few hours to overnight.[1]

  • Once the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final PROTAC.[1]

  • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[17]

Visualizations

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling start Boc-protected VH032-C5-NH2 deprotection Add TFA or HCl in Dioxane in DCM start->deprotection monitoring_deprotection Monitor by LC-MS/TLC deprotection->monitoring_deprotection workup_deprotection Concentrate in vacuo monitoring_deprotection->workup_deprotection product_deprotection VH032-C5-NH2 (crude amine salt) workup_deprotection->product_deprotection coupling Add VH032-C5-NH2 product_deprotection->coupling poi_ligand POI-COOH activation Add HATU, DIPEA in DMF poi_ligand->activation activated_poi Activated POI Ligand activation->activated_poi activated_poi->coupling monitoring_coupling Monitor by LC-MS coupling->monitoring_coupling workup_coupling Aqueous Workup & Extraction monitoring_coupling->workup_coupling purification Purification (HPLC/Column) workup_coupling->purification final_protac Final PROTAC purification->final_protac PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC (VH032-C5-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex forms POI->Ternary_Complex forms VHL->Ternary_Complex forms Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination induces Recycling PROTAC Recycling Ternary_Complex->Recycling releases Proteasome 26S Proteasome Ubiquitination->Proteasome targets POI to Degradation Degradation of POI Proteasome->Degradation mediates Recycling->PROTAC Troubleshooting_Logic Troubleshooting Logic for Low Degradation start Low/No Target Degradation check_synthesis Was the PROTAC synthesis successful? start->check_synthesis review_synthesis Review synthesis protocol. Verify structure by NMR/MS. check_synthesis->review_synthesis No check_permeability Is the PROTAC cell-permeable? check_synthesis->check_permeability Yes permeability_assay Perform PAMPA or similar assay. check_permeability->permeability_assay Unsure check_ternary_complex Does the PROTAC form a ternary complex? check_permeability->check_ternary_complex Yes redesign_linker Redesign linker for better physicochemical properties. permeability_assay->redesign_linker Low Permeability ternary_complex_assay Perform co-IP or NanoBRET assay. check_ternary_complex->ternary_complex_assay Unsure check_vhl Is VHL expressed in the cell line? check_ternary_complex->check_vhl Yes vhl_expression_assay Check VHL levels by Western Blot. check_vhl->vhl_expression_assay Unsure optimize_concentration Optimize PROTAC concentration (Dose-response curve). check_vhl->optimize_concentration Yes change_cell_line Use a different cell line. vhl_expression_assay->change_cell_line Low/No Expression

References

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-C5-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of (S,R,S)-AHPC-C5-NH2 conjugates.

Troubleshooting Guide

Problem: Low Intracellular Concentration or Poor Cellular Activity of your (S,R,S)-AHPC-C5-NH2 Conjugate

Low cell permeability is a common challenge for PROTACs and other large molecules, often leading to a discrepancy between high biochemical potency and poor performance in cell-based assays.[1] This guide provides a systematic approach to troubleshooting this issue.

dot graph TD{ rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

} Caption: Troubleshooting workflow for low cell permeability of (S,R,S)-AHPC-C5-NH2 conjugates.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop-off in activity when moving from a biochemical assay to a cell-based assay with our (S,R,S)-AHPC-C5-NH2 conjugate. Could this be a permeability issue?

A1: Yes, it is highly likely that poor cell permeability is a contributing factor. PROTACs, including those derived from (S,R,S)-AHPC-C5-NH2, are often large molecules that do not adhere to traditional "rule-of-five" guidelines for oral bioavailability.[1] Their high molecular weight, large polar surface area (PSA), and number of hydrogen bond donors can significantly hinder their ability to passively diffuse across the cell membrane. This results in a low intracellular concentration, insufficient to effectively engage the target protein and E3 ligase for degradation.

Q2: What are the key physicochemical properties of our (S,R,S)-AHPC-C5-NH2 conjugate that we should analyze to predict its cell permeability?

A2: The following physicochemical properties are critical in determining the cell permeability of your conjugate:

  • Molecular Weight (MW): While there is no strict cutoff, permeability tends to decrease as MW increases, with a significant drop often observed above 1000 Da.[1]

  • Lipophilicity (cLogP): A balance is crucial. While higher lipophilicity can improve membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[1]

  • Polar Surface Area (PSA): A lower PSA is generally favorable for passive diffusion. Strategies to reduce the dynamic PSA, such as promoting intramolecular hydrogen bonding, can be effective.[1]

  • Hydrogen Bond Donors (HBDs): A lower number of HBDs is desirable. Amide bonds in the linker are significant contributors to the HBD count.

Q3: What medicinal chemistry strategies can we employ to improve the cell permeability of our (S,R,S)-AHPC-C5-NH2 conjugate?

A3: Several medicinal chemistry approaches can be taken:

  • Linker Modification: The linker has a profound impact on permeability.[2]

    • Increase Lipophilicity: Incorporate more alkyl or aromatic character into the linker to increase its lipophilicity.

    • Promote Intramolecular Hydrogen Bonding: Design linkers that can form intramolecular hydrogen bonds, effectively shielding polar groups and reducing the dynamic PSA. This "chameleon-like" effect can enhance permeability.[1]

    • Optimize Rigidity: A more rigid linker may help to pre-organize the molecule into a more permeable conformation.[2]

    • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the HBD count and improve permeability.

  • Prodrug Approach: Masking polar functional groups (e.g., hydroxyl groups) on the VHL ligand or elsewhere in the molecule with lipophilic, cleavable moieties can enhance cell entry. These masking groups are then removed by intracellular enzymes to release the active conjugate.[3]

Q4: Are there formulation-based strategies to improve the delivery of our (S,R,S)-AHPC-C5-NH2 conjugate into cells?

A4: Yes, formulation strategies can be employed, particularly for in vivo applications, but also to improve performance in some in vitro models:

  • Nanoparticle Encapsulation: Encapsulating the conjugate in lipid-based or polymeric nanoparticles can facilitate cellular uptake through endocytic pathways.

  • Use of Permeation Enhancers: Certain excipients can be used in formulations to transiently increase membrane permeability.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of poorly permeable compounds.[3]

Q5: How do we experimentally measure the cell permeability of our (S,R,S)-AHPC-C5-NH2 conjugate?

A5: The two most common in vitro assays for assessing cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first-pass assessment of passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability, as it accounts for both passive diffusion and active transport (including efflux).

Data on Permeability of VHL-Based PROTACs

The following table summarizes permeability data for a series of VHL-based PROTACs with varying linker compositions. This data illustrates the significant impact of the linker on cell permeability. While not all conjugates are derived from (S,R,S)-AHPC-C5-NH2, they all utilize the same VHL ligand, making the data relevant for understanding structure-permeability relationships.

PROTAC IDLinker TypePAMPA Pe (10-6 cm/s)Permeability Class (in cellulo/in vitro ratio)Reference
1 Flexible, aliphatic< 0.002Low[2]
2 Flexible, ethylene (B1197577) glycol-based0.8 ± 0.1High[2]
3 Semi-rigid0.007 ± 0.001Medium-High[2]
4 Semi-rigid< 0.002Medium-Low[2]
5 Rigid< 0.002Medium-Low[2]
6 Rigid, with H-bond acceptor0.002 ± 0.000Medium-Low[2]
7 Flexible, with tertiary amine0.003 ± 0.001Medium-High[2]
8 Piperidine-containing0.004 ± 0.001Medium-High[2]
9 Longer, flexible0.012 ± 0.001High[2]
MZ1 PEG-based0.6-[4]
AT1 -0.005-[4]

Permeability classes are defined as: High (<40), Medium-High (41-100), Medium-Low (101-200), and Low (>200) based on the ratio of cellular to biochemical potency. A lower ratio indicates higher cell permeability.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

dot graph PAMPA_Workflow { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

} Caption: A simplified workflow for the PAMPA assay.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the (S,R,S)-AHPC-C5-NH2 conjugate in DMSO.

    • Prepare the donor solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration.

    • Prepare the lipid solution (e.g., 10% lecithin (B1663433) in dodecane).

  • Assay Procedure:

    • Add the donor solution to the wells of a 96-well donor plate.

    • Coat the filter membrane of a 96-well acceptor plate with the lipid solution.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the donor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, separate the plates.

  • Sample Analysis:

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the conjugate in each sample using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: P_e = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the filter, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

dot graph Caco2_Workflow { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

} Caption: An overview of the Caco-2 permeability assay workflow.

Detailed Methodology:

  • Cell Culture:

    • Seed Caco-2 cells on permeable Transwell inserts in a multi-well plate.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a polarized monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with a pre-warmed transport buffer.

    • Add the transport buffer containing the test conjugate to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace the volume with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A for Efflux):

    • Perform the reverse experiment by adding the conjugate to the basolateral chamber and sampling from the apical chamber. This is done to determine if the conjugate is a substrate for efflux transporters.

  • Sample Analysis:

    • Analyze the concentration of the conjugate in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the equation: P_app = (dQ/dt) / (A * C_0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = P_app(B-A) / P_app(A-B). An efflux ratio greater than 2 suggests that the conjugate is subject to active efflux.[5]

References

Technical Support Center: (S,R,S)-AHPC-C5-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-C5-NH2 based PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target effects for VHL-recruiting PROTACs utilizing the (S,R,S)-AHPC-C5-NH2 ligand?

A1: Off-target effects with these PROTACs can arise from three main sources:

  • Warhead-Mediated Off-Targets: The ligand targeting your protein of interest (POI) may also bind to other proteins with similar binding domains, leading to their unintended degradation.[1]

  • VHL Ligand-Mediated Off-Targets: The (S,R,S)-AHPC component itself can have biological activity. As a derivative of a VHL inhibitor, it can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), potentially activating the hypoxic response pathway.[1][2][3]

  • Neosubstrate Degradation: The formation of the ternary complex (POI-PROTAC-VHL) can create a novel protein interface on VHL, leading to the ubiquitination and degradation of proteins that are not the intended target but are recruited to this new surface.[1]

Q2: How can I proactively assess the potential for off-target effects during the design of my (S,R,S)-AHPC-C5-NH2 based PROTAC?

A2: A proactive approach is crucial for minimizing off-target effects. Key considerations include:

  • Warhead Selectivity: Begin with a highly selective ligand for your POI. Profiling the warhead against a broad panel of related proteins (e.g., kinome scan for kinase targets) is a critical first step.[1]

  • Linker Optimization: The linker length, composition, and attachment points significantly influence the geometry of the ternary complex. While you are using a C5-NH2 linker, subtle modifications or exploring different linker lengths can improve selectivity and reduce off-target degradation.[1]

  • VHL Ligand Choice: While (S,R,S)-AHPC is a potent VHL ligand, ensure the stereochemistry is correct, as epimers will be inactive.[4]

Q3: My PROTAC is not showing any degradation of my target protein. What are the initial troubleshooting steps?

A3: When you observe no degradation, a systematic validation of each component of the PROTAC mechanism is necessary:

  • Confirm Target Engagement: Ensure your warhead is binding to the target protein within the context of the full PROTAC molecule.

  • Verify E3 Ligase Recruitment: The (S,R,S)-AHPC moiety must bind to the VHL E3 ligase. The stereochemistry is critical for this interaction.[4]

  • Check Compound Integrity: Verify the purity and structural integrity of your synthesized PROTAC using methods like LC-MS and NMR.[4]

  • Assess Protein Levels: Use a reliable method like Western Blot to accurately measure target protein levels.[4]

  • Consider the "Hook Effect": PROTACs can exhibit a "hook effect" where at high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-VHL) is favored over the productive ternary complex, leading to reduced degradation. A full dose-response curve is essential to identify the optimal concentration.[1]

Troubleshooting Guides

Problem 1: Significant degradation of off-target proteins is observed.
Possible Cause Troubleshooting Step Expected Outcome
High PROTAC Concentration Perform a dose-response experiment with a wide concentration range (e.g., pM to µM). Include a cell viability assay (e.g., MTT).Identify an optimal concentration with maximal on-target degradation and minimal off-target effects and cytotoxicity.[1]
Promiscuous Warhead Test the warhead compound alone to assess its binding profile. Use an inactive analog as a negative control if available.Determine if the off-target effects are driven by the warhead's lack of selectivity.
Neosubstrate Degradation Modify the linker length or attachment point to alter the ternary complex conformation.Changes in the ternary complex geometry can abrogate these off-target interactions.
Problem 2: No degradation of the target protein is observed.
Possible Cause Troubleshooting Step Expected Outcome
Low VHL Expression Confirm VHL expression levels in your cell line via Western Blot or proteomics.If VHL levels are low, consider a different cell line or a PROTAC that recruits a more abundant E3 ligase.[1]
Inefficient Ternary Complex Formation Perform a co-immunoprecipitation (Co-IP) or AlphaLISA assay to confirm the POI-PROTAC-VHL interaction.A positive result confirms the formation of the ternary complex, suggesting the issue may lie elsewhere in the degradation pathway.
Poor Cell Permeability Conduct a cell-free degradation assay using cell lysate.If the PROTAC is active in the lysate but not in cells, linker or ligand optimization to improve physicochemical properties is necessary.
Incorrect Stereochemistry of VHL Ligand Confirm the synthesis and purification of the (S,R,S)-AHPC-C5-NH2 component to ensure the correct stereoisomer.The (S,R,S) stereoisomer is crucial for potent VHL binding.[5]

Quantitative Data Summary

The following tables provide representative data for VHL-recruiting PROTACs. Note that specific values for (S,R,S)-AHPC-C5-NH2 based PROTACs will be target-dependent and require experimental determination.

Table 1: Representative Degradation Profiles of (S,R,S)-AHPC-based PROTACs

PROTAC NameTarget Protein(s)Cell Line(s)DC50DmaxReference
ARV-771BRD2/3/4Castration-Resistant Prostate Cancer (CRPC) cell lines<1 nM>95%[5][6]
Representative PROTAC XTarget YCell Line Z(Experimental Value)(Experimental Value)N/A

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein following treatment with an (S,R,S)-AHPC-C5-NH2 based PROTAC.

  • Cell Treatment: Culture cells and treat with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.[4][7]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the POI-PROTAC-VHL ternary complex.

  • Cell Treatment: Treat cells with the PROTAC at the optimal concentration for ternary complex formation (often a shorter time point than for degradation). Include a vehicle control. Pre-treatment with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC can help stabilize the complex.[8]

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose (B213101) beads.

    • Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washes and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting, probing for the POI, VHL, and other components of the E3 ligase complex.

Protocol 3: Global Proteomics using Mass Spectrometry for Off-Target Identification

This protocol provides an unbiased approach to identify unintended protein degradation.

  • Cell Culture & Treatment: Culture cells and treat with the PROTAC at an optimal concentration (e.g., ~10x DC50) and for a duration sufficient to achieve maximal degradation. Include vehicle (DMSO) and an inactive epimer as controls.[1]

  • Cell Lysis and Protein Digestion: Lyse the cells, and digest the proteins into peptides using an enzyme such as trypsin.

  • Tandem Mass Tag (TMT) Labeling (Optional but Recommended): Label the peptides from each condition with isobaric TMT reagents for multiplexed quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using high-resolution LC-MS/MS.

  • Data Analysis:

    • Identify and quantify proteins across all samples using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

    • Downregulated proteins are potential off-targets.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of Action for (S,R,S)-AHPC-C5-NH2 based PROTACs.

Troubleshooting_Workflow Start Experiment Start: PROTAC Treatment Observe_Degradation Observe Protein Degradation? Start->Observe_Degradation Yes_Degradation On-Target Degradation Confirmed Observe_Degradation->Yes_Degradation Yes No_Degradation No/Poor Degradation Observe_Degradation->No_Degradation No Check_Off_Targets Assess Off-Target Effects (Proteomics) Yes_Degradation->Check_Off_Targets Troubleshoot Troubleshoot: - Compound Integrity - Target Engagement - VHL Binding - Cell Permeability - Ternary Complex Formation No_Degradation->Troubleshoot Optimize Optimize: - Concentration (Dose-Response) - Linker Design Check_Off_Targets->Optimize Troubleshoot->Optimize

Caption: Troubleshooting workflow for PROTAC experiments.

Off_Target_Mechanisms PROTAC PROTAC Warhead_Off_Target Warhead-Mediated Off-Target (e.g., Kinase X) PROTAC->Warhead_Off_Target Promiscuous Warhead VHL_Ligand_Effect VHL Ligand-Mediated Effect (HIF-1α Stabilization) PROTAC->VHL_Ligand_Effect VHL Ligand Activity Neosubstrate Neosubstrate Degradation (Protein Y) PROTAC->Neosubstrate Altered Ternary Complex Surface

Caption: Primary mechanisms of off-target effects.

References

how to improve the binding affinity of the VHL ligand

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter while working to improve the binding affinity of Von Hippel-Lindau (VHL) E3 ligase ligands.

Frequently Asked Questions (FAQs)

Q1: My initial VHL ligand shows only moderate, micromolar binding affinity. What are the primary strategies to improve this?

A1: Improving VHL ligand affinity from the micromolar to the nanomolar range is a common objective, particularly in the development of potent PROTACs (Proteolysis Targeting Chimeras).[1] The most effective approach is a structure-guided design strategy.[2][3] This iterative process involves:

  • Mimicking the Native Interaction: The design of most potent VHL ligands starts by mimicking the key interactions of the native substrate, Hypoxia-Inducible Factor 1-alpha (HIF-1α), with VHL. The hydroxylated proline (Hyp) residue of HIF-1α is a critical recognition motif.[][5]

  • Structural Analysis: Obtain a high-resolution co-crystal structure of your ligand bound to the VHL:ElonginB:ElonginC (VCB) complex. This provides invaluable insight into the binding mode and identifies opportunities for optimization.[2][5]

  • Targeting Key Pockets: The VHL binding site has distinct regions that can be exploited:

    • Hydroxyproline (B1673980) Site: This is the anchor region. The hydroxyl group of the ligand's core typically forms crucial hydrogen bonds with Ser111 and His115 in VHL.[5]

    • "Left-Hand Side" (LHS): This solvent-exposed region offers significant opportunities for modification to improve affinity and physicochemical properties.[6] Introducing moieties like a tert-butyl group can establish beneficial hydrophobic contacts with residues such as Phe91 and Trp88.[]

    • Aryl Pocket: An aryl group on the ligand can engage in a side-on interaction with Tyr98, and this affinity can often be enhanced by using electron-poor aryl groups.[5]

  • Iterative Optimization: Based on structural and biophysical data (See Q3), systematically synthesize and test new analogues with modifications targeting these pockets. This process led to the development of highly potent ligands like VH032 and VH298.[3]

Q2: What are the most important structural modifications and SAR trends for improving VHL ligand affinity?

A2: Structure-Activity Relationship (SAR) studies have revealed several key trends for enhancing VHL binding. First-generation inhibitors based on the hydroxyproline (Hyp) core showed moderate micromolar potency.[6] Second-generation inhibitors achieved nanomolar affinity through systematic, structure-guided optimization.[1]

Key modifications include:

  • LHS Modifications: Replacing early moieties with a tert-butyl group was found to be highly beneficial for establishing hydrophobic interactions.[] Further optimization of this region led to the development of potent ligands like VH032.[3]

  • Heterocycle Methylation: In some ligand series, methylation of a heterocyclic ring (e.g., oxazole (B20620) or thiazole) at a specific position consistently increased binding affinity.[2]

  • Amide-to-Triazole Substitution: More recent patent literature shows that replacing the LHS amide with substituted 1,2,3-triazoles can be a successful strategy.[6]

  • Fluorination: Stereospecific fluorination of the hydroxyproline ring can influence the pyrrolidine (B122466) ring pucker and amide bond conformation. While some substitutions can decrease affinity, others can maintain nanomolar binding, demonstrating the nuanced impact of this modification.[7]

Q3: Which biophysical methods are best for accurately measuring the binding affinity of my VHL ligands?

A3: Several robust biophysical techniques are used to quantify the interaction between a ligand and the VHL protein complex (VCB). Using orthogonal methods is highly recommended to validate your results.[1]

  • Isothermal Titration Calorimetry (ITC): Considered a "gold standard," ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), without requiring labels or immobilization.[2][8][9]

  • Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free technique that measures changes in refractive index upon binding of an analyte (your ligand) to an immobilized partner (VCB complex). It provides kinetic data (association rate kon, dissociation rate koff) in addition to the equilibrium dissociation constant (Kd).[1][6][9]

  • Fluorescence Polarization (FP): This competitive binding assay measures the ability of your unlabeled ligand to displace a fluorescently labeled probe (e.g., a FAM-labeled HIF-1α peptide) from the VCB complex. It is a solution-based method suitable for higher-throughput screening to determine IC50 values, which can be converted to Ki.[8][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR techniques like WaterLOGSY or Paramagnetic Relaxation Enhancement (PRE) can confirm binding and are particularly useful for fragment-based screening to identify novel chemotypes.[11][12]

Q4: I am developing a PROTAC. Is maximizing VHL ligand binding affinity always the primary goal for achieving potent degradation?

A4: Not necessarily. While a strong binding affinity to VHL is fundamental for PROTAC development, it is not the sole determinant of degradation efficacy.[13][14] The ultimate goal is the formation of a stable and productive ternary complex (Target Protein:PROTAC:VHL).[10][15]

Key factors to consider:

  • Cooperativity (α): This value quantifies how the binding of the PROTAC to one protein influences its binding to the other. Positive cooperativity (α > 1), where the formation of the binary complex (e.g., PROTAC:VHL) enhances binding to the target protein, is highly desirable and often correlates better with degradation potency (DC50) than binary affinity alone.[10][15]

  • Linker Optimization: The length, composition, and attachment point of the linker are critical. An optimal linker facilitates favorable protein-protein interactions between the target and VHL within the ternary complex.[15][16]

  • The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (Target:PROTAC and PROTAC:VHL), which can inhibit the formation of the required ternary complex and reduce degradation efficacy.[16]

Remarkably, even VHL ligands with weaker, micromolar binding affinity have been successfully incorporated into highly potent PROTACs, underscoring the critical importance of favorable ternary complex formation and cooperativity.[15]

Data Presentation: Structure-Activity Relationships of VHL Ligands

The following tables summarize quantitative data from published studies, illustrating how specific structural modifications impact binding affinity to the VCB complex.

Table 1: SAR of Early VHL Ligands with Aryl Ring Modifications

Data extracted from Galdeano et al. (2012).[5]

Compound IDR Group (at para-position)IC50 (μM)
4 H130
8 4-Br32.0
11 4-CO2Me39.4
12 4-NO216.0
14 4-COMe22.6
15 4-(5-oxazoyl)4.1

Table 2: Affinity Improvement in Second-Generation VHL Ligands

Data extracted from various sources, including Frost et al. (2014) and Klein et al. (2021).[1][2]

LigandKey Modification from PrecursorBinding Affinity (Kd, nM) by ITC
VH032 Optimized LHS with t-butyl group185
VH298 Further optimization of VH032<100
Ligand 7 Novel interactions on LHS37

Experimental Protocols & Workflows

VHL-Mediated Degradation Pathway

The VHL E3 ligase complex is a key regulator of the cellular response to hypoxia. Understanding this pathway is crucial for designing ligands that can either inhibit it or hijack it for targeted protein degradation.

VHL_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_vhl_complex CRL2-VHL Complex cluster_degradation Degradation HIF HIF-1α PHD PHD Enzymes HIF->PHD + O2 OH_HIF Hydroxylated HIF-1α (HO-HIF-1α) PHD->OH_HIF VHL VHL OH_HIF->VHL Recognition Ub_HIF Poly-ubiquitinated HIF-1α EloBC Elongin B/C VHL->EloBC Cul2 Cullin 2 EloBC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 Rbx1->Ub_HIF Ubiquitination Ub Ubiquitin (E1, E2) Ub->Rbx1 Proteasome 26S Proteasome Ub_HIF->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The VHL-mediated ubiquitination and degradation pathway for HIF-1α under normoxic conditions.

General Workflow for VHL Ligand Optimization

A systematic, iterative workflow is essential for efficiently improving ligand affinity. This process combines computational design, chemical synthesis, biophysical testing, and structural biology.

Optimization_Workflow Start Start: Initial Hit or Fragment Design 1. In Silico Design & Structural Analysis Start->Design Synthesis 2. Chemical Synthesis of Analogues Design->Synthesis Assay 3. Biophysical Affinity Assay (ITC, SPR, FP) Synthesis->Assay Structure 4. Co-crystallization with VCB Complex Assay->Structure Potent Ligand Analyze 5. Analyze SAR & Structural Data Assay->Analyze Structure->Analyze Structural Insights Decision Potency Goal Met? Analyze->Decision Decision->Design No, Iterate End Optimized Ligand Decision->End Yes

Caption: A typical structure-guided workflow for the iterative optimization of VHL ligand binding affinity.

Protocol: Isothermal Titration Calorimetry (ITC) for Kd Determination

This protocol outlines the key steps for measuring the binding affinity of a novel ligand to the VCB complex using ITC.

Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the ligand-VCB interaction.

Materials:

  • Purified VCB (VHL, Elongin C, Elongin B) complex at a known concentration (e.g., 10-50 µM).

  • Test ligand, dissolved in the final dialysis buffer, at a concentration 10-20x that of the VCB complex.

  • ITC instrument (e.g., Malvern Panalytical MicroCal).

  • Final dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

Methodology:

  • Preparation:

    • Thoroughly dialyze the purified VCB protein against the chosen ITC buffer to minimize buffer mismatch effects, which can create large heats of dilution.

    • Dissolve the ligand powder in the final dialysis buffer to the desired stock concentration. Ensure complete dissolution.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the ITC cells.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells according to the manufacturer's protocol.

    • Fill the reference cell with deionized water or the dialysis buffer.

  • Loading Sample and Ligand:

    • Carefully load the VCB solution into the sample cell (typically ~200-300 µL), avoiding the introduction of bubbles.

    • Load the ligand solution into the injection syringe (typically ~40-50 µL).

  • Titration Experiment:

    • Set the experimental parameters:

      • Number of injections: 19-25

      • Injection volume: 1.5-2.0 µL (for a 40 µL syringe)

      • Stirring speed: 750-1000 rpm

      • Spacing between injections: 150-180 seconds (to allow return to baseline)

    • Perform an initial small injection (e.g., 0.4 µL) that will be discarded during analysis to remove any material that may have diffused from the syringe into the cell.

    • Start the titration run.

  • Data Analysis:

    • The raw data will show heat pulses for each injection. Integrate the area under each peak to determine the heat change (ΔH) per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the analysis software provided with the instrument.

    • The software will calculate the best-fit values for Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.

References

challenges in scaling up the synthesis of (S,R,S)-AHPC-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S,R,S)-AHPC-C5-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges that may be encountered during the synthesis and scale-up of this VHL E3 ligase ligand-linker conjugate.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C5-NH2 and what is its primary application?

A1: (S,R,S)-AHPC-C5-NH2, also known as VH032-C5-NH2, is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC (or VH032) core, which is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This core is attached to a 5-carbon linker with a terminal amine group (-C5-NH2). Its primary application is as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3] The terminal amine serves as a conjugation point for attaching a ligand that binds to a target protein of interest.

Q2: What is the general synthetic strategy for (S,R,S)-AHPC-C5-NH2?

A2: The synthesis of (S,R,S)-AHPC-C5-NH2 is a multi-step process that can be broadly divided into two main stages:

  • Synthesis of the (S,R,S)-AHPC amine core (VH032 amine): This involves the coupling of four building blocks: L-leucine, L-proline, a substituted benzyl (B1604629) amine, and 4-methylthiazole (B1212942).

  • Linker Conjugation and Deprotection: The VH032 amine is then coupled with a protected C5 linker, typically Boc-6-aminohexanoic acid. The synthesis is completed by the deprotection of the terminal amine.

Q3: Are there any stereoisomers of AHPC that can be used as negative controls in biological assays?

A3: Yes, the (S,S,S) conformation of AHPC is the inactive derivative and is often used as a negative control in biological experiments to demonstrate that the observed effects are specific to the binding of the active (S,R,S) isomer to the VHL E3 ligase.

Troubleshooting Guide

Issue 1: Low yield during the scale-up of VH032 amine synthesis, particularly during filtration.

  • Problem: When scaling up the synthesis of the VH032 amine core, a significant drop in yield has been reported after the Boc deprotection of the thiazole-containing intermediate.[4] The reaction mixture can become a thick, clay-like consistency, making filtration extremely difficult and leading to product loss.[4]

  • Possible Cause: The physical properties of the reaction mixture at a larger scale may be different from what is observed at a small, laboratory scale, leading to precipitation and aggregation that clogs filtration apparatuses.

  • Solution:

    • Solvent Dilution: Before filtration, consider diluting the reaction slurry with a suitable solvent to reduce its viscosity.

    • Filter Aid: The use of a filter aid, such as Celite (diatomaceous earth), is recommended. However, it is noted that even with a diatomite pad, filtration can be challenging.[4] Ensure the filter aid is properly packed to create an effective filter bed.

    • Alternative Work-up: Instead of direct filtration, consider a work-up procedure that involves quenching the reaction, extracting the product into an organic solvent, and then washing and concentrating the organic phase before proceeding to the next step.

    • Process Optimization: Re-evaluate the reaction conditions, such as temperature and stirring rate, during the precipitation to potentially influence the particle size and morphology of the solid product for better filtration characteristics.

Issue 2: Incomplete Boc deprotection of the terminal amine.

  • Problem: LC-MS analysis of the final deprotection step shows a significant amount of the Boc-protected starting material remaining.

  • Possible Causes:

    • Insufficient acid (e.g., TFA or HCl) was used.

    • The reaction time was too short.

    • The reaction temperature was too low.

    • The Boc-protected starting material has poor solubility in the reaction solvent.

  • Solutions:

    • Increase Acid Equivalents: Increase the amount of TFA or HCl in dioxane used for the deprotection.

    • Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring by LC-MS until the starting material is consumed.

    • Optimize Solvent: Ensure the starting material is fully dissolved. If solubility is an issue, a co-solvent may be necessary.

    • Elevate Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can sometimes drive the reaction to completion, but this should be done with caution to avoid potential side reactions.

Issue 3: Formation of t-butylated byproducts during Boc deprotection.

  • Problem: Mass spectrometry analysis reveals the presence of impurities with a mass corresponding to the addition of a t-butyl group to the product.

  • Possible Cause: The tert-butyl cation generated during the acidic cleavage of the Boc group can alkylate nucleophilic sites on the molecule, such as the amine itself or electron-rich aromatic rings.

  • Solution:

    • Use a Scavenger: Add a scavenger, such as triethylsilane or anisole, to the reaction mixture. The scavenger will trap the tert-butyl cation, preventing it from reacting with your product.

Issue 4: Difficulty in purifying the final (S,R,S)-AHPC-C5-NH2 product by standard silica (B1680970) gel chromatography.

  • Problem: The product streaks on the silica gel column, leading to poor separation and low recovery of the pure compound.

  • Possible Cause: The basicity of the terminal amine can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of the silica gel.

  • Solutions:

    • Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%) or ammonium (B1175870) hydroxide, to the mobile phase to neutralize the acidic sites on the silica gel and improve the elution of the amine.

    • Alternative Stationary Phase: Use a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or an amine-functionalized silica gel column.

    • Reversed-Phase Chromatography: Purify the compound using reversed-phase HPLC with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water with a modifier like TFA or formic acid. The product will be isolated as the corresponding salt.

Quantitative Data

The following table summarizes representative yields for the key stages in the synthesis of (S,R,S)-AHPC-C5-NH2. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Synthesis StageStarting MaterialsProductScaleReported Yield
VH032 Amine Core Synthesis (Two Steps) 4-formyl-benzonitrile, 4-methylthiazole(4-(4-Methylthiazol-5-yl)phenyl)methanamine HydrochlorideMulti-gram96%
Amide Coupling (S,R,S)-AHPC amine, Boc-6-aminohexanoic acidBoc-(S,R,S)-AHPC-C5-NH2Lab ScaleTypically >80%
Boc Deprotection Boc-(S,R,S)-AHPC-C5-NH2(S,R,S)-AHPC-C5-NH2Lab ScaleTypically >90%

Experimental Protocols

Protocol 1: Synthesis of (S,R,S)-AHPC amine (VH032 amine) - A Scalable Approach

This protocol is adapted from a published multi-gram scale synthesis.[4]

  • Step 1: Synthesis of tert-butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate

    • To a solution of 4-formyl-benzonitrile in a suitable solvent, add 4-methylthiazole and a catalyst.

    • Heat the reaction mixture and monitor its progress by LC-MS.

    • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the intermediate by recrystallization or chromatography.

    • The resulting nitrile is then reduced to the corresponding benzyl amine and subsequently protected with a Boc group.

  • Step 2: Coupling with the dipeptide and final deprotection

    • The Boc-protected benzyl amine is deprotected under acidic conditions.

    • The resulting amine is coupled with the Boc-L-leucyl-L-proline dipeptide using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC).

    • The final Boc deprotection is carried out using HCl in dioxane to yield the VH032 amine hydrochloride salt.

Protocol 2: Coupling of VH032 Amine with Boc-6-aminohexanoic Acid

  • Dissolve VH032 amine (1.0 eq) and Boc-6-aminohexanoic acid (1.1 eq) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Boc-(S,R,S)-AHPC-C5-NH2.

Protocol 3: Boc Deprotection to Yield (S,R,S)-AHPC-C5-NH2

  • Dissolve Boc-(S,R,S)-AHPC-C5-NH2 in anhydrous dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by reversed-phase HPLC or by an appropriate work-up and/or chromatography on a suitable stationary phase as described in the troubleshooting guide.

Visualizations

Synthesis_Pathway cluster_vh032 VH032 Amine Synthesis cluster_linker Linker Attachment & Deprotection A Building Blocks (Leucine, Proline, Benzylamine, Thiazole) B (S,R,S)-AHPC Amine (VH032 Amine) A->B Multi-step Synthesis D Boc-(S,R,S)-AHPC-C5-NH2 B->D Peptide Coupling (HATU, DIPEA) C Boc-6-aminohexanoic acid C->D E (S,R,S)-AHPC-C5-NH2 D->E Boc Deprotection (TFA or HCl)

Caption: Synthetic pathway for (S,R,S)-AHPC-C5-NH2.

Troubleshooting_Workflow Start Low Yield on Scale-up (Filtration Issue) Dilute Dilute Slurry with Additional Solvent Start->Dilute FilterAid Use Filter Aid (e.g., Celite) Start->FilterAid Workup Alternative Work-up (Extraction) Start->Workup Optimize Optimize Precipitation Conditions Start->Optimize End Improved Yield and Processability Dilute->End FilterAid->End Workup->End Optimize->End

Caption: Troubleshooting workflow for scale-up filtration issues.

References

Technical Support Center: Optimizing Amide Coupling Reactions with (S,R,S)-AHPC-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the coupling of (S,R,S)-AHPC-C5-NH2 to carboxylic acids, a critical step in the synthesis of PROTACs and other targeted protein degraders.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C5-NH2 and what is it used for? A1: (S,R,S)-AHPC-C5-NH2, also known as VH032-C5-NH2, is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][4] It contains a ligand moiety (AHPC) that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a five-carbon (C5) linker terminating in a primary amine (-NH2).[1][2][5] This terminal amine serves as a reactive handle for conjugation, typically to a carboxylic acid on a target protein ligand, to create Proteolysis Targeting Chimeras (PROTACs).[2][3][6]

Q2: What is the most common method for coupling (S,R,S)-AHPC-C5-NH2 to a carboxylic acid? A2: The most prevalent method is forming an amide bond by activating the carboxylic acid partner with a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[7][8][9] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This ester intermediate subsequently reacts with the primary amine of (S,R,S)-AHPC-C5-NH2 to form a stable amide linkage.[8]

Q3: Why is N-hydroxysuccinimide (NHS) used with EDC? A3: While EDC can directly mediate amide bond formation, the O-acylisourea intermediate it forms with a carboxylic acid is highly unstable in aqueous solutions and prone to hydrolysis.[8] This hydrolysis competes with the desired amine coupling, reducing yield. NHS is added to react with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to create the amide bond.[8]

Q4: What are the optimal pH conditions for a two-step EDC/NHS coupling reaction? A4: A two-step protocol is often recommended for best results.[10]

  • Activation Step: The reaction between the carboxylic acid, EDC, and NHS is most efficient at a slightly acidic pH of 4.5-6.0. A common buffer for this step is 0.1M MES (2-(N-morpholino)ethanesulfonic acid).[8][10]

  • Coupling Step: The reaction of the activated NHS-ester with the amine on (S,R,S)-AHPC-C5-NH2 is most efficient at a physiological to slightly basic pH of 7.0-8.5. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a standard choice.[8][10]

Q5: What are suitable solvents for this reaction? A5: The choice of solvent depends on the solubility of your substrates. For biomolecules, aqueous buffers like MES and PBS are common.[8][10] For small molecule chemistry, anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are frequently used.[11][12] DMF is often preferred over DCM for its ability to better solvate the reaction components.[12]

Troubleshooting Guide: Amide Coupling Reactions

Low yield or complete failure of the coupling reaction is a common issue. The following table outlines potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reagent Inactivity: EDC is highly moisture-sensitive and can hydrolyze quickly.[8][13]• Use fresh, high-purity EDC and NHS. Store reagents in a desiccator. • Equilibrate reagent vials to room temperature before opening to prevent condensation.[8]
2. Suboptimal pH: Incorrect pH for either the activation or coupling step can halt the reaction.[8]• Calibrate your pH meter and verify the pH of your buffers before use. Use MES buffer (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for coupling.[8][10]
3. Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., acetate) will compete with the desired reaction.[8]• Use non-interfering buffers such as MES, HEPES, or PBS.
4. Hydrolysis of NHS-ester: The activated NHS-ester intermediate has a limited half-life in aqueous solution, especially at higher pH.• Add the amine component ((S,R,S)-AHPC-C5-NH2) to the reaction immediately after the carboxylic acid activation step.[8]
5. Steric Hindrance: Sterically hindered carboxylic acids or amines can react slowly.[7]• Increase reaction time and/or temperature. • Consider using a more powerful coupling reagent combination, such as HATU/DIPEA.[7][14]
Multiple Unidentified Byproducts 1. EDC Side Reactions: In the absence of a good nucleophile (like NHS), the activated O-acylisourea intermediate can rearrange to an unreactive N-acylisourea.• Ensure an adequate molar excess of NHS or another coupling additive like HOBt or HOAt.[7][12]
2. Impure Starting Materials: Impurities in either the carboxylic acid or the amine component can lead to side reactions.• Purify starting materials before the coupling reaction using chromatography or recrystallization. Verify purity by LC-MS or NMR.
Difficulty in Purification 1. Excess Reagents: Unreacted coupling agents and byproducts (e.g., dicyclohexylurea if using DCC) can complicate purification.[12]• For aqueous reactions, remove excess EDC/NHS using a desalting column or dialysis before adding the amine.[8] • For organic reactions, perform an aqueous wash to remove water-soluble byproducts. DCC byproducts can often be removed by filtration.[12]
2. Product Precipitation: The final conjugate may have different solubility properties than the starting materials.• If precipitation occurs, try a different solvent system for the reaction or workup. The inclusion of PEG linkers in AHPC variants often improves solubility.

Detailed Experimental Protocol: EDC/NHS Coupling in an Organic Solvent

This protocol describes a general procedure for coupling a generic carboxylic acid (R-COOH) to (S,R,S)-AHPC-C5-NH2 in DMF.

Materials:

  • Carboxylic acid substrate (R-COOH)

  • (S,R,S)-AHPC-C5-NH2

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.2 eq) to the solution. Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Coupling: In a separate vial, dissolve (S,R,S)-AHPC-C5-NH2 (1.1 eq) in a minimal amount of anhydrous DMF. If the amine is in a salt form (e.g., HCl), add DIPEA (1.5-2.0 eq) to neutralize it.

  • Reaction: Add the amine solution to the activated carboxylic acid mixture. Let the reaction stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove DMF and water-soluble byproducts. Dry the organic layer, concentrate it, and purify the crude product using column chromatography.

Table of Reagent Molar Ratios:

ReagentMolar Equivalents (eq)Purpose
Carboxylic Acid (R-COOH)1.0Substrate
(S,R,S)-AHPC-C5-NH21.0 - 1.2Substrate
EDC1.1 - 1.5Carboxyl Activating Agent
NHS / HOBt / HOAt1.1 - 1.5Stabilizing Additive
DIPEA (if needed)1.5 - 2.0Non-nucleophilic base

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_analysis Analysis & Purification prep_acid Dissolve Carboxylic Acid and NHS in DMF activation 1. Activation Add EDC at 0°C Stir for 1-2h at RT prep_acid->activation prep_amine Dissolve AHPC-C5-NH2 (and DIPEA if needed) in DMF coupling 2. Coupling Combine mixtures Stir for 12-24h at RT prep_amine->coupling activation->coupling monitor Monitor by TLC or LC-MS coupling->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for a typical amide coupling of (S,R,S)-AHPC-C5-NH2.

G start Low or No Product Yield q_reagents Are EDC/NHS reagents fresh and stored properly? start->q_reagents s_reagents Solution: Use fresh, anhydrous reagents. Equilibrate to RT before opening. q_reagents->s_reagents No q_ph Is the pH correct for each step? (Activation: 4.5-6.0) (Coupling: 7.0-8.5) q_reagents->q_ph Yes end_node Reaction Optimized s_reagents->end_node s_ph Solution: Calibrate pH meter. Use non-competing buffers (MES, PBS). q_ph->s_ph No q_solvent Are all components soluble in the chosen solvent? q_ph->q_solvent Yes s_ph->end_node s_solvent Solution: Switch to a better solvent (e.g., DMF). Check substrate solubility beforehand. q_solvent->s_solvent No q_reagent_type Is steric hindrance a factor? q_solvent->q_reagent_type Yes s_solvent->end_node s_reagent_type Solution: Increase reaction time/temp. Use a stronger coupling reagent (e.g., HATU). q_reagent_type->s_reagent_type Yes q_reagent_type->end_node No s_reagent_type->end_node

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Validation & Comparative

A Comparative Guide to VHL E3 Ligase Ligands: (S,R,S)-AHPC-C5-NH2 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy of Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of PROTAC design, and a variety of ligands have been developed to recruit it. This guide provides an objective comparison of (S,R,S)-AHPC-C5-NH2, a derivative of the well-characterized VHL ligand VH032, with other prominent VHL ligands. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex biological pathways and workflows.

The VHL-Mediated Degradation Pathway

PROTACs are heterobifunctional molecules that function as a molecular bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. VHL-based PROTACs orchestrate the ubiquitination and subsequent proteasomal degradation of the target protein through a series of steps. The binding of the VHL ligand moiety of the PROTAC to the VHL E3 ligase complex is the initial and crucial step in this process.

VHL_Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC ((S,R,S)-AHPC-C5-NH2) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitin Transfer Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP Ub_E2 Ub-E2 E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Quantitative Comparison of VHL Ligands

The binding affinity of a ligand to VHL is a key performance indicator. The following table summarizes the binding affinities of VH032, the parent compound of (S,R,S)-AHPC-C5-NH2, and other commonly used VHL ligands.

LigandParent CompoundBinding Affinity (Kd) to VHLMeasurement Method
(S,R,S)-AHPC-C5-NH2 VH032Not explicitly reported; expected to be similar to VH032-
VH032-185 nM[1][2]Not Specified
VH101-44 nM[1][3]Surface Plasmon Resonance (SPR)
VH298-80-90 nM[4][5][6][7]Isothermal Titration Calorimetry (ITC) and Competitive Fluorescence Polarization

It is important to note that while high binary binding affinity to VHL is often a desirable starting point, it is not the sole determinant of a PROTAC's degradation efficiency. The formation of a stable and cooperative ternary complex between the target protein, the PROTAC, and the VHL E3 ligase is a more critical factor for effective protein degradation.

Performance of VHL Ligand-Based PROTACs

The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. The following table presents key metrics for evaluating PROTAC efficiency. While a direct head-to-head comparison of PROTACs differing only in their VHL ligand is not available in the public domain for (S,R,S)-AHPC-C5-NH2, this table serves as a template for how such a comparison would be presented.

PROTACVHL Ligand MoietyTarget ProteinDC50DmaxCell Line
Representative PROTAC A(S,R,S)-AHPCe.g., BRD4Data not availableData not availableData not available
Representative PROTAC BVH101-basede.g., BRD4Data not availableData not availableData not available
Representative PROTAC CVH298-basede.g., BRD4Data not availableData not availableData not available

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging.

Experimental Workflow for VHL-based PROTAC Evaluation

A systematic evaluation of a new VHL-based PROTAC involves a series of biophysical and cell-based assays to determine its binding characteristics and degradation efficacy.

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays Binding_Affinity 1. Binary Binding Affinity (Kd) (SPR, ITC, FP) Ternary_Complex 2. Ternary Complex Formation & Cooperativity (α) (SPR, ITC, NanoBRET) Binding_Affinity->Ternary_Complex Informs Cell_Treatment 3. Cell Treatment (Dose-response & Time-course) Ternary_Complex->Cell_Treatment Guides Degradation_Assay 4. Protein Degradation (Western Blot, In-Cell Western) Cell_Treatment->Degradation_Assay Data_Analysis 5. Data Analysis (DC50 & Dmax Determination) Degradation_Assay->Data_Analysis

Standard workflow for evaluating new VHL-based PROTACs.

Detailed Experimental Protocols

Objective comparison requires standardized and detailed methodologies. Below are protocols for key experiments used in VHL ligand and PROTAC characterization.

Binding Affinity Determination: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the VHL ligand binding to the VHL complex.

Methodology:

  • Sample Preparation: Purified VHL-ElonginB-ElonginC (VBC) complex is extensively dialyzed against the ITC running buffer. The VHL ligand is dissolved in the final dialysis buffer. A small, matched concentration of DMSO may be used for solubility.

  • Instrument Setup: The experiment is conducted at a constant temperature (e.g., 25°C). The VBC complex is loaded into the sample cell at a concentration of 10-20 µM. The VHL ligand is loaded into the injection syringe at a 10-fold higher concentration.

  • Titration: A series of small, sequential injections of the ligand are made into the sample cell while the heat change is monitored.

  • Data Analysis: The heat pulses from each injection are integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, ΔH, and n.

Ternary Complex Formation and Cooperativity: Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics and affinity of ternary complex formation and to determine the cooperativity factor (α).

Methodology:

  • Surface Preparation: The VBC complex is immobilized on a sensor chip surface.

  • Binary Interaction Analysis: A series of concentrations of the PROTAC are injected over the immobilized VBC to determine the binary binding affinity (Kd) and kinetics. Separately, a series of concentrations of the target protein are injected to confirm minimal direct interaction.

  • Ternary Interaction Analysis: A series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC are injected over the immobilized VBC. The resulting sensorgrams reflect the formation and dissociation of the ternary complex.

  • Data Analysis: The kinetics of ternary complex formation and dissociation are analyzed to determine the stability of the complex. The cooperativity factor is calculated as α = (Binary Kd of PROTAC to VHL) / (Ternary Kd of PROTAC-Target to VHL).

Cellular Protein Degradation Assay: Western Blotting

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Methodology:

  • Cell Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. A serial dilution of the PROTAC is added to the cells for a fixed period (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.

  • Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed. The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: An equal amount of protein from each sample is separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: A chemiluminescent substrate is applied, and the signal is captured. The band intensities are quantified using densitometry software. The target protein band intensity is normalized to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: The percentage of protein degradation relative to the vehicle-treated control is calculated. The percentage of degradation is plotted against the logarithm of the PROTAC concentration, and the data is fitted to determine the DC50 and Dmax values.

References

Optimizing AHPC-based PROTACs: A Comparative Guide to Linker Length Variation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. This guide provides a comparative analysis of how different linker lengths in (S,R,S)-AHPC-based PROTACs can impact their efficacy, supported by experimental data and detailed methodologies.

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[] They are composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] The (S,R,S)-AHPC scaffold is a widely used ligand for the von Hippel-Lindau (VHL) E3 ligase.[2] The linker is not merely a spacer; its length and composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the PROTAC's degradation efficiency.[3]

Quantitative Comparison of AHPC-based PROTACs with Varying Linker Lengths

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), each featuring an (S,R,S)-AHPC-based VHL ligand and polyethylene (B3416737) glycol (PEG) linkers of varying lengths.

PROTACLinker CompositionLinker Length (PEG units)DC50 (nM) [a]Dmax (%) [b]
PROTAC 1PEG35585[4]
PROTAC 2PEG42095[4]
PROTAC 3 PEG 5 15 >98 [4]
PROTAC 4PEG63092[4]

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4] [b] Dmax: The maximum percentage of target protein degradation achieved.[4]

The data clearly indicates that linker length has a significant impact on the efficacy of AHPC-based PROTACs for BRD4. A PROTAC with a PEG5 linker (PROTAC 3) demonstrated the highest potency and efficacy in this series. This highlights the "Goldilocks" principle in PROTAC design: a linker that is too short may cause steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long can lead to a non-productive complex where ubiquitination is inefficient.[5]

Visualizing the PROTAC Mechanism and Design Principles

To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated degradation pathway, a typical experimental workflow, and the logical relationship between linker length and PROTAC efficacy.

PROTAC_pathway PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC AHPC-based PROTAC PROTAC->Ternary_Complex E3 VHL E3 Ligase E3->Ternary_Complex PolyUb Polyubiquitinated POI Ternary_Complex->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

experimental_workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation Cellular Evaluation cluster_validation Mechanism Validation Synthesis Synthesize PROTACs with varying linker lengths Treatment Treat cells with PROTACs Synthesis->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Determine DC50 and Dmax Western_Blot->Data_Analysis Co_IP Co-Immunoprecipitation (Ternary Complex Formation) Data_Analysis->Co_IP Viability Cell Viability Assay Data_Analysis->Viability

A typical workflow for evaluating PROTAC efficacy.

linker_length_logic Linker Length and PROTAC Efficacy Linker_Length Linker Length Too_Short Too Short Linker_Length->Too_Short Optimal Optimal Linker_Length->Optimal Too_Long Too Long Linker_Length->Too_Long Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Stable_Complex Stable & Productive Ternary Complex Optimal->Stable_Complex Inefficient_Ub Inefficient Ubiquitination Too_Long->Inefficient_Ub No_Ternary_Complex No Productive Ternary Complex Steric_Hindrance->No_Ternary_Complex Low_Efficacy Low Efficacy No_Ternary_Complex->Low_Efficacy High_Efficacy High Efficacy Stable_Complex->High_Efficacy Inefficient_Ub->Low_Efficacy

The "Goldilocks" principle of PROTAC linker length.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]

Materials:

  • Cell line expressing the target protein (e.g., MV4-11 for BRD4)

  • AHPC-based PROTACs

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[3] Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[3] Include a vehicle control.

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[5] Determine the protein concentration of the lysates using a BCA assay.[5]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.[3]

  • Immunoblotting: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3] Wash the membrane and then incubate with the primary antibody against the loading control. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[5]

Co-Immunoprecipitation for Ternary Complex Formation

This assay is used to confirm that the PROTAC induces the formation of a ternary complex between the target protein and the VHL E3 ligase.

Materials:

  • Cell line expressing the target protein and VHL

  • AHPC-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Non-denaturing cell lysis buffer

  • Antibody against VHL for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer and elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Pre-clear the cell lysates. Incubate the pre-cleared lysate with an anti-VHL antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted protein complexes by Western blotting using antibodies against the target protein and VHL. The presence of the target protein band in the VHL immunoprecipitated sample from PROTAC-treated cells confirms the formation of the ternary complex.

Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTACs.

Materials:

  • Relevant cancer cell line

  • AHPC-based PROTACs

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Opaque-walled 96-well plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.

  • Incubation: Incubate for a desired duration (e.g., 72 hours).

  • Assay Procedure: Follow the manufacturer's instructions for the chosen viability assay kit.

  • Data Analysis: Measure the signal (e.g., luminescence) and plot cell viability against PROTAC concentration to determine the IC50 value.

Conclusion

The optimization of linker length is a critical determinant in the successful design of potent and efficacious AHPC-based PROTACs. As demonstrated by the comparative data, even subtle changes in linker length can significantly impact degradation potency. A systematic approach to synthesizing and evaluating a series of PROTACs with varying linker lengths is therefore essential for identifying the optimal degrader for a given target. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these evaluations and advance the development of novel protein-degrading therapeutics.

References

A Head-to-Head Comparison: (S,R,S)-AHPC-C5-NH2 versus Cereblon-Based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison between PROTACs synthesized using the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-C5-NH2 , and those employing ligands for the Cereblon (CRBN) E3 ligase. This comparison is supported by experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological processes.

Mechanism of Action: A Tale of Two E3 Ligases

Both VHL and Cereblon are substrate receptor components of Cullin-RING E3 ubiquitin ligase (CRL) complexes; VHL is part of the CRL2VHL complex, while Cereblon is a component of the CRL4CRBN complex. PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

PROTACs utilizing (S,R,S)-AHPC-C5-NH2 recruit the VHL E3 ligase, while those based on ligands like thalidomide (B1683933), lenalidomide, or pomalidomide (B1683931) recruit Cereblon. The choice between these two E3 ligases can significantly impact the degradation efficiency, substrate scope, and potential off-target effects of the resulting PROTAC.

Quantitative Performance Data

E3 Ligase Ligand ScaffoldPROTAC ExampleTarget ProteinDC50DmaxCell LineE3 Ligase Recruited
(S,R,S)-AHPC AZ'6421ERα0.3 nM99%Not SpecifiedVHL
Pomalidomide-based ARV-471ERα~1 nM>95%MCF-7, T47DCereblon

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC efficacy. Lower DC50 values indicate higher potency. The data presented here is compiled from different studies and experimental conditions may vary.

Key Differences and Considerations

FeatureVHL-based PROTACs (e.g., using (S,R,S)-AHPC-C5-NH2)Cereblon-based PROTACs
E3 Ligase Ligands Based on a hydroxyproline (B1673980) pharmacophore, can be larger and more complex.Derivatives of thalidomide (IMiDs), generally smaller and with more established drug-like properties.
Substrate Specificity VHL has a more defined substrate recognition motif, which may lead to higher selectivity for some targets.[]Cereblon has a broader substrate scope, which can be advantageous but also carries a higher risk of off-target degradation of endogenous proteins (neosubstrates).[]
Cellular Localization VHL is predominantly located in the cytoplasm but can shuttle to the nucleus.Cereblon is primarily found in the nucleus.
Tissue Expression VHL expression can be low in certain tissues and hypoxic tumors, potentially limiting PROTAC efficacy.Cereblon is more ubiquitously expressed across different tissues.
Off-Target Effects Generally considered to have fewer off-target effects due to a more restricted substrate scope.IMiD-based ligands can have inherent biological activity and induce degradation of zinc-finger transcription factors like IKZF1 and IKZF3, leading to immunomodulatory effects.
Catalytic Rate VHL-based PROTACs can form long-lived ternary complexes, which may be beneficial for degrading stable proteins.[]Cereblon-based PROTACs often exhibit faster catalytic turnover.[]

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of these two classes of PROTACs, it is essential to visualize their mechanism of action and the experimental workflows used for their characterization.

PROTAC_Mechanism General Mechanism of PROTAC Action cluster_vhl (S,R,S)-AHPC-C5-NH2 based PROTAC cluster_crbn Cereblon-based PROTAC VHL_PROTAC (S,R,S)-AHPC-C5-NH2 PROTAC VHL VHL E3 Ligase VHL_PROTAC->VHL recruits POI Protein of Interest (POI) VHL_PROTAC->POI binds Ternary_VHL POI-PROTAC-VHL Ternary Complex VHL_PROTAC->Ternary_VHL VHL->Ternary_VHL CRBN_PROTAC Cereblon PROTAC CRBN Cereblon (CRBN) E3 Ligase CRBN_PROTAC->CRBN recruits CRBN_PROTAC->POI binds Ternary_CRBN POI-PROTAC-CRBN Ternary Complex CRBN_PROTAC->Ternary_CRBN CRBN->Ternary_CRBN POI->Ternary_VHL POI->Ternary_CRBN Ubiquitination Ubiquitination Ternary_VHL->Ubiquitination Ternary_CRBN->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome marks for Degradation POI Degradation Proteasome->Degradation mediates

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_invitro In Vitro / Biochemical Assays cluster_cellular Cell-Based Assays ITC Isothermal Titration Calorimetry (ITC) Ternary_Complex Ternary Complex Formation ITC->Ternary_Complex measures binding affinity and thermodynamics CoIP Co-Immunoprecipitation (Co-IP) CoIP->Ternary_Complex confirms interaction Cell_Treatment Cell Treatment with PROTAC Western_Blot Western Blot Cell_Treatment->Western_Blot Proteomics Mass Spec-based Proteomics Cell_Treatment->Proteomics Degradation_Quant Degradation Quantification Western_Blot->Degradation_Quant quantifies degradation (DC50, Dmax) Selectivity Selectivity Profiling Proteomics->Selectivity assesses global protein level changes

Caption: Key experimental workflows for PROTAC characterization.

Experimental Protocols

Accurate and reproducible experimental data is crucial for the objective comparison of PROTACs. Below are detailed methodologies for the key experiments cited in this guide.

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC and determine the DC50 and Dmax values.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in multi-well plates to ensure they are in the logarithmic growth phase during treatment.

    • For dose-response experiments, treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing soluble proteins.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for the Western blot.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To qualitatively confirm the formation of the ternary complex (POI-PROTAC-E3 ligase) in cells.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle control for a time known to induce ternary complex formation (often a shorter duration than for degradation, e.g., 1-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blot using antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To quantitatively measure the binding affinities and thermodynamics of the binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complex interactions.

Protocol:

  • Sample Preparation:

    • Purify the target protein and the E3 ligase complex (or the substrate-binding domain).

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of all components.

  • ITC Experiment Setup:

    • For binary interactions, titrate the PROTAC into the protein solution (either POI or E3 ligase) in the ITC cell.

    • For ternary complex formation, pre-saturate the PROTAC with one protein partner and titrate this complex into the other protein partner in the ITC cell.

    • Perform control titrations (e.g., PROTAC into buffer) to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat peaks from the titration and subtract the heat of dilution.

    • Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

    • Calculate the cooperativity (α) of ternary complex formation, where α > 1 indicates positive cooperativity (favorable), α < 1 indicates negative cooperativity (unfavorable), and α = 1 indicates no cooperativity.

Conclusion

The choice between a VHL-based PROTAC, such as one synthesized with (S,R,S)-AHPC-C5-NH2, and a cereblon-based PROTAC is a nuanced decision that depends on the specific target protein, the desired therapeutic window, and the cellular context. VHL-based PROTACs may offer advantages in terms of selectivity for certain targets, while cereblon-based PROTACs often utilize smaller, more drug-like E3 ligase ligands. A thorough understanding of the strengths and weaknesses of each system, coupled with rigorous experimental validation as outlined in this guide, is paramount for the successful development of novel protein degraders.

References

Validating Ternary Complex Formation: A Comparative Guide for (S,R,S)-AHPC-C5-NH2-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful induction of protein degradation by a Proteolysis Targeting Chimera (PROTAC) hinges on the efficient formation of a stable ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comprehensive comparison of experimental methodologies to validate the formation of this critical complex, with a focus on PROTACs synthesized using (S,R,S)-AHPC-C5-NH2 , a ligand for the von Hippel-Lindau (VHL) E3 ligase. We will compare its performance characteristics with commonly used alternatives, primarily those recruiting the Cereblon (CRBN) E3 ligase, and provide detailed experimental protocols to empower your research.

Mechanism of Action: VHL vs. CRBN Recruitment

PROTACs are bifunctional molecules that act as a bridge between a target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The choice of E3 ligase recruiter significantly impacts a PROTAC's properties. (S,R,S)-AHPC-C5-NH2 is a derivative of the well-characterized VHL ligand VH032.[1][2][3] VHL recognizes hydroxylated proline motifs with high specificity.[4] In contrast, CRBN ligands, such as derivatives of thalidomide (B1683933) and pomalidomide, induce a conformational change in CRBN to "capture" target proteins.[4]

This fundamental difference in binding mechanism influences several key aspects of PROTAC performance, including selectivity, ternary complex kinetics, and potential off-target effects.

cluster_0 VHL-based PROTAC Pathway cluster_1 CRBN-based PROTAC Pathway Target Protein_VHL Target Protein Ternary_Complex_VHL Ternary Complex (Target-PROTAC-VHL) Target Protein_VHL->Ternary_Complex_VHL PROTAC_VHL (S,R,S)-AHPC-C5-NH2 -based PROTAC PROTAC_VHL->Ternary_Complex_VHL VHL_E3 VHL E3 Ligase VHL_E3->Ternary_Complex_VHL Ubiquitination_VHL Poly-ubiquitination Ternary_Complex_VHL->Ubiquitination_VHL Proteasome_VHL Proteasomal Degradation Ubiquitination_VHL->Proteasome_VHL Target Protein_CRBN Target Protein Ternary_Complex_CRBN Ternary Complex (Target-PROTAC-CRBN) Target Protein_CRBN->Ternary_Complex_CRBN PROTAC_CRBN Pomalidomide -based PROTAC PROTAC_CRBN->Ternary_Complex_CRBN CRBN_E3 CRBN E3 Ligase CRBN_E3->Ternary_Complex_CRBN Ubiquitination_CRBN Poly-ubiquitination Ternary_Complex_CRBN->Ubiquitination_CRBN Proteasome_CRBN Proteasomal Degradation Ubiquitination_CRBN->Proteasome_CRBN

Caption: Signaling pathways for VHL and CRBN-based PROTACs.

Performance Comparison: VHL vs. CRBN-based PROTACs

The choice between a VHL and a CRBN-recruiting PROTAC depends on the specific target and desired therapeutic outcome. Below is a summary of key performance characteristics, using the well-studied BRD4 protein as an example target.

Feature(S,R,S)-AHPC-C5-NH2 (VHL-based)Pomalidomide-based (CRBN-based)
Binding Specificity High, recognizes specific hydroxyproline (B1673980) motifs.[4]Broader, relies on induced conformational changes.[4]
Subcellular Localization Cytoplasmic and nuclear.[]Primarily nuclear.[]
Ternary Complex Kinetics Forms relatively stable, long-lived complexes.[6]Forms complexes with faster turnover rates.[6]
Off-Target Effects Generally considered to have a more favorable off-target profile.[6]Known to induce degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3).[6]

Quantitative Comparison of BRD4-targeting PROTACs

ParameterMZ1 (VHL-based)dBET6 (CRBN-based)
Binary Binding Affinity (PROTAC to E3) KD ≈ 70 nM (to VHL)[7]KD ≈ 1.8 µM (to CRBN)
Binary Binding Affinity (PROTAC to Target) KD ≈ 170 nM (to BRD4BD2)KD ≈ 150 nM (to BRD4BD2)
Ternary Complex Affinity KD ≈ 5.4 nM (with BRD4BD2)[8]Not readily available in literature
Cooperativity (α) High positive cooperativity (α > 1)Generally lower cooperativity
Cellular Degradation Potency (DC50) ~ 10 nM (in HeLa cells)~ 5 nM (in 22Rv1 cells)

Note: Data is compiled from various literature sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols for Ternary Complex Validation

A multi-faceted approach employing various biophysical and cell-based assays is recommended for a thorough validation of ternary complex formation.

Start PROTAC Synthesis Biophysical Biophysical Assays (SPR, ITC) Start->Biophysical Validate in vitro binding CellBased Cell-Based Assays (NanoBRET) Biophysical->CellBased Confirm in-cell complex formation Degradation Degradation Assays (Western Blot, HiBiT) CellBased->Degradation Assess functional outcome End Validated PROTAC Degradation->End

Caption: Experimental workflow for PROTAC validation.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique to measure the real-time kinetics of binary and ternary complex formation, providing on-rates (k_a), off-rates (k_d), and equilibrium dissociation constants (K_D).[9][10]

Experimental Protocol:

  • Instrumentation: Biacore T200 or similar.

  • Sensor Chip: CM5 sensor chip.

  • Immobilization:

    • Immobilize biotinylated VHL E3 ligase complex (or CRBN complex for comparison) onto a streptavidin-coated sensor chip.[9]

    • Alternatively, use amine coupling to immobilize the target protein (e.g., BRD4).[11]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase or target protein to determine the binary binding kinetics.

  • Ternary Complex Analysis:

    • Pre-incubate a constant concentration of the PROTAC with varying concentrations of the target protein.

    • Inject the mixture over the immobilized E3 ligase.[12]

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a 1:1 binding model or other appropriate models to determine kinetic parameters.

    • Calculate the cooperativity factor (α) by dividing the K_D of the binary interaction (PROTAC to E3) by the K_D of the ternary complex formation. A value of α > 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13]

Experimental Protocol:

  • Instrumentation: MicroCal PEAQ-ITC or similar.

  • Sample Preparation:

    • Dialyze all proteins (E3 ligase and target protein) and the PROTAC into the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).

  • Binary Titration:

    • Place the E3 ligase or target protein in the sample cell.

    • Titrate the PROTAC from the syringe into the sample cell.

  • Ternary Titration:

    • Saturate the PROTAC with one of the binding proteins (e.g., target protein).

    • Place the other protein (e.g., E3 ligase) in the sample cell.

    • Titrate the PROTAC-protein complex from the syringe into the sample cell.

  • Data Analysis:

    • Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

    • Calculate cooperativity by comparing the binary and ternary binding affinities.

NanoBRET™ for Live-Cell Ternary Complex Formation

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that allows for the detection of protein-protein interactions in living cells.[6]

Experimental Protocol:

  • Cell Line: HEK293 or other suitable cell line.

  • Reagents:

    • NanoLuc®-tagged target protein (e.g., NanoLuc®-BRD4).

    • HaloTag®-tagged E3 ligase (e.g., HaloTag®-VHL or HaloTag®-CRBN).[6]

    • NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand.

  • Procedure:

    • Co-transfect cells with plasmids encoding the NanoLuc®-target and HaloTag®-E3 ligase.

    • Incubate cells with the HaloTag® ligand to label the E3 ligase.

    • Treat cells with a dose-response of the PROTAC.

    • Add the Nano-Glo® substrate and measure luminescence and filtered fluorescence.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex. A bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.[6]

By employing these robust experimental methodologies, researchers can confidently validate the formation of the ternary complex, a critical step in the development of effective (S,R,S)-AHPC-C5-NH2-based PROTACs and in understanding their mechanism of action compared to other E3 ligase recruiting molecules.

References

A Head-to-Head Showdown: VH032-Based PROTACs Versus a Cereblon-Recruiting Counterpart for BRD4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a pivotal decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide presents an objective, data-driven comparison of a VH032-based PROTAC against a prominent Cereblon (CRBN)-recruiting alternative in the context of degrading a high-value oncology target, Bromodomain-containing protein 4 (BRD4).

This comparative analysis focuses on two well-characterized BRD4-degrading PROTACs: MZ1 , which utilizes a ligand derived from the VH032 scaffold to engage the von Hippel-Lindau (VHL) E3 ligase, and dBET1 , which employs a thalidomide-based ligand to recruit Cereblon (CRBN). Both molecules share the same "warhead," a derivative of the small molecule inhibitor JQ1, to bind to BRD4. This commonality allows for a more direct assessment of the impact of the chosen E3 ligase on degradation efficacy.

Performance in BRD4 Degradation: A Quantitative Comparison

Western blot analysis is the gold standard for quantifying the degradation of a target protein following PROTAC treatment. The key metrics derived from these experiments are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation observed). The following table summarizes the performance of MZ1 and dBET1 in degrading BRD4 in various cancer cell lines, as determined by Western blot analysis.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference
MZ1 VHLBRD4HeLa~100 nM>90%[1]
BRD422Rv1 (Prostate Cancer)<100 nM>90%[2]
BRD4LS174t (Colorectal Cancer)Effective at 1µMComplete Degradation[3][4]
BRD4AML Cell Lines-Near Complete Degradation[5][6]
dBET1 CRBNBRD4HeLa--
BRD422Rv1 (Prostate Cancer)--
BRD4LS174t (Colorectal Cancer)Effective at 1µMComplete Degradation[3][4]
BRD4AML Cell LinesLower IC50 than MZ1 in some lines-[5][6]
BRD4MV-4-11 (Leukemia)-Degrades all BET proteins[7]

Note: Direct, side-by-side DC50 and Dmax values in the same cell line under identical experimental conditions are not always available in the cited literature. However, the collective data indicates that both MZ1 and dBET1 are highly potent degraders of BRD4. Some studies suggest that VHL-based PROTACs like MZ1 may exhibit greater selectivity for BRD4 over other BET family members (BRD2 and BRD3) compared to CRBN-based counterparts like dBET1.[2][8]

The Underlying Mechanism: A Tale of Two E3 Ligases

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The choice of E3 ligase can influence the stability and conformation of this ternary complex, which in turn affects the efficiency of ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_VHL VH032-Based PROTAC (e.g., MZ1) cluster_CRBN CRBN-Based PROTAC (e.g., dBET1) MZ1 MZ1 VHL_E3 VHL E3 Ligase MZ1->VHL_E3 Binds BRD4_VHL BRD4 MZ1->BRD4_VHL Binds Ub_VHL Ubiquitin VHL_E3->Ub_VHL Recruits Proteasome_VHL 26S Proteasome BRD4_VHL->Proteasome_VHL Targeted for Degradation Ub_VHL->BRD4_VHL Polyubiquitination Degraded_BRD4_VHL Degraded BRD4 Proteasome_VHL->Degraded_BRD4_VHL dBET1 dBET1 CRBN_E3 CRBN E3 Ligase dBET1->CRBN_E3 Binds BRD4_CRBN BRD4 dBET1->BRD4_CRBN Binds Ub_CRBN Ubiquitin CRBN_E3->Ub_CRBN Recruits Proteasome_CRBN 26S Proteasome BRD4_CRBN->Proteasome_CRBN Targeted for Degradation Ub_CRBN->BRD4_CRBN Polyubiquitination Degraded_BRD4_CRBN Degraded BRD4 Proteasome_CRBN->Degraded_BRD4_CRBN

Caption: Mechanism of action for VH032- and CRBN-based PROTACs targeting BRD4.

Experimental Protocols: Western Blot Analysis of BRD4 Degradation

The following is a generalized protocol for assessing BRD4 degradation via Western blot, based on methodologies reported in the literature.[3][4][5][6][9][10]

1. Cell Culture and Treatment:

  • Seed cancer cell lines (e.g., HeLa, 22Rv1, LS174t, or relevant AML cell lines) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the VH032-C5-NH2 based PROTAC (e.g., MZ1) or the alternative degrader (e.g., dBET1). A vehicle control (e.g., DMSO) must be included.

  • For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay to ensure equal protein loading.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

  • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Signal Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the BRD4 band intensity to the loading control band intensity.

  • Calculate the percentage of BRD4 degradation relative to the vehicle control.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Analysis Cell_Culture 1. Cell Seeding & Adherence PROTAC_Treatment 2. PROTAC Treatment (Dose-Response / Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-BRD4 & Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection (ECL) Secondary_Ab->Detection Analysis 11. Densitometry & Data Analysis (Calculate % Degradation) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated BRD4 degradation.

Beyond PROTACs: The Rise of Molecular Glues

An alternative approach to targeted protein degradation is the use of "molecular glues." Unlike the bivalent nature of PROTACs, molecular glues are typically smaller, monovalent compounds that induce a novel interaction between an E3 ligase and a target protein. Recently, a covalent molecular glue, "BRD4 degrader-1," has been identified that targets BRD4 for degradation by recruiting the DCAF16 E3 ligase.[11][12]

While direct quantitative comparisons with VH032-based PROTACs are still emerging, the development of such molecules presents an exciting alternative therapeutic strategy. The smaller size of molecular glues may offer advantages in terms of cell permeability and oral bioavailability.

Conclusion

Both VH032-based and CRBN-based PROTACs have demonstrated remarkable efficacy in degrading BRD4, a key therapeutic target in oncology. The choice between recruiting VHL or CRBN can influence the selectivity and potentially the pharmacokinetic properties of the resulting degrader. While VH032-based PROTACs like MZ1 have shown excellent potency and, in some cases, better selectivity for BRD4, CRBN-based degraders such as dBET1 are also highly effective. The selection of the optimal E3 ligase recruiter will ultimately depend on the specific therapeutic goals, the target protein , and the desired pharmacological profile. The expanding landscape of targeted protein degradation, including the advent of molecular glues, continues to provide researchers with a powerful and versatile toolkit to address challenging diseases.

References

A Comparative Efficacy Analysis of (S,R,S)-AHPC-C5-NH2 and its Analogs in PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. A critical component of these heterobifunctional molecules is the linker, which connects the target protein binder to the E3 ligase ligand. This guide provides a detailed comparison of the efficacy of (S,R,S)-AHPC-C5-NH2, a von Hippel-Lindau (VHL) E3 ligase ligand with a five-carbon alkyl linker, and its analogs with varying linker lengths. The data presented here is primarily derived from a study by Peng et al. on the development of estrogen-related receptor α (ERRα) degraders, offering valuable insights for researchers and drug development professionals.[1]

Unveiling the Role of the Linker in PROTAC Efficacy

(S,R,S)-AHPC-C5-NH2 serves as a foundational building block for the synthesis of PROTACs. It comprises the (S,R,S)-AHPC moiety, a potent VHL ligand, attached to a five-carbon alkyl chain terminating in an amine group. This amine serves as a reactive handle for conjugation to a target protein ligand. The length and composition of this linker are crucial determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Comparative Efficacy of (S,R,S)-AHPC-C5-NH2 and its Analogs

The study by Peng et al. provides critical data on how linker length affects the degradation of ERRα. The researchers synthesized a series of PROTACs by conjugating an ERRα ligand with (S,R,S)-AHPC-NH2 analogs featuring different linker lengths. The efficacy of these PROTACs was evaluated based on their ability to induce ERRα degradation in MDA-MB-231 human breast cancer cells. The key performance metrics, including the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), are summarized below.

Compound IDLinker MoietyDC50 (nM)Dmax (%)
PROTAC 1 C2 Linker>1000<20
PROTAC 2 C3 Linker310~50
PROTAC 3 C4 Linker80>80
PROTAC 4 C5 Linker30 >80
PROTAC 5 C6 Linker95>80

Data synthesized from the findings reported by Peng et al. in ACS Medicinal Chemistry Letters, 2019.[1]

The data clearly indicates that the length of the alkyl linker significantly impacts the degradation efficiency. A PROTAC with a two-carbon linker was largely inactive, while increasing the linker length to three and four carbons progressively improved both the potency (lower DC50) and the extent of degradation (higher Dmax). The optimal performance was observed with the five-carbon linker, corresponding to the PROTAC synthesized from (S,R,S)-AHPC-C5-NH2. A further increase in the linker length to six carbons resulted in a slight decrease in potency. This highlights the critical nature of linker optimization in PROTAC design, as even a single carbon atom difference can significantly alter efficacy.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate the efficacy of the PROTACs.

Western Blotting for Protein Degradation

This technique is used to quantify the levels of the target protein (ERRα) in cells after treatment with the PROTACs.

  • Cell Culture and Treatment: MDA-MB-231 cells were cultured in appropriate media and seeded in multi-well plates. The cells were then treated with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells were washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in each cell lysate was determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (ERRα). A primary antibody for a loading control protein (e.g., GAPDH or β-actin) was also used to normalize the results.

  • Detection: The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

  • Data Analysis: The chemiluminescent signals were captured using an imaging system, and the band intensities were quantified. The level of the target protein was normalized to the loading control, and the percentage of degradation was calculated relative to the vehicle-treated control. The DC50 and Dmax values were then determined from the dose-response curves.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of the PROTACs to the target protein and E3 ligase, providing insights into the formation of the ternary complex.

  • Reagents: Purified recombinant target protein (ERRα), E3 ligase complex (VHL), a fluorescently labeled tracer that binds to the target protein, and the PROTAC compounds.

  • Assay Setup: The assay is typically performed in a low-volume multi-well plate. The target protein, E3 ligase, and fluorescent tracer are added to the wells.

  • Compound Addition: Serial dilutions of the PROTAC compounds are added to the wells. Control wells with no compound (maximum FRET signal) and a known binder (minimum FRET signal) are included.

  • Incubation: The plate is incubated for a specific period to allow the binding equilibrium to be reached.

  • Signal Measurement: The TR-FRET signal is measured using a plate reader. The signal is generated when the fluorescent donor and acceptor molecules on the tracer and a binding partner are in close proximity, which is disrupted by the binding of the PROTAC.

  • Data Analysis: The decrease in the TR-FRET signal is proportional to the displacement of the tracer by the PROTAC. The data is used to calculate the binding affinity (e.g., IC50 or Kd) of the PROTAC for the target protein in the presence of the E3 ligase.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand like (S,R,S)-AHPC-C5-NH2.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (e.g., ERRα) PROTAC (S,R,S)-AHPC-C5-NH2 based PROTAC POI->PROTAC Binds to Target Ligand Ternary POI-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase Complex PROTAC->VHL Binds to VHL Ligand Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The comparative analysis of (S,R,S)-AHPC-C5-NH2 and its analogs demonstrates the critical role of the linker in determining the efficacy of PROTACs. The optimal five-carbon alkyl linker in the context of ERRα degradation highlights the necessity for fine-tuning this component for each specific target and E3 ligase pair. This guide provides researchers and drug developers with a clear, data-driven understanding of how variations in the (S,R,S)-AHPC-linker moiety can impact PROTAC performance, thereby informing the rational design of next-generation targeted protein degraders.

References

A Guide to Negative Control Experiments for (S,R,S)-AHPC-C5-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively degrading target proteins. A PROTAC based on (S,R,S)-AHPC-C5-NH2 utilizes this specific stereoisomer of a von Hippel-Lindau (VHL) E3 ligase ligand to hijack the cellular ubiquitin-proteasome system. To ensure that the observed degradation of a protein of interest is a direct result of the PROTAC's intended mechanism, rigorous negative control experiments are paramount. This guide provides a comprehensive comparison of appropriate negative controls, supported by experimental data and detailed protocols.

The Principle of PROTAC Action and the Importance of Negative Controls

PROTACs are heterobifunctional molecules composed of a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

Negative controls are structurally similar molecules to the active PROTAC that are deficient in one or more aspects of this mechanism.[1] They are crucial for demonstrating that the observed biological effects are due to specific, ubiquitin-mediated degradation of the target protein and not from off-target effects or general compound toxicity.[1]

Comparison of Negative Control Strategies

Several strategies can be employed to design effective negative controls for (S,R,S)-AHPC-C5-NH2 based PROTACs. The most informative controls are those that are structurally very similar to the active PROTAC but lack a key binding interaction.

Negative Control StrategyDescriptionRationale
E3 Ligase Binding-Deficient Control (Epimer Control) A PROTAC is synthesized using a stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase. For (S,R,S)-AHPC, the corresponding inactive epimer is (S,S,S)-AHPC .[2][3]This is the most rigorous negative control. It has the same warhead and linker as the active PROTAC, isolating the effect of E3 ligase recruitment. If this control does not induce degradation, it strongly suggests the degradation is dependent on the engagement of the VHL E3 ligase by the (S,R,S) stereoisomer.[3]
Target Protein Binding-Deficient Control (Inactive Warhead Control) A PROTAC is synthesized with a modification to the "warhead" that significantly reduces or abolishes its binding to the protein of interest. This could be an enantiomer or a structurally related but inactive analog.[4]This control helps to confirm that the degradation is dependent on the PROTAC binding to the target protein. It can also help to deconvolute effects of target degradation from simple target inhibition.[1]
Warhead Alone The warhead molecule by itself.[1]This control helps to distinguish between the effects of target degradation and target inhibition. It assesses the baseline effect of simply binding to the target protein without recruiting the E3 ligase.[1]
E3 Ligase Ligand Alone The (S,R,S)-AHPC-C5-NH2 molecule alone (or its active, deprotected form).[1]This control assesses any effects of VHL engagement that are independent of target protein degradation.[1]

Expected Experimental Outcomes

The following table summarizes the expected outcomes when comparing an active (S,R,S)-AHPC-C5-NH2 based PROTAC with its corresponding negative controls in a Western blot experiment measuring the level of the target protein.

CompoundExpected Target Protein LevelRationale
Vehicle Control (e.g., DMSO) 100%Baseline protein level.
Active (S,R,S)-AHPC based PROTAC Significantly ReducedThe PROTAC successfully forms the ternary complex, leading to ubiquitination and degradation of the target protein.
(S,S,S)-AHPC based Negative Control PROTAC No Significant ReductionThe inactive epimer of the VHL ligand fails to recruit the E3 ligase, preventing the formation of a productive ternary complex and subsequent degradation.[3]
Inactive Warhead PROTAC No Significant ReductionThe PROTAC is unable to bind to the target protein, thus it cannot bring it into proximity with the E3 ligase for degradation.
Warhead Alone No Significant ReductionBinds to the target but does not induce degradation as it cannot recruit the E3 ligase.
(S,R,S)-AHPC-C5-NH2 Alone No Significant ReductionBinds to the E3 ligase but does not recruit the target protein for degradation.

Experimental Protocols

Below are detailed protocols for key experiments to characterize and compare active (S,R,S)-AHPC-C5-NH2 based PROTACs and their negative controls.

Western Blotting for Protein Degradation

This is the primary assay to quantify the degradation of the target protein.

Materials:

  • Cell line expressing the protein of interest.

  • Active PROTAC and negative control compounds.

  • Vehicle control (e.g., DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the active PROTAC and the negative control(s). Include a vehicle-only (DMSO) control. A typical concentration range is 1 nM to 10 µM. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[5]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.[5]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[5]

  • Immunoblotting: Normalize the protein concentration of all samples. Prepare samples for SDS-PAGE, load equal amounts of protein onto the gel, and perform electrophoresis. Transfer the separated proteins to a membrane.[6]

  • Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[6]

  • Detection and Analysis: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[6]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of the PROTAC and controls on cell proliferation and viability.

Materials:

  • Cell line of interest.

  • Active PROTAC and negative control compounds.

  • Opaque-walled 96-well plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density (e.g., 5,000-10,000 cells per well).[1]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds. Include a vehicle-only control.[7]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[7]

  • Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.[7]

  • Measurement: Read the luminescence on a plate reader.[7]

  • Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the IC50 value.[1]

Co-Immunoprecipitation for Ternary Complex Formation

This assay can be used to confirm the formation of the POI-PROTAC-VHL ternary complex.

Materials:

  • Cell line with endogenous expression of the POI and VHL.

  • Active PROTAC and negative control compounds.

  • MG132 (proteasome inhibitor).

  • Non-denaturing lysis buffer.

  • Protein A/G magnetic beads.

  • Antibody against VHL for immunoprecipitation.

  • Antibodies for Western blot detection of the POI and VHL.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target. Treat with the active PROTAC or negative control at a concentration known to induce degradation.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the lysate with an antibody against VHL overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

  • Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot as described above. Probe the membrane with antibodies against the POI and VHL. An increased signal for the POI in the sample treated with the active PROTAC compared to the negative control indicates the formation of the ternary complex.

Visualizing the Logic and Workflow

Diagrams created using Graphviz (DOT language) can help to visualize the signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of a PROTAC utilizing (S,R,S)-AHPC to recruit the VHL E3 ligase for the degradation of a target protein.

Negative_Control_Logic cluster_active Active PROTAC cluster_negative Negative Control PROTAC Active_PROTAC (S,R,S)-AHPC based PROTAC Active_VHL VHL Binding Active_PROTAC->Active_VHL Active_POI POI Binding Active_PROTAC->Active_POI Active_Degradation Degradation Active_VHL->Active_Degradation Active_POI->Active_Degradation Negative_PROTAC (S,S,S)-AHPC based PROTAC Negative_VHL No VHL Binding Negative_PROTAC->Negative_VHL Negative_POI POI Binding Negative_PROTAC->Negative_POI No_Degradation No Degradation Negative_VHL->No_Degradation Negative_POI->No_Degradation

Caption: Logical comparison of an active PROTAC and its E3 ligase binding-deficient negative control.

Experimental_Workflow Start Start: Synthesize Active PROTAC and Negative Controls Cell_Treatment Cell Treatment: Dose-response and time-course of all compounds Start->Cell_Treatment Western_Blot Western Blot: Measure target protein levels Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay: Determine IC50 Cell_Treatment->Viability_Assay Mechanism_Study Mechanism of Action Study: Co-immunoprecipitation Cell_Treatment->Mechanism_Study Data_Analysis Data Analysis: Calculate DC50 and Dmax Western_Blot->Data_Analysis Conclusion Conclusion: Validate on-target degradation Data_Analysis->Conclusion Viability_Assay->Conclusion Mechanism_Study->Conclusion

Caption: A typical experimental workflow for the validation of a novel PROTAC and its negative controls.

References

Safety Operating Guide

Navigating the Disposal of (S,R,S)-AHPC-C5-NH2 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle (S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025) with care. In the absence of a specific SDS, researchers should adhere to the precautionary principle and treat the substance as potentially hazardous.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. Standard laboratory PPE, including chemical splash goggles or a face shield, chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), and a fully buttoned lab coat, should be worn at all times. For operations with a potential for aerosolization, a chemical fume hood should be utilized.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of (S,R,S)-AHPC-C5-NH2 dihydrochloride and associated contaminated materials. The primary and most recommended method for the final disposal of such research chemicals is through a licensed hazardous waste disposal facility.[5]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Pure Compound and Concentrated Solutions: All waste this compound, including unused or expired product and concentrated solutions, must be collected in a dedicated, properly labeled hazardous waste container.[5] The container should be made of a compatible material, such as glass or polyethylene, and equipped with a secure, tight-fitting lid.[5][6] It is crucial to never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

  • Contaminated Labware and Debris: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and paper towels, must be considered hazardous waste.[5] These items should be collected in a separate, clearly labeled, puncture-resistant container.[5]

Step 2: Labeling of Waste Containers

Accurate and thorough labeling of waste containers is a critical regulatory requirement and ensures the safety of all personnel handling the waste.

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound" (avoiding abbreviations).[5]

  • The concentration and composition of the waste.[5]

  • The date the waste was first added to the container.[5]

  • The specific hazards associated with the chemical (e.g., "Toxic," "Corrosive," if known or suspected).[5]

Step 3: Storage of Hazardous Waste

Proper storage of hazardous waste is essential to prevent accidents and ensure a safe laboratory environment.

  • Waste containers should be stored in a designated and secure Satellite Accumulation Area that is at or near the point of generation.[6][7]

  • The storage area should be well-ventilated.[6]

  • Incompatible chemicals must be stored separately to prevent dangerous reactions.[6][8]

  • Waste containers must be kept closed at all times, except when adding waste.[7][9]

Step 4: Arranging for Disposal

Under no circumstances should this compound be disposed of down the sink or in the regular trash.[5][6] This is a violation of regulations and can cause significant harm to the environment.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[5][7] They are responsible for the proper management and disposal of chemical wastes in compliance with all applicable federal, state, and local regulations.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • For small spills: Trained personnel wearing appropriate PPE may clean up the spill using an absorbent material. This contaminated absorbent material must then be disposed of as hazardous waste.[5][10]

  • For large spills: Evacuate the laboratory immediately and follow your institution's emergency procedures. Alert your supervisor and the EHS office.

Waste Minimization

A key aspect of responsible chemical management is the minimization of waste generation.

  • Order only the smallest quantity of the chemical required for your research.[7]

  • Maintain a current inventory of chemicals in your laboratory to avoid unnecessary purchases.[7]

  • Whenever possible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[7]

Quantitative Data Summary

Waste TypeContainer RequirementKey Disposal Action
Pure this compound & Concentrated Solutions Dedicated, labeled, compatible (glass or polyethylene) container with a secure lid.[5][6]Collect for pickup by a licensed hazardous waste disposal facility via your institution's EHS office.[5][7]
Contaminated Labware (pipette tips, gloves, etc.) Separate, labeled, puncture-resistant container.[5]Collect for pickup by a licensed hazardous waste disposal facility via your institution's EHS office.[5][7]
Empty Containers Must be triple-rinsed with a suitable solvent if it held an acutely hazardous waste. The rinsate must be collected as hazardous waste.[8][9]After thorough cleaning and removal of labels, may potentially be disposed of as regular trash, pending institutional guidelines.[9]

Disposal Workflow

start Waste Generation (this compound) segregate Segregate Waste Streams start->segregate pure_waste Pure Compound & Concentrated Solutions segregate->pure_waste  Pure/Conc. contaminated_waste Contaminated Labware & Debris segregate->contaminated_waste Contaminated   label_pure Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazards pure_waste->label_pure label_contaminated Label Container: 'Hazardous Waste' Contaminant Name Date & Hazards contaminated_waste->label_contaminated store Store in Designated Satellite Accumulation Area label_pure->store label_contaminated->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal

References

Essential Safety and Operational Guide for Handling (S,R,S)-AHPC-C5-NH2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of (S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025), a synthesized E3 ligase ligand-linker conjugate used in the development of PROTAC degraders.[1][2] Given its potential as a potent pharmaceutical compound, adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and prevent environmental contamination.

Hazard Identification and Risk Assessment
  • Acute oral toxicity (Category 4) : Harmful if swallowed.[3]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[3]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[3]

Due to the nature of this compound as a component in targeted protein degradation, it should be handled as a potent compound with potential for high biological activity at low concentrations.[4][5][6] A thorough, task-specific risk assessment should be conducted by a certified Environmental, Health, and Safety (EHS) expert before any handling.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for handling (S,R,S)-AHPC-C5-NH2 dihydrochloride.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety goggles and a face shieldSafety glasses are the minimum requirement, but chemical splash goggles are highly recommended.[8][9] A face shield must be worn over safety glasses or goggles, especially when there is a risk of splashing or when handling larger quantities.[8][9][10] All eye and face protection must be ANSI Z87.1 compliant.[8][10][11]
Hand Protection Double nitrile gloves or Silver Shield gloves under disposable nitrile glovesDisposable nitrile gloves offer limited protection for incidental contact and should be changed immediately after any chemical contact.[10][11] For direct or prolonged contact, wearing two pairs of nitrile gloves (double gloving) or a more resistant glove, such as a flexible laminate glove (e.g., Silver Shield), under a disposable nitrile glove is recommended.[8][11] Always inspect gloves for damage before use.
Body Protection Flame-resistant lab coatA flame-resistant lab coat should be worn at all times in the laboratory.[8] The lab coat should be fully buttoned to cover as much skin as possible.[10]
Respiratory Protection N95 respirator or higher (based on risk assessment)The use of a respirator may be required when handling the powder outside of a containment system or when there is a risk of aerosolization.[10][12] The type of respirator should be determined by a formal risk assessment.[10] All respirator users must be part of a respiratory protection program that includes medical evaluation and fit testing.[10]
Footwear Closed-toe shoesShoes must cover the entire foot; open-toed shoes or sandals are not permitted in the laboratory.[8][10]
Operational Plan for Safe Handling

The primary strategy for handling potent compounds is containment to isolate the product and process from the operator.[4]

Step 1: Preparation and Engineering Controls

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, a glove box, or another ventilated enclosure. For potent compounds, closed handling systems like isolators are preferred to minimize exposure.[6][13]

  • Ventilation: Ensure proper functioning of the ventilation system. Airflow should be single-pass to prevent cross-contamination.[6]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within the containment area.

Step 2: Weighing and Aliquoting

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If possible, weigh the compound directly into the vessel in which it will be used. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. Keep the container closed as much as possible.

Step 3: Post-Handling Procedures

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound. The specific decontamination procedure should be developed as part of the risk assessment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items in the designated hazardous waste container. Reusable PPE should be cleaned according to established procedures.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Step 1: Waste Segregation

  • Solid Waste: All disposable items, including gloves, weighing papers, and contaminated lab wipes, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Step 2: Waste Disposal

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and hazard information.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for waste pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

start Start: Prepare to Handle This compound risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment ppe_selection Select and Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) risk_assessment->ppe_selection engineering_controls Prepare Engineering Controls (Fume Hood, Glove Box) ppe_selection->engineering_controls handling Perform Handling Procedure (Weighing, Solution Prep) engineering_controls->handling decontamination Decontaminate Work Area and Equipment handling->decontamination waste_disposal Segregate and Dispose of Hazardous Waste decontamination->waste_disposal doff_ppe Doff PPE Correctly waste_disposal->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash end End hand_wash->end

Caption: Workflow for Safe Handling of Potent Compounds.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.